molecular formula C9H3Cl4NO2 B075846 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- CAS No. 14737-80-5

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Cat. No.: B075846
CAS No.: 14737-80-5
M. Wt: 298.9 g/mol
InChI Key: OHCSZUQRNNNMRG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a useful research compound. Its molecular formula is C9H3Cl4NO2 and its molecular weight is 298.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione
Source PubChem
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InChI

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OHCSZUQRNNNMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065813
Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Molecular Weight

298.9 g/mol
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CAS No.

14737-80-5
Record name 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
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Record name 3,4,5,6-tetrachloro-N-methylphthalimide
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Foundational & Exploratory

An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, a halogenated aromatic imide of significant interest in chemical and biological research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, also known by its common synonym N-Methyltetrachlorophthalimide, is a derivative of phthalimide, a bicyclic heterocyclic compound with a rich history in medicinal chemistry.[1] The core isoindole-1,3-dione structure is a recognized pharmacophore present in various bioactive molecules.[1] The introduction of a tetrachlorinated benzene ring and an N-methyl substituent significantly influences the molecule's physicochemical properties and biological activity.

Chemical Structure:

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

This compound belongs to the broader class of N-substituted tetrachlorophthalimides, which have garnered attention for their diverse biological activities, including antifungal, herbicidal, and enzyme inhibitory properties.[2][3] The high degree of chlorination impacts the molecule's lipophilicity and electronic character, which are critical determinants of its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- are summarized in the table below.

PropertyValueSource
IUPAC Name 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione
CAS Number 14737-80-5[4]
Molecular Formula C₉H₃Cl₄NO₂[4]
Molecular Weight 298.94 g/mol [4]
InChIKey OHCSZUQRNNNMRG-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

The synthesis of N-substituted tetrachlorophthalimides, including the N-methyl derivative, typically proceeds from tetrachlorophthalic anhydride. A common and effective method involves a two-step process: the formation of a phthalamic acid intermediate followed by cyclization via dehydration.[2]

Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic attack of methylamine on tetrachlorophthalic anhydride, followed by an intramolecular condensation to form the imide ring.

synthesis_pathway tetrachlorophthalic_anhydride Tetrachlorophthalic Anhydride intermediate N-methyl-tetrachlorophthalamic acid intermediate tetrachlorophthalic_anhydride->intermediate + methylamine Methylamine (CH₃NH₂) methylamine->intermediate final_product 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- intermediate->final_product Dehydration acetic_anhydride Acetic Anhydride/ Sodium Acetate acetic_anhydride->final_product

Synthetic pathway for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N-substituted tetrachlorophthalimides.[2]

Step 1: Synthesis of N-methyl-tetrachlorophthalamic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrachlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.

  • Slowly add a solution of methylamine (1.1 eq) in the same solvent to the flask at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. The formation of a precipitate (the phthalamic acid) may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, filter the precipitate and wash with cold solvent to obtain the crude N-methyl-tetrachlorophthalamic acid.

Step 2: Cyclization to N-Methyltetrachlorophthalimide

  • Suspend the crude N-methyl-tetrachlorophthalamic acid in acetic anhydride (excess).

  • Add anhydrous sodium acetate (catalytic amount) to the suspension.

  • Heat the mixture to reflux (approximately 120-140 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

Biological Activities and Potential Applications

The tetrachlorophthalimide scaffold is associated with a range of biological activities, making 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- a compound of interest for various applications.

Antifungal Activity

Several studies have highlighted the antifungal properties of N-substituted tetrachlorophthalimides.[2] These compounds have shown efficacy against a spectrum of fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in fungi.

Herbicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

A significant area of application for phthalimide derivatives is in agriculture as herbicides.[5][6] Many of these compounds, particularly those with a tetrachlorinated ring, are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

ppo_inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Target_Compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- Target_Compound->PPO Inhibition Cell_Death Cell Death ROS->Cell_Death

Mechanism of action of PPO-inhibiting herbicides.

α-Glucosidase Inhibition

N-substituted tetrachlorophthalimides have been identified as potent inhibitors of α-glucosidase.[3] This enzyme is involved in the final step of carbohydrate digestion, and its inhibition can retard the absorption of glucose, making it a therapeutic target for the management of type 2 diabetes. The hydrophobic tetrachlorophenyl moiety and the nature of the N-substituent are crucial for potent inhibitory activity.[3]

glucosidase_inhibition Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Glucose_Absorption Glucose Absorption Glucose->Glucose_Absorption Target_Compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- Target_Compound->alpha_Glucosidase Inhibition

Mechanism of α-glucosidase inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, standardized in vitro assays are employed.

Antifungal Susceptibility Testing

A standard method for evaluating antifungal activity is the broth microdilution assay.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing fungal growth medium.

  • Inoculate each well with a standardized suspension of the fungal strain to be tested.

  • Include positive (a known antifungal agent) and negative (solvent control) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory effect on PPO can be determined spectrophotometrically.

  • Isolate PPO from a plant source (e.g., etiolated maize seedlings).

  • Prepare a reaction mixture containing a buffer, the enzyme preparation, and various concentrations of the test compound.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

α-Glucosidase Inhibition Assay

This assay is also typically performed in a 96-well plate format.

  • Prepare a reaction mixture containing a buffer, α-glucosidase enzyme, and various concentrations of the test compound.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a synthetically accessible compound with a versatile chemical scaffold. The available scientific literature on related tetrachlorophthalimides suggests its potential as a bioactive molecule with applications in agriculture and medicine. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential. The protocols and information provided in this guide offer a solid foundation for researchers to undertake such studies.

References

  • Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (2013). ResearchGate. [Link]

  • Ali, I. A. I., & Fathalla, W. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Arkivoc, 2009(13), 193-199.
  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum. [Link]

  • Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). Molecules, 27(11), 3456.
  • Zhang, H., et al. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(13), 3825-3834.
  • Wang, Y., et al. (2021). Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. Journal of Agricultural and Food Chemistry, 69(32), 9205-9216.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). Molecules, 27(19), 6537.
  • Process for preparing n-chlorophthalimide. (1978).
  • New process for synthesis on n-methylphthalimide. (2009). ResearchGate. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). EPA. [Link]

Sources

An In-Depth Technical Guide to 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, also known as N-methyltetrachlorophthalimide, is a halogenated aromatic imide with a growing profile in medicinal chemistry and drug discovery. The rigid, electron-deficient phthalimide scaffold, further activated by four chlorine substituents, imparts unique chemical and biological properties to this molecule. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, with a focus on its emerging role as a modulator of biological systems.

Molecular Structure and Properties

The core of the molecule is an isoindole-dione system, a bicyclic structure containing a benzene ring fused to a five-membered heterocyclic ring with two carbonyl groups. The benzene ring is fully substituted with chlorine atoms, and a methyl group is attached to the nitrogen atom of the imide function.

Chemical Structure:

Caption: 2D structure of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

PropertyValueSource
Molecular Formula C₉H₃Cl₄NO₂[1][2]
Molecular Weight 298.94 g/mol [1][2]
CAS Number 14737-80-5[1][2]
Appearance White crystalline material[3]
Melting Point 153-155 °C[3]
IUPAC Name 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione[1]
Synonyms N-Methyltetrachlorophthalimide, N-Methyl-3,4,5,6-tetrachlorophthalimide[4]

Synthesis and Purification

The synthesis of N-methyltetrachlorophthalimide is efficiently achieved through the condensation of tetrachlorophthalic anhydride with methylamine.[3] This reaction is a classic example of imide formation from an anhydride and a primary amine.

Synthesis_Workflow Tetrachlorophthalic_Anhydride 4,5,6,7-Tetrachlorophthalic Anhydride Reaction_Vessel Reaction Mixture Tetrachlorophthalic_Anhydride->Reaction_Vessel Methylamine Methylamine (aq.) Methylamine->Reaction_Vessel Acetic_Acid Glacial Acetic Acid (Solvent) Acetic_Acid->Reaction_Vessel Reflux Heat to Reflux (~110-113 °C, 5h) Reaction_Vessel->Reflux Cooling Cool to Ambient Temp. Reflux->Cooling Filtration Collect Product by Filtration Cooling->Filtration Washing Wash with Acetic Acid Filtration->Washing Drying Dry under Vacuum (40-50 °C) Washing->Drying Final_Product N-Methyltetrachlorophthalimide (White Crystalline Solid) Drying->Final_Product

Caption: Synthetic workflow for N-methyltetrachlorophthalimide.

Experimental Protocol

The following protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis.[3]

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer and a condenser, suspend tetrachlorophthalic anhydride (1250 g, 4.37 mol) in glacial acetic acid (3.0 L).

  • Addition of Amine: Add a 40% aqueous solution of methylamine (433 mL, 5.0 mol) to the suspension over a period of 3 minutes. An exothermic reaction will cause the temperature to rise to approximately 55 °C.

  • Reflux: Using a heating mantle, heat the reaction mixture to a mild reflux (110-113 °C) and maintain this temperature for 5 hours.

  • Work-up and Purification:

    • After the reflux period, allow the mixture to cool to ambient temperature.

    • Collect the precipitated product on a sintered glass funnel.

    • Wash the collected solid with acetic acid (500 mL).

    • Dry the product at 40-50 °C under high vacuum until a constant weight is achieved.

This process affords the desired N-methyl-3,4,5,6-tetrachlorophthalimide in high purity (99.6% by GC) and excellent yield (99%).[3]

Chemical Reactivity and Analytical Characterization

The tetrachlorophthalimide core is a robust chemical entity. The imide functionality can undergo nucleophilic attack, though the electron-withdrawing nature of the tetrachlorinated benzene ring can influence the reactivity of the carbonyl groups. The N-methyl group is generally stable under typical synthetic conditions.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): N-methyltetrachlorophthalimide can be analyzed by reverse-phase HPLC. A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[4] This method is scalable for preparative separations and suitable for pharmacokinetic studies.[4]

Spectral Data Interpretation
  • Infrared (IR) Spectroscopy: The IR spectrum of N-methyltetrachlorophthalimide is expected to show strong characteristic absorption bands for the imide carbonyl groups (C=O) typically in the region of 1700-1780 cm⁻¹. Other significant peaks would include those corresponding to C-N stretching and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will be relatively simple, showing a singlet for the N-methyl (N-CH₃) protons. The chemical shift of this singlet will be influenced by the deshielding effect of the adjacent imide carbonyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the imide, the carbons of the tetrachlorinated benzene ring, and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the imide ring.

Applications in Drug Development

The tetrachlorophthalimide scaffold has been identified as a key pharmacophore for potent biological activity, particularly in the inhibition of glycosidase enzymes.[1][5]

Glycosidase Inhibition

α-Glucosidases are enzymes that play a crucial role in carbohydrate metabolism.[6] Inhibitors of these enzymes can delay the absorption of glucose from the diet and are therefore valuable therapeutic agents for the management of type 2 diabetes.[5]

Research has shown that the 2,3,4,5-tetrachlorophthalimide scaffold is essential for potent α-glucosidase inhibitory activity, with unsubstituted phthalimide derivatives showing significantly reduced activity.[2][5] N-substituted tetrachlorophthalimides have been investigated as non-sugar-type α-glucosidase inhibitors.[7] The nature of the substituent on the imide nitrogen has a considerable influence on the inhibitory efficacy.[7] While specific inhibitory data for the N-methyl derivative is not extensively reported in the reviewed literature, the broader class of N-substituted tetrachlorophthalimides shows promise in this area.[5][6][7]

Glycosidase_Inhibition cluster_0 Small Intestine cluster_1 Therapeutic Intervention Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Inhibition Inhibition Absorption Glucose Absorption into Bloodstream Glucose->Absorption N_Methyltetrachlorophthalimide N-Methyltetrachloro- phthalimide Derivative N_Methyltetrachlorophthalimide->alpha_Glucosidase Blocks Active Site Reduced_Absorption Delayed Glucose Absorption

Caption: Mechanism of α-glucosidase inhibition.

Anticancer and Cytotoxic Potential

Phthalimide derivatives have a long history in cancer therapy, with thalidomide and its analogs being notable examples. The planar phthalimide structure allows for intercalation into DNA and interaction with various enzymatic targets. Studies on related phthalimide derivatives have demonstrated cytotoxic effects against various cancer cell lines, often inducing apoptosis through intrinsic pathways.[4][8][9][10]

The tetrachlorinated benzene ring in N-methyltetrachlorophthalimide significantly increases its lipophilicity and alters its electronic properties, which could lead to enhanced cell permeability and novel interactions with biological targets. While specific in-vivo anticancer data for this particular compound is limited in the public domain, the general class of substituted phthalimides warrants further investigation for its potential in oncology.[8][9][10]

Safety and Handling

Detailed toxicological data for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is not extensively available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a synthetically accessible compound with a promising profile for applications in drug discovery. Its core structure is a validated pharmacophore for glycosidase inhibition, suggesting its potential in the development of new treatments for metabolic disorders. Furthermore, the broader class of phthalimide derivatives has established anticancer properties, indicating another avenue for future research. This technical guide provides a foundational understanding of this compound, intended to facilitate its further investigation and application by the scientific community.

References

Sources

An In-depth Technical Guide to N-Methyltetrachlorophthalimide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltetrachlorophthalimide is a halogenated aromatic imide of significant interest in synthetic organic chemistry. Its rigid, electron-deficient phthalimide core, combined with the presence of four chlorine atoms and an N-methyl substituent, imparts unique physical and chemical properties that make it a valuable building block for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of N-Methyltetrachlorophthalimide, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications, particularly in the development of bioactive compounds. The tetrachlorophthalimide moiety is a known pharmacophore, and its derivatives have been investigated for activities such as α-glucosidase inhibition, which is relevant in the management of diabetes.[1]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Methyltetrachlorophthalimide is fundamental to its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Physical Properties

N-Methyltetrachlorophthalimide is a crystalline solid with a high melting point, reflecting its rigid and planar structure. A summary of its key physical properties is presented in the table below.

PropertyValueSource
CAS Number 14737-80-5[2]
Molecular Formula C₉H₃Cl₄NO₂[2]
Molecular Weight 298.94 g/mol [2]
Melting Point 210-212 °CEchemi
Boiling Point 433.1 °C at 760 mmHgEchemi
Density 1.754 g/cm³Echemi
Appearance White to off-white crystalline powderInferred from related compounds
Solubility Profile
SolventExpected Solubility
WaterInsoluble
MethanolSparingly soluble
EthanolSparingly soluble
AcetoneSoluble
DichloromethaneSoluble
ChloroformSoluble
TolueneSoluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble[3]

The "like dissolves like" principle suggests that polar aprotic solvents such as DMF and DMSO are excellent choices for dissolving N-Methyltetrachlorophthalimide, facilitating its use in a variety of chemical transformations.[3][4]

Part 2: Synthesis and Reactivity

The synthesis of N-Methyltetrachlorophthalimide can be achieved through several established methods for N-alkylation of phthalimides. Understanding its reactivity is key to harnessing its potential as a synthetic intermediate.

Synthesis of N-Methyltetrachlorophthalimide: A Representative Protocol

While a specific, detailed protocol for the synthesis of N-Methyltetrachlorophthalimide is not extensively documented in publicly available literature, a reliable method can be adapted from general procedures for the N-alkylation of phthalimides. The following protocol is a representative example based on the reaction of tetrachlorophthalimide with a methylating agent.

Reaction Scheme:

G cluster_0 Synthesis of N-Methyltetrachlorophthalimide Tetrachlorophthalimide Tetrachlorophthalimide N-Methyltetrachlorophthalimide N-Methyltetrachlorophthalimide Tetrachlorophthalimide->N-Methyltetrachlorophthalimide 1. Base Base (e.g., K₂CO₃) Base->N-Methyltetrachlorophthalimide 2. Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->N-Methyltetrachlorophthalimide 3. Solvent Solvent (e.g., DMF) Solvent->N-Methyltetrachlorophthalimide 4. Byproduct Byproduct (e.g., KI)

A representative reaction pathway for the synthesis of N-Methyltetrachlorophthalimide.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of tetrachlorophthalimide (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: To this suspension, add a methylating agent like methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane.

Chemical Reactivity

The chemical reactivity of N-Methyltetrachlorophthalimide is primarily dictated by the electrophilic nature of the carbonyl carbons and the stability of the tetrachlorinated aromatic ring.

  • Nucleophilic Attack at the Carbonyl Group: The carbonyl groups of the imide functionality are susceptible to nucleophilic attack. This reactivity is fundamental to reactions such as hydrolysis. Under basic conditions, the imide ring can be opened to yield the corresponding N-methyltetrachlorophthalamic acid. Stronger acidic or basic conditions can lead to the formation of tetrachlorophthalic acid and methylamine.[5][6]

  • Stability of the Aromatic Ring: The tetrachlorinated benzene ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the four chlorine atoms and the phthalimide group. Conversely, it is more susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

  • Use as a Precursor: A notable application of N-Methyltetrachlorophthalimide is its use as a precursor in the synthesis of other functionalized molecules. For instance, it can undergo a fluorination reaction with potassium fluoride to produce 3,4,5,6-tetrafluoro-N-methylphthalimide, a valuable intermediate in the preparation of certain performance materials.[7]

Part 3: Analytical Characterization

The unambiguous identification and purity assessment of N-Methyltetrachlorophthalimide rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N-Methyltetrachlorophthalimide is expected to be very simple due to the high symmetry of the molecule. A single sharp singlet should be observed for the three equivalent protons of the N-methyl group. The chemical shift of this singlet is anticipated to be in the range of 3.0-3.5 ppm, influenced by the electron-withdrawing environment of the phthalimide moiety.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is also expected to be simple. The following signals are predicted:

    • N-CH₃ Carbon: A signal for the methyl carbon, typically appearing in the range of 25-30 ppm.

    • Carbonyl Carbons: A signal for the two equivalent carbonyl carbons, expected to be significantly downfield in the region of 160-170 ppm due to their sp² hybridization and bonding to electronegative oxygen and nitrogen atoms.

    • Aromatic Carbons: Two signals for the four equivalent chlorine-substituted aromatic carbons. The exact chemical shifts will depend on the electronic environment, but they are expected in the aromatic region of the ¹³C NMR spectrum.[9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.[11] The IR spectrum of N-Methyltetrachlorophthalimide is expected to exhibit characteristic absorption bands:

  • C=O Stretching: Strong, sharp absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the imide ring.

  • C-N Stretching: A band in the region of 1300-1390 cm⁻¹ attributable to the stretching of the C-N bond of the imide.

  • C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, arising from the C-Cl stretching vibrations.

  • C-H Stretching and Bending: Weaker bands corresponding to the stretching and bending vibrations of the methyl C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[12][13] In the electron ionization (EI) mass spectrum of N-Methyltetrachlorophthalimide, the following features are anticipated:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 299, considering the most abundant isotopes of chlorine). The isotopic pattern of this peak will be characteristic of a molecule containing four chlorine atoms.

  • Fragmentation Pattern: Common fragmentation pathways for phthalimides include the loss of CO and the cleavage of the N-alkyl group, which would result in characteristic fragment ions.

Analytical Workflow:

G cluster_0 Analytical Characterization Workflow Sample N-Methyltetrachlorophthalimide Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A typical workflow for the analytical characterization of N-Methyltetrachlorophthalimide.

Part 4: Applications and Future Perspectives

N-Methyltetrachlorophthalimide serves as a versatile intermediate in organic synthesis. Its potential applications are rooted in the bioactivity of the tetrachlorophthalimide scaffold.

  • Intermediate for Bioactive Molecules: As demonstrated in the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides, this class of compounds has shown promise as α-glucosidase inhibitors.[1][14] N-Methyltetrachlorophthalimide can be a starting point for the synthesis of a library of derivatives with potentially enhanced biological activity. The N-methyl group can be a key structural element or a protecting group that is later removed or modified.

  • Precursor for Advanced Materials: The use of N-Methyltetrachlorophthalimide in the synthesis of tetrafluorinated analogs highlights its utility in materials science.[7] The resulting fluorinated compounds can be monomers for the synthesis of high-performance polymers with enhanced thermal stability and desirable electronic properties.

The continued exploration of the reactivity of N-Methyltetrachlorophthalimide is expected to unveil new synthetic methodologies and lead to the development of novel compounds with applications in medicine and materials science. Further studies to fully elucidate its reaction scope and to obtain detailed experimental data on its physical and chemical properties will be invaluable to the scientific community.

References

  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Semantic Scholar. [Link]

  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Sciforum. [Link]

  • CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide.
  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291125). NP-MRD. [Link]

  • Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Phthalimide. NIST WebBook. [Link]

  • The Characterization of N-methylphthalimide (NMP). DEA.gov. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction |. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • Solvent Miscibility Table. [Link]

  • N-[(o-benzoylanilino)methyl]phthalimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • N-[(3-chloro-o-toluidino)methyl]phthalimide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. DTIC. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • (PDF) Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

  • Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. MDPI. [Link]

  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Semantic Scholar. [Link]

  • Solubility of 3,7-Dinitro-1,3,5,7-tetraazabicyclo [3.3.1] Nonane in Ethanenitrile, Methanol, 1,1-Dichloroethane, Dimethyl Sulfoxide, Acetone, and Mixed Solvents. ResearchGate. [Link]

  • (PDF) Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. ResearchGate. [Link]

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  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

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  • Visible-Light-Mediated Photocatalytic Selective N-Methylation of Amines using CO2 under mild reaction condition via NH2-MIL-125 (Ti) MOF catalyst. ChemRxiv. [Link]

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An In-depth Technical Guide to 4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, a halogenated aromatic imide. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and safety considerations.

Chemical Identity and Structure

4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione, also known by its synonym N-Methyltetrachlorophthalimide, is a derivative of phthalimide with chlorine atoms substituting the benzene ring and a methyl group attached to the nitrogen atom.[1][2]

CAS Number: 14737-80-5[1][2][3]

Molecular Formula: C₉H₃Cl₄NO₂[1][2][3]

Molecular Weight: 298.94 g/mol [2][3]

IUPAC Name: 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione[2]

The structure of this compound is characterized by a planar isoindole ring system.[4] This planarity influences its molecular packing and interactions.

Structural Visualization

Caption: 2D structure of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight298.94 g/mol [2][3]
Molecular FormulaC₉H₃Cl₄NO₂[1][2][3]
AppearanceWhite to pale yellow mass[5]
Melting Point157-161°C (for the tetrafluoro analog)[6]
Boiling Point303.9±42.0 °C (Predicted for the tetrafluoro analog)[6]
SMILESCN1C(=O)C2=C(Cl)C(Cl)=C(Cl)C(Cl)=C2C1=O[3]
InChIInChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3[2]

Synthesis and Reactivity

The synthesis of N-substituted isoindole-1,3-diones, including the title compound, typically involves the reaction of the corresponding phthalic anhydride with a primary amine. In the case of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, tetrachlorophthalic anhydride is reacted with methylamine.

A general method for the preparation of similar isoindole-1,3-dione derivatives involves dissolving the anhydride in a suitable solvent, such as acetic acid or acetonitrile, and then adding the amine. The reaction mixture is often refluxed to drive the reaction to completion.[4][7] The crude product can then be purified by recrystallization.[4]

Synthetic Workflow

Synthesis reagents Tetrachlorophthalic Anhydride + Methylamine reaction Reaction in Acetic Acid (Reflux) reagents->reaction filtration Filtration reaction->filtration crystallization Recrystallization from Ethyl Acetate filtration->crystallization product 4,5,6,7-Tetrachloro-2-methyl- isoindole-1,3-dione crystallization->product

Caption: Generalized synthetic workflow for N-substituted isoindole-1,3-diones.

The reactivity of the isoindole-1,3-dione core is influenced by the electron-withdrawing nature of the four chlorine atoms on the benzene ring. This can make the carbonyl carbons more susceptible to nucleophilic attack.

Applications and Research Interest

While specific applications for 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione are not extensively documented in the provided search results, related chlorinated and fluorinated isoindoline-1,3-dione derivatives are noted as key intermediates in the synthesis of organic electro-luminescent materials.[4][8] Isoindoline-1,3-dione derivatives, in general, represent an important class of medicinal substances.[7]

The tetrachlorinated phthalimide moiety is also used as a building block in the synthesis of more complex molecules. For instance, it has been reacted with 4-aminobenzaldehyde to create novel compounds for materials science research.[9]

Safety and Handling

Proper safety precautions are essential when handling 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione. The following guidelines are based on general safety data for similar chemical compounds.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

Handling and Storage
  • Handling: Avoid breathing dust, vapor, or mist. Avoid contact with eyes and skin.[5] Use only in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Wash out mouth with water. Seek medical attention.[5]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione. Available data includes:

  • Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies of the imide group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a singlet for the methyl protons, and ¹³C NMR would provide information on the carbon skeleton.[2]

References

  • U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. Retrieved from [Link]

  • LookChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrachloro-2-[3-[2-(3,4-dihydroxyphenyl)ethyl]phenyl]isoindole-1,3-dione. PubChem. Retrieved from [Link]

  • Han, S. H., & Kim, J. S. (2009). 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2813. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ChemBK. (2024). 4,5,6,7-tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • Sanna, G., et al. (2018). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 23(9), 2185. Retrieved from [Link]

  • Akkurt, M., et al. (2011). 4-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Retrieved from [Link]

  • Han, S. H., & Kim, J. S. (2009). 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2812. Retrieved from [Link]

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Tetrachlorinated Isoindole Derivatives: A Technical Guide to Their Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic addition of halogen atoms, particularly chlorine, to this scaffold has been shown to significantly enhance its pharmacological properties by modulating factors like lipophilicity and electronic interactions with biological targets.[3][4] This guide focuses on tetrachlorinated isoindole derivatives, primarily those built upon the 4,5,6,7-tetrachloroisoindoline-1,3-dione (tetrachlorophthalimide) framework. We will provide an in-depth exploration of their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This document is designed to serve as a technical resource, offering not only a synthesis of the current literature but also practical, field-proven insights into experimental design and mechanistic understanding for professionals in drug discovery and development.

The Tetrachlorinated Isoindole Scaffold: A Foundation for Potent Bioactivity

Core Chemical Structure and Properties

The foundational structure for the compounds discussed herein is 4,5,6,7-tetrachloroisoindoline-1,3-dione, derived from tetrachlorophthalic anhydride.[5][6] The isoindole ring system is nearly planar, and the four chlorine atoms dramatically alter the molecule's physicochemical properties compared to its unsubstituted counterpart.

The Scientific Rationale for Tetrachlorination

The inclusion of four chlorine atoms on the benzene ring of the isoindole core is a critical design choice, not an arbitrary addition. This extensive halogenation imparts several key advantages:

  • Enhanced Lipophilicity : The chlorine atoms increase the molecule's lipophilicity, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Structure-activity relationship (SAR) analyses have confirmed that the lipophilic properties of halogenated compounds can enhance their antimicrobial, antileishmanial, and antiproliferative activities.[3]

  • Electron-Withdrawing Effects : Chlorine is an electron-withdrawing group. The presence of four such atoms makes the phthalimide ring electron-poor, which is a key feature for its role as an organocatalytic acceptor in the formation of electron donor-acceptor (EDA) complexes, a process that can generate radicals for various chemical reactions.[7]

  • Improved Target Binding : Chlorine atoms can participate in van der Waals contacts and enhance hydrophobic interactions with biological targets, leading to more potent inhibitory activity.[4] This increased binding affinity is a recurring theme in the enhanced potency of chlorinated derivatives over their non-halogenated parent compounds.[8]

Anticancer and Antiproliferative Activities

Tetrachlorinated isoindole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][3] Their mechanism of action is often multifactorial, targeting key cellular processes required for tumor growth and survival.

Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[3] Studies on human colon cancer cell lines (Caco-2 and HCT-116) have shown that treatment with chlorinated isoindole-1,3-dione derivatives leads to cell cycle arrest, preventing cancer cells from progressing through the division phases and ultimately triggering apoptosis.[3] This is a hallmark of effective chemotherapeutic agents, as it selectively eliminates cancer cells without inducing a widespread inflammatory response.

Inhibition of Key Oncogenic Enzymes: Certain derivatives have been shown to target critical enzymes involved in DNA replication and maintenance. For example, some halogenated phthalimide hybrids display outstanding inhibitory potential against Topoisomerase-II (Topo-II), an enzyme essential for managing DNA tangles during replication.[9] The inhibition of Topo-II leads to DNA damage and cell death.

Quantitative Analysis of Anticancer Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell growth.

Compound ClassCell LineIC₅₀ ValueReference
Tetrachlorinated Isoindole DerivativeCaco-2 (Colon Cancer)~0.05 µmol/mL[3]
Tetrachlorinated Isoindole DerivativeHCT-116 (Colon Cancer)~0.06 µmol/mL[3]
Tetrabromophthalimide Hybrid (2f)Topo-II Enzyme15.75 µg/mL[9]
Indole-based Hydrazide (5f)MCF-7 (Breast Cancer)Not specified[10]
Pyrazinoindolone Analog (3a)MDA-MB-468 (Breast Cancer)Potent Activity[11]
Visualization: Apoptosis Induction Pathway

Below is a generalized pathway illustrating how tetrachlorinated isoindole derivatives can induce apoptosis in cancer cells.

G TCI Tetrachlorinated Isoindole Derivative Cell Cancer Cell TCI->Cell Mito Mitochondria Cell->Mito DNA_Damage DNA Damage (e.g., Topo-II Inhibition) Cell->DNA_Damage Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Bax->Mito G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify Tetrachloro-isoindole Derivative SerialDilution Perform Serial Dilution in 96-Well Plate Compound->SerialDilution Inoculum Prepare Standardized Bacterial/Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Read Visually Inspect & Read Absorbance Incubate->Read DetermineMIC Determine MIC Value Read->DetermineMIC

Sources

An In-depth Technical Guide to 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Halogenated Isoindole

Welcome to a comprehensive exploration of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, a molecule of significant interest in the realms of organic synthesis and medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth understanding of this compound's core characteristics, from its synthesis and chemical properties to its potential pharmacological applications. As we delve into the technical intricacies, we will not only present established protocols but also illuminate the underlying scientific principles that govern its behavior and potential as a therapeutic agent or a versatile chemical building block.

Molecular Overview and Physicochemical Properties

4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, also known by its common synonym N-methyltetrachlorophthalimide, is a chlorinated derivative of N-methylphthalimide. The presence of four chlorine atoms on the benzene ring dramatically influences its electronic properties, making it a highly electron-deficient and reactive molecule.

PropertyValueSource
IUPAC Name 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione[1]
Synonyms N-Methyl-3,4,5,6-tetrachlorophthalimide, N-Methyltetrachlorophthalimide[1][2][3]
CAS Number 14737-80-5[1][3][4]
Molecular Formula C₉H₃Cl₄NO₂[1][3][4]
Molecular Weight 298.94 g/mol [1][3][4]

The tetrachlorinated phthalimide scaffold is recognized for its potent electron-accepting capabilities, a feature that has been harnessed in the field of organocatalysis.[5][6] Specifically, these compounds can act as effective organocatalytic acceptors to facilitate the formation of electron donor-acceptor (EDA) complexes, which upon photoactivation, can generate radicals for various chemical transformations.[5][6][7] This inherent reactivity underscores its potential as a versatile intermediate in organic synthesis.

Synthesis of 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione: A Detailed Protocol

The synthesis of N-methyltetrachlorophthalimide is most effectively achieved through the reaction of tetrachlorophthalic anhydride with methylamine. The following protocol is a robust and scalable method for its preparation.[8]

Experimental Protocol

Materials:

  • Tetrachlorophthalic anhydride

  • Methylamine (40% solution in water)

  • Glacial acetic acid

Procedure:

  • Suspend tetrachlorophthalic anhydride in glacial acetic acid in a suitable reaction vessel equipped with a condenser and a mechanical stirrer.

  • Slowly add the 40% aqueous solution of methylamine to the suspension. An exothermic reaction will occur, and the temperature will rise.

  • Heat the reaction mixture to a mild reflux (approximately 110-113°C) and maintain this temperature for several hours to ensure the completion of the reaction.

  • After the reflux period, allow the mixture to cool to ambient temperature. The product will precipitate out of the solution.

  • Collect the crystalline product by filtration using a sintered funnel.

  • Wash the collected product with a small amount of cold acetic acid to remove any unreacted starting materials or impurities.

  • Dry the final product under high vacuum at a moderate temperature (40-50°C) until a constant weight is achieved.

This method provides a high yield of N-methyl-3,4,5,6-tetrachlorophthalimide as a white crystalline solid.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Tetrachloro_Anhydride Tetrachlorophthalic Anhydride Acetic_Acid Glacial Acetic Acid (Solvent) Tetrachloro_Anhydride->Acetic_Acid suspend Methylamine Methylamine (40% aq. solution) Methylamine->Acetic_Acid add Reflux Reflux (110-113°C) Acetic_Acid->Reflux heat Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Acetic Acid Filtration->Washing Drying Drying under Vacuum Washing->Drying Product 4,5,6,7-Tetrachloro-2-methyl- 1H-isoindole-1,3(2H)-dione Drying->Product

Caption: Synthetic workflow for 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione.

Mechanism of Action and Pharmacological Relevance: A Landscape of Potential

While direct biological studies on 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione are not extensively documented, the broader class of phthalimides and their halogenated derivatives exhibit a wide array of pharmacological activities. This suggests a promising, albeit currently unexplored, therapeutic potential for the title compound.

Glycosidase Inhibition

The tetrachlorophthalimide scaffold has been identified as a crucial element for potent glycosidase inhibition.[9] Glycosidases are a class of enzymes involved in numerous physiological and pathological processes, including diabetes, viral infections, and lysosomal storage disorders.[9] The electron-withdrawing nature of the chlorine atoms on the phthalimide ring is believed to enhance the interaction with the active site of these enzymes. While N-methyl substitution's specific impact requires further investigation, it is plausible that 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione could exhibit inhibitory activity against various glycosidases.

Antimicrobial and Antifungal Activities

Phthalimide derivatives are known to possess significant antimicrobial and antifungal properties.[10][11][12] The mechanism of action is often attributed to their ability to intercalate with microbial DNA or inhibit essential enzymes. The halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase antimicrobial activity.[13] Therefore, N-methyltetrachlorophthalimide represents a strong candidate for antimicrobial drug discovery efforts.

Anticancer and Other Biological Activities

The isoindole-1,3-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[12] Halogenated isoindoles, in particular, have shown promise in inhibiting cancer cell proliferation.[14] The tetrachlorinated nature of the target compound could enhance its lipophilicity, potentially leading to improved cell permeability and anticancer efficacy.

Biological_Potential cluster_activities Potential Biological Activities Core 4,5,6,7-Tetrachloro-2-methyl- 1H-isoindole-1,3(2H)-dione Glycosidase Glycosidase Inhibition Core->Glycosidase Antimicrobial Antimicrobial Activity Core->Antimicrobial Antifungal Antifungal Activity Core->Antifungal Anticancer Anticancer Activity Core->Anticancer Anti_inflammatory Anti-inflammatory Activity Core->Anti_inflammatory

Caption: Potential pharmacological activities of the core molecule.

Applications in Drug Development and Future Directions

The primary application of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione in drug development currently lies in its role as a versatile synthetic intermediate. Its electron-deficient nature makes it an excellent starting material for the synthesis of more complex, biologically active molecules.

Future research should focus on the direct biological evaluation of this compound. Screening against a panel of glycosidases, various microbial strains, and cancer cell lines would provide valuable insights into its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the N-methyl group, could lead to the development of more potent and selective drug candidates. The unique electronic properties of the tetrachlorinated ring also warrant further exploration in the context of developing novel covalent inhibitors or probes for chemical biology.

Conclusion

4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione is a readily accessible compound with a rich chemical profile. Its straightforward synthesis and the known biological activities of its parent scaffolds make it a molecule of considerable interest for further investigation. This guide has provided a foundational understanding of its synthesis, properties, and potential applications. It is our hope that this will stimulate further research into this intriguing molecule, ultimately unlocking its full potential in the fields of organic chemistry and drug discovery.

References

  • Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). PMC. [Link]

  • Process for making cyclic imides. (2000).
  • Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor–Acceptor Complex Photoactivation. (n.d.). ResearchGate. [Link]

  • Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor–Acceptor Complex Photoactivation. (2022). Journal of the American Chemical Society. [Link]

  • Synthesis and Antimicrobial Activity Study of Several New Tetrachlorophthalimides Substituted With Different Heterocycles. (n.d.). ResearchGate. [Link]

  • Template for Electronic Submission to ACS Journals. (n.d.). RECERCAT. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. (n.d.). EPA. [Link]

  • Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. (n.d.). Scholars Research Library. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]

  • (PDF) Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. (2022). ResearchGate. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. (n.d.). EPA. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (2018). SIELC Technologies. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). LookChem. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of N-Substituted Tetrachlorophthalimides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and potential therapeutic applications of N-substituted tetrachlorophthalimides, a class of compounds with significant interest in the field of medicinal chemistry. While the specific discovery and an extensive history of N-Methyltetrachlorophthalimide are not extensively documented in readily available literature, this document will focus on the well-established synthetic routes and biological activities of the broader class of N-substituted 3,4,5,6-tetrachlorophthalimides, providing researchers and drug development professionals with a robust technical foundation.

Introduction: The Significance of the Tetrachlorophthalimide Moiety

The 3,4,5,6-tetrachlorophthalimide core is a crucial pharmacophore in the development of potent enzyme inhibitors. Specifically, N-substituted derivatives of this scaffold have demonstrated significant inhibitory activity against α-glucosidase.[1][2] This enzyme plays a critical role in carbohydrate digestion and the biosynthesis of N-linked oligosaccharides on envelope glycoproteins.[1][2] Inhibition of α-glucosidase can retard the absorption of dietary carbohydrates, making it a valuable therapeutic strategy for managing conditions such as diabetes, certain forms of hyperlipoproteinemia, and obesity.[1] Furthermore, the tetrachlorophthalimide system is recognized as a valuable amine-protecting group that can be cleaved under neutral or mild conditions.[1]

Structural studies have revealed that the nature of the substituent at the nitrogen atom of the tetrachlorophthalimide ring is a critical determinant of its biological activity, with hydrophobic groups often enhancing inhibitory potency.[1] This has spurred the development of various synthetic methodologies to introduce diverse substituents at this position, including the N-methyl group.

Synthetic Methodologies for N-Substituted Tetrachlorophthalimides

A robust and versatile method for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides involves the use of a trichloroacetimidate intermediate.[1][2] This approach allows for the efficient formation of a carbon-carbon bond, enabling the introduction of a wide range of substituents onto the phthalimide nitrogen.

Rationale Behind the Trichloroacetimidate Method

The trichloroacetimidate method is widely recognized for its utility in activating hydroxyl groups for subsequent nucleophilic substitution.[1][2] In the context of N-substituted tetrachlorophthalimide synthesis, N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide is first converted to the corresponding trichloroacetimidate. This intermediate is highly reactive and readily undergoes reaction with various carbon nucleophiles in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the desired N-substituted product.[1][2] This method offers high yields and proceeds under mild reaction conditions.

General Synthetic Scheme

The overall synthetic pathway can be summarized as follows:

Synthesis_Workflow cluster_0 Step 1: Formation of Trichloroacetimidate cluster_1 Step 2: C-C Bond Formation A N-hydroxymethyl- 3,4,5,6-tetrachlorophthalimide D Trichloroacetimidate intermediate A->D Base-catalyzed addition B Trichloroacetonitrile B->D Base-catalyzed addition C DBU (catalyst) C->D Base-catalyzed addition G N-substituted- 3,4,5,6-tetrachlorophthalimide D->G TMSOTf-catalyzed imidomethylation E C-Nucleophile (e.g., Arene, Alkene) E->G TMSOTf-catalyzed imidomethylation F TMSOTf (catalyst) F->G TMSOTf-catalyzed imidomethylation Mechanism_of_Action cluster_0 Normal Physiological Process cluster_1 Therapeutic Intervention A Dietary Carbohydrates B α-Glucosidase A->B Digestion C Monosaccharide Absorption B->C Catalysis D N-Substituted Tetrachlorophthalimide D->B Inhibition

Sources

spectroscopic data of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of synthesized compounds is a cornerstone of progress. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, commonly known as N-Methyltetrachlorophthalimide, is a halogenated aromatic imide with potential applications as a synthetic intermediate.[1][2] Its molecular formula is C₉H₃Cl₄NO₂, with a molecular weight of approximately 298.9 g/mol . The high degree of chlorination and the presence of the N-methylated imide functionality create a unique spectroscopic signature.

This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize N-Methyltetrachlorophthalimide, framed from the perspective of experimental design and data interpretation. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating system for structural confirmation, essential for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount before delving into its spectroscopic data. The molecule consists of a tetrachlorinated benzene ring fused to a five-membered imide ring, which is N-substituted with a methyl group. The symmetry of the aromatic portion and the distinct chemical environments of the functional groups are key to interpreting the resulting spectra.

Caption: Molecular structure of N-Methyltetrachlorophthalimide.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The "Why" Behind the Technique Infrared spectroscopy is the ideal first-pass analytical technique for this molecule. It provides rapid, non-destructive confirmation of key functional groups by measuring the vibrational frequencies of chemical bonds.[3][4] For N-Methyltetrachlorophthalimide, we are specifically looking for the characteristic absorptions of the cyclic imide C=O bonds, the C-N bond, the C-H bonds of the methyl group, and the C-Cl bonds on the aromatic ring. The presence and position of these bands provide immediate evidence of a successful synthesis.

Experimental Protocol: A Self-Validating Workflow

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized. ATR is chosen for its minimal sample preparation and high reproducibility.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrumental interferences, ensuring the final spectrum is solely from the sample.

  • Sample Analysis: A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1]

  • Data Processing: The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Data Presentation & Interpretation The IR spectrum provides a distinct "fingerprint" of the molecule. The most informative areas are the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹).[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
~2950-3000C-H Stretch-CH₃ (Methyl)Confirms the presence of the N-methyl group. Typically a weak to medium absorption.
~1775-1795C=O Asymmetric StretchImideThe higher frequency carbonyl stretch is characteristic of cyclic imides due to ring strain and electronic effects.
~1710-1730C=O Symmetric StretchImideThe coupled symmetric vibration of the two carbonyl groups appears at a lower frequency. The presence of two distinct C=O bands is a hallmark of the imide group.[5]
~1350-1380C-N StretchImide RingCorresponds to the stretching of the bond between the carbonyl carbons and the nitrogen atom.
~1000-1100C-Cl StretchAryl-ClStrong absorptions in this region are indicative of the carbon-chlorine bonds on the aromatic ring.

The absence of broad absorptions around 3200-3400 cm⁻¹ validates the N-substitution, as it confirms the lack of an N-H bond present in the parent tetrachlorophthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: The "Why" Behind the Technique While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. For this specific molecule, ¹H NMR is expected to be very simple but highly diagnostic, while ¹³C NMR will resolve each unique carbon environment, providing definitive proof of the complete molecular skeleton.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A Self-Validating Workflow

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.[1]

  • Acquisition: Standard pulse sequences are used to obtain the ¹H spectrum. Key parameters include acquisition time, relaxation delay, and number of scans.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

Data Presentation & Interpretation The high symmetry of the molecule leads to a remarkably simple ¹H NMR spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~3.1-3.3Singlet (s)3HN-CH₃The protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its downfield shift is due to the deshielding effect of the adjacent electronegative nitrogen atom and the two carbonyl groups.

The observation of a single peak integrating to three protons is powerful evidence for the N-methyl group and the absence of any other protons, such as on the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy

Experimental Protocol: A Self-Validating Workflow The protocol is similar to ¹H NMR, but requires a carbon-observe pulse program. Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.

Data Presentation & Interpretation The ¹³C NMR spectrum reveals the four distinct carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~160-165C=OThe carbonyl carbons of the imide are highly deshielded due to the attached electronegative oxygen and nitrogen atoms, placing them furthest downfield.
~135-140C-ClThe four aromatic carbons bonded to chlorine are equivalent due to symmetry. Their chemical shift is influenced by the electron-withdrawing chlorine atoms.
~125-130C-NThe two aromatic carbons bonded to the imide nitrogen are also equivalent. These are quaternary carbons within the aromatic system.
~25-30N-CH₃The methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with an sp³ hybridized carbon attached to nitrogen.

This predicted four-signal spectrum provides a complete and unambiguous count of the unique carbon environments, perfectly matching the proposed structure.

Caption: Standardized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: The "Why" Behind the Technique Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For N-Methyltetrachlorophthalimide, the most compelling evidence comes from the unique isotopic pattern generated by the four chlorine atoms. Electron Ionization (EI) is a robust method that not only provides the molecular ion but also induces reproducible fragmentation, offering further structural clues.[1]

Experimental Protocol: A Self-Validating Workflow

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is the preferred system. The GC separates the analyte from any potential impurities before it enters the MS.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization to form the molecular ion (M⁺) and subsequent fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation & Interpretation The mass spectrum provides two critical pieces of information: the molecular weight and the fragmentation pattern.

m/z ValueIonInterpretation
297/299/301/303/305[M]⁺Molecular Ion Peak Cluster. The most crucial signal. The presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) creates a characteristic cluster of peaks with a predictable intensity ratio, confirming the elemental composition. The nominal mass is based on the most abundant isotopes (C₉H₃³⁵Cl₄NO₂).
282/284/286/288/290[M - CH₃]⁺Loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for N-methylated compounds.
269/271/273/275/277[M - CO]⁺Loss of a neutral carbon monoxide molecule from the imide ring.

Authoritative Grounding: The Chlorine Isotope Pattern The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. For a molecule with four chlorine atoms, the relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be in a ratio of approximately 100:132:65:14:1. This unique and predictable pattern is exceptionally strong evidence for the presence of four chlorine atoms in the molecule, making mass spectrometry a powerful tool for confirming the identity of this compound.[6]

Fragmentation_Pathway M Molecular Ion [M]˙+ m/z 297 (base) Frag1 [M - CH3]+ m/z 282 M->Frag1 - •CH3 Frag2 [M - CO]˙+ m/z 269 M->Frag2 - CO

Caption: Plausible fragmentation pathways for N-Methyltetrachlorophthalimide in EI-MS.

Conclusion

The structural characterization of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is achieved through a synergistic application of modern spectroscopic techniques.

  • IR Spectroscopy rapidly confirms the presence of the essential imide and N-methyl functional groups.

  • ¹H and ¹³C NMR Spectroscopy provide an unambiguous map of the hydrogen and carbon framework, validating the connectivity and symmetry of the molecule.

  • Mass Spectrometry delivers definitive proof of the molecular weight and elemental composition through the highly characteristic chlorine isotopic pattern.

Together, these methods form a robust, self-validating analytical workflow. Each technique interrogates a different aspect of the molecular structure, and their collective agreement provides the high degree of certainty required in research, development, and quality control environments. This guide outlines the foundational protocols and interpretive logic necessary to confidently verify the structure and purity of this compound.

References

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • DEA.gov. (n.d.). The Characterization of N-methylphthalimide (NMP). Retrieved from [Link]

  • ResearchGate. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, commonly known as N-methyltetrachlorophthalimide, is a valuable chemical entity belonging to the phthalimide class of compounds. Phthalimides are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Specifically, derivatives of tetrachlorophthalimide have garnered significant attention for their potential as potent α-glucosidase inhibitors, suggesting applications in the management of diabetes, obesity, and certain viral diseases.[3] This application note provides a detailed, reliable, and high-yield protocol for the synthesis of N-methyltetrachlorophthalimide, adapted from a proven industrial process.[4] The described method is notable for its operational simplicity, scalability, and avoidance of strictly anhydrous conditions, making it highly suitable for both academic research and large-scale production environments.

Scientific Principles and Rationale

The synthesis of N-methyltetrachlorophthalimide is achieved through the reaction of tetrachlorophthalic anhydride with methylamine. This transformation proceeds via a two-step, one-pot mechanism involving nucleophilic acyl substitution followed by intramolecular cyclization (dehydration).

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on one of the electrophilic carbonyl carbons of the tetrachlorophthalic anhydride.[5][6] This step opens the anhydride ring to form a phthalamic acid intermediate (4,5,6,7-tetrachloro-2-(methylcarbamoyl)benzoic acid).

  • Intramolecular Cyclization (Dehydration): The intermediate amic acid is then heated, typically to reflux. The thermal energy drives an intramolecular condensation reaction where the carboxylic acid and amide functional groups react, eliminating a molecule of water to form the thermodynamically stable five-membered imide ring.

A key innovation in the presented protocol is the use of glacial acetic acid as the reaction solvent.[4] Traditionally, such imide formations were conducted under strictly anhydrous conditions to prevent the hydrolysis of the starting anhydride. However, the use of acetic acid as a solvent not only tolerates the presence of water (allowing the use of aqueous methylamine solutions) but also facilitates the final dehydration step, leading to excellent yields and high purity of the desired product.[4] This circumvents the logistical and cost challenges associated with handling gaseous reactants and anhydrous solvents in large-scale operations.[4]

Experimental Protocol

This protocol details the synthesis of N-methyltetrachlorophthalimide from tetrachlorophthalic anhydride and an aqueous solution of methylamine.

Materials and Equipment
  • Reagents:

    • Tetrachlorophthalic anhydride (C₈Cl₄O₃, MW: 285.9 g/mol )[7]

    • Methylamine, 40% solution in water (CH₅N, MW: 31.06 g/mol )

    • Glacial Acetic Acid (CH₃COOH)

  • Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical stirrer

    • Condenser

    • Heating mantle with temperature control

    • Addition funnel

    • Sintered glass funnel for filtration

    • High-vacuum oven

Stoichiometry and Reagent Data
ReagentMolecular FormulaMolecular Weight ( g/mol )Moles (mol)QuantityRole
Tetrachlorophthalic AnhydrideC₈Cl₄O₃285.94.371250 gStarting Material
Methylamine (40% in H₂O)CH₅N31.065.0433 mLReagent
Glacial Acetic AcidCH₃COOH60.05-3.0 LSolvent

Table 1: Reagent specifications and quantities for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L three-neck flask equipped with a mechanical stirrer and condenser, suspend 1250 g (4.37 mol) of tetrachlorophthalic anhydride in 3.0 L of glacial acetic acid.[4]

  • Reagent Addition: While stirring the suspension, add 433 mL (5.0 mol) of a 40% aqueous methylamine solution over a period of 3 minutes. Note: An exothermic reaction will occur, with the temperature rising to approximately 55°C.[4]

  • Reflux: Using a heating mantle, heat the reaction mixture to a mild reflux, maintaining a temperature between 110-113°C. Continue refluxing for 5 hours.[4]

  • Cooling and Crystallization: After 5 hours, turn off the heat and allow the mixture to cool to ambient temperature. The product will crystallize out of the solution as a white solid.

  • Product Isolation: Collect the crystalline product by vacuum filtration using a sintered glass funnel.[4]

  • Washing and Purification: Wash the collected solid on the funnel with 500 mL of acetic acid to remove any residual starting materials or soluble impurities.[4]

  • Drying: Dry the purified product at 40-50°C under high vacuum until a constant weight is achieved. The process typically affords 1292 g of the final product.[4]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents 1. Mix Tetrachlorophthalic Anhydride & Acetic Acid addition 2. Add Aqueous Methylamine Solution reagents->addition Exotherm to 55°C reflux 3. Heat to Reflux (110-113°C, 5 hours) addition->reflux cool 4. Cool to Ambient Temperature reflux->cool filter 5. Filter Crystalline Product cool->filter wash 6. Wash with Acetic Acid filter->wash dry 7. Dry Under High Vacuum wash->dry product Final Product: N-Methyltetrachlorophthalimide dry->product

Caption: Workflow for the synthesis of N-methyltetrachlorophthalimide.

Product Characterization and Validation

Validation of the final product, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, is critical to ensure its identity and purity.

Expected Results
ParameterExpected ValueSource
Appearance White crystalline material[4]
Yield ~1292 g (99%)[4]
Melting Point 153-155 °C (uncorrected)[4]
Purity (by GC) >99.5%[4]
Molecular Formula C₉H₃Cl₄NO₂[8]
Molecular Weight 298.9 g/mol [8]

Table 2: Expected physical properties and yield for the synthesized compound.

Analytical Methods
  • Melting Point: Determination of the melting point is a quick and effective method to assess purity. A sharp melting range consistent with the reference value indicates high purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum should be acquired to confirm the presence of the key functional groups. Expect to see strong characteristic absorption bands for the imide carbonyl groups:

    • Asymmetric C=O stretching: ~1770-1790 cm⁻¹

    • Symmetric C=O stretching: ~1700-1720 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet corresponding to the three protons of the N-methyl group (N-CH₃), likely in the range of δ 3.0-3.2 ppm.

    • ¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton. Key expected signals include the N-methyl carbon, the two equivalent imide carbonyl carbons, and the four carbons of the tetrachlorinated aromatic ring.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product with high precision.[4][9] A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable for analysis.[9]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by personnel trained in standard laboratory practices. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Tetrachlorophthalic Anhydride: This compound is an irritant to the skin, eyes, and respiratory tract. It may cause skin sensitization and asthma.[7] Avoid inhalation of dust and direct contact.

  • Methylamine (40% solution): This solution is corrosive and has a pungent odor. It can cause severe skin and eye burns. Handle with care.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. The vapors are irritating to the respiratory system.

References

  • Process for making cyclic imides. (n.d.). Google Patents.
  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Semantic Scholar.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications.
  • Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. (n.d.). Sciforum.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (2018, May 16). SIELC Technologies.
  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). National Institutes of Health.
  • Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. (2016, November 2). ResearchGate.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-. (n.d.). PubChem.
  • Process for preparing n-chlorophthalimide. (n.d.). Google Patents.
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  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (n.d.). MDPI.
  • Tetrachlorophthalic anhydride. (n.d.). PubChem.
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The Synthetic Versatility of 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Building Block in Organic Synthesis

4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, also known as N-methyl-3,4,5,6-tetrachlorophthalimide, is a halogenated aromatic imide that has emerged as a versatile and powerful building block in modern organic synthesis.[1][2] Its unique electronic and structural features, characterized by an electron-deficient aromatic ring and a reactive imide functional group, render it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its utility as a potent dienophile in Diels-Alder reactions, its role in the development of novel agrochemicals, and its emerging applications in the field of organic electronics.

The core structure of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione features a tetrachlorinated benzene ring fused to an N-methylated pyrrolidine-2,5-dione. This substitution pattern significantly influences its reactivity, making the double bond of the isoindole ring system an excellent electron-acceptor in cycloaddition reactions. Furthermore, the chlorinated aromatic core provides a handle for further functionalization and imparts specific physical and biological properties to the resulting molecules.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. The key properties of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₃Cl₄NO₂[1][2]
Molecular Weight 298.94 g/mol [1][2]
Appearance White to off-white solid
Melting Point Not specified
Solubility Soluble in many organic solvents
CAS Number 14737-80-5[1]

Application I: A Potent Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings.[3] The electron-deficient nature of the isoindole double bond in 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione makes it an excellent dienophile for reactions with electron-rich dienes. This [4+2] cycloaddition provides a direct route to complex, fused polycyclic systems.

Causality Behind Experimental Choices

The choice of solvent, temperature, and catalyst (if any) is critical for a successful Diels-Alder reaction. High-boiling, non-polar solvents like xylene or toluene are often employed to achieve the necessary reaction temperatures for the cycloaddition to proceed at a reasonable rate. The use of a sealed tube or reflux conditions is common to prevent the loss of volatile reactants and solvents. While many Diels-Alder reactions are thermally driven, Lewis acid catalysis can sometimes be employed to enhance the reactivity of the dienophile and improve the stereoselectivity of the reaction.

Protocol: Representative Diels-Alder Reaction with an Acyclic Diene

This protocol describes a general procedure for the Diels-Alder reaction between 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione and a representative acyclic diene, such as 2,3-dimethyl-1,3-butadiene. This reaction is expected to yield a highly functionalized, fused cyclohexene derivative.

Materials:

  • 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione (1.0 equiv)

  • 2,3-Dimethyl-1,3-butadiene (1.2 equiv)

  • Toluene or Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene or xylene to dissolve the dienophile. The concentration should be approximately 0.1-0.5 M.

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene (1.2 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Diels-Alder adduct.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.

Diels_Alder_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Dienophile in Solvent prep2 Add Diene prep1->prep2 react Heat to Reflux (12-24h) prep2->react workup1 Cool and Concentrate react->workup1 workup2 Column Chromatography workup1->workup2 analysis Spectroscopic Characterization workup2->analysis

Caption: Workflow for a typical Diels-Alder reaction.

Application II: A Precursor for Novel Fungicides

The phthalimide scaffold is a well-established pharmacophore in agrochemicals, with the fungicide Captan being a prominent example.[4] The tetrachlorinated aromatic ring in 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione makes it an attractive starting material for the synthesis of new fungicidal agents with potentially enhanced efficacy and a different spectrum of activity. The principal mechanism of action for many phthalimide-based fungicides involves their reaction with thiols in fungal cells, leading to the disruption of essential biological processes.[5]

Causality Behind Experimental Choices

The synthesis of Captan analogues often involves the reaction of a phthalimide derivative with a sulfur-containing electrophile. A common strategy is the reaction of the sodium or potassium salt of the imide with a sulfenyl chloride. The use of a base, such as sodium hydroxide or potassium carbonate, is necessary to deprotonate the imide nitrogen, forming the more nucleophilic imide anion. The reaction is typically carried out in a suitable solvent that can dissolve both the salt and the electrophile.

Protocol: Synthesis of a Captan Analogue

This protocol outlines a representative synthesis of a Captan analogue from 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione and trichloromethanesulfenyl chloride.

Materials:

  • 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione (1.0 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Trichloromethanesulfenyl chloride (1.1 equiv)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Formation of the Sodium Salt: In a round-bottom flask, dissolve 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione (1.0 equiv) in a suitable solvent like methanol or ethanol. Add a solution of sodium hydroxide (1.05 equiv) in water dropwise while stirring. Stir for 1 hour at room temperature to form the sodium salt. Remove the solvent under reduced pressure to obtain the dry sodium salt.

  • Reaction with Sulfenyl Chloride: Suspend the dried sodium salt in anhydrous dichloromethane in a separate flask under an inert atmosphere. Cool the suspension in an ice bath.

  • Addition of Electrophile: Add trichloromethanesulfenyl chloride (1.1 equiv) dropwise to the cooled suspension with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove any inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Captan analogue.

  • Characterization: Confirm the structure of the product using NMR, MS, and IR spectroscopy.

Fungicide_Synthesis start Start: Tetrachloro-methylisoindole-dione step1 Formation of Sodium Salt (NaOH, RT) start->step1 step2 Reaction with Trichloromethanesulfenyl chloride (DCM, 0°C to RT) step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification by Recrystallization step3->step4 end_product Product: Captan Analogue step4->end_product

Caption: Synthetic pathway to a Captan analogue.

Application III: Building Block for n-Type Organic Semiconductors

The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the tetrachlorinated phthalimide core makes 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione an attractive building block for the synthesis of n-type materials. The incorporation of this unit into a larger conjugated system can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. A related compound, 4,5,6,7-tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione, has been identified as a key intermediate in the synthesis of organic electro-luminescent materials.[6]

Causality Behind Experimental Choices

The synthesis of conjugated polymers or small molecules for organic electronics often involves cross-coupling reactions, such as Suzuki, Stille, or direct arylation reactions. To participate in these reactions, the 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione core would typically need to be functionalized with reactive groups like boronic acids/esters or stannanes. Alternatively, the chlorine atoms on the aromatic ring could potentially participate directly in certain cross-coupling reactions, although this is often more challenging than using more reactive leaving groups like bromine or iodine.

Protocol: Conceptual Synthesis of a D-A-D Type Small Molecule

This conceptual protocol outlines the synthesis of a donor-acceptor-donor (D-A-D) type small molecule where the 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione acts as the central acceptor unit. This would involve a palladium-catalyzed cross-coupling reaction.

Materials:

  • A di-functionalized 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione derivative (e.g., with two boronic ester groups) (1.0 equiv)

  • An electron-rich aromatic halide (e.g., 2-bromothiophene) (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Precursor Synthesis: The first step would involve the synthesis of a di-functionalized derivative of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, for example, by converting two of the C-Cl bonds to C-B(OR)₂ bonds via a Miyaura borylation reaction.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the di-borylated tetrachloro-methylisoindole-dione derivative (1.0 equiv), the electron-rich aromatic halide (2.2 equiv), the palladium catalyst (5 mol%), and the base.

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the pure D-A-D small molecule.

  • Characterization: Characterize the final product by NMR, mass spectrometry, UV-Vis spectroscopy, and cyclic voltammetry to evaluate its optical and electronic properties.

Semiconductor_Synthesis start Tetrachloro-methylisoindole-dione step1 Functionalization (e.g., Borylation) start->step1 functionalized_intermediate Di-borylated Intermediate step1->functionalized_intermediate step2 Suzuki Cross-Coupling with Donor Unit (Pd catalyst, Base) functionalized_intermediate->step2 product D-A-D Small Molecule step2->product characterization Characterization (Optical & Electronic Properties) product->characterization

Caption: Conceptual pathway for an n-type semiconductor.

Conclusion and Future Outlook

4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione is a readily accessible and highly versatile building block with significant potential in various areas of organic synthesis. Its electron-deficient character makes it a powerful dienophile and a promising core for n-type organic semiconductors. Furthermore, its structural similarity to known agrochemicals suggests its utility in the development of new plant protection agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the synthetic potential of this fascinating molecule. Future research in this area will likely focus on expanding the scope of its applications, developing more efficient synthetic methodologies, and exploring the properties of novel materials and biologically active compounds derived from this versatile synthon.

References

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. 1928, 460 (1), 98–122.
  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition. 2002, 41 (10), 1668–1698.
  • Gordon, E. B. Captan and Folpet. In Hayes' Handbook of Pesticide Toxicology (Third Edition); Academic Press: 2010; pp 1865-1883. [Link]

  • Wikipedia. Captan. [Link]

  • Fu, W.-J.; Zhang, L.; Shang, Z.-C. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online. 2010 , 66 (7), o1743. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

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Application Notes & Protocols for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- as a Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (hereafter referred to as TCMI) is a defined chemical entity (CAS 14737-80-5).[1][2][3] However, public-domain research specifically detailing its fungicidal efficacy and mechanism of action is limited. The following application notes and protocols are constructed based on the well-documented activities of structurally analogous compounds, namely the tetrachlorophthalimide and broader phthalimide classes of fungicides, which includes prominent agents like Captan and Folpet.[4][5] These protocols are intended to provide a robust framework for researchers to systematically evaluate the fungicidal potential of TCMI.

Technology Overview & Proposed Mechanism of Action

Phthalimide fungicides are a cornerstone of crop protection, valued for their broad-spectrum activity and multi-site mode of action, which mitigates the development of resistance.[5] TCMI belongs to this class, featuring a tetrachlorinated benzene ring fused to the isoindole-1,3-dione core. This chlorinated phthalimide scaffold is crucial for the biological activity observed in related molecules.[4][6]

Proposed Mechanism of Action:

Like other phthalimide fungicides, TCMI is proposed to be a multi-site contact inhibitor . Its fungicidal activity is not targeted to a single enzyme but rather involves the disruption of numerous metabolic processes within the fungal cell. The core mechanism is believed to be the non-specific reaction with intracellular thiols (sulfhydryl groups, -SH) found in various amino acids (like cysteine) and enzymes.

This interaction proceeds as follows:

  • Uptake: The lipophilic nature of the molecule allows it to penetrate the fungal cell wall and membrane.

  • Thiol Reaction: Inside the cell, the electrophilic nature of the phthalimide structure facilitates a reaction with nucleophilic thiol groups. This leads to the formation of covalent bonds, effectively inactivating the enzymes.

  • Metabolic Disruption: The inactivation of a wide array of enzymes, particularly those involved in cellular respiration (e.g., the Krebs cycle) and energy production (ATP synthesis), leads to a catastrophic failure of cellular functions.

  • Inhibition of Growth: This widespread disruption prevents spore germination and mycelial growth, ultimately leading to fungal cell death.

This multi-site activity is a significant advantage, as it is very difficult for a fungus to develop resistance through a single gene mutation.

Mechanism_of_Action cluster_fungus Fungal Cell TCMI TCMI (Fungicide) Membrane Cell Membrane Penetration TCMI->Membrane Uptake Enzymes Thiol-Containing Enzymes (-SH) Membrane->Enzymes Intracellular Interaction Inactivated_Enzymes Inactivated Enzymes (Enzyme-S-TCMI) Enzymes->Inactivated_Enzymes Thiol Reaction Respiration Cellular Respiration (e.g., Krebs Cycle) Inactivated_Enzymes->Respiration Disruption Germination Spore Germination & Mycelial Growth Inactivated_Enzymes->Germination Disruption Inhibition INHIBITION Respiration->Inhibition Germination->Inhibition caption Proposed multi-site mechanism of TCMI.

Caption: Proposed multi-site mechanism of TCMI.

Experimental Protocols: Evaluating Fungicidal Efficacy

The following protocols provide a framework for the systematic in vitro and in vivo evaluation of TCMI.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of TCMI required to inhibit the growth of a target fungus on a solid medium. It is used to calculate the Effective Concentration 50% (EC₅₀).

Materials:

  • TCMI (crystalline powder)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Target fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Aspergillus niger)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of TCMI and dissolve it in 1 mL of DMSO to prepare a 10,000 µg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform serial dilutions in DMSO to create a range of working stock solutions.

  • Poisoned Medium Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Allow the molten agar to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of TCMI stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the control.

    • Prepare a control plate containing only PDA and DMSO (at the highest concentration used for the treatments).

    • Swirl each flask gently to ensure uniform mixing and immediately pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify in a laminar flow hood.

  • Inoculation:

    • From the margin of an actively growing 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both treated and control).

    • Each concentration should be tested in triplicate.

  • Incubation & Data Collection:

    • Seal the plates with paraffin film and incubate at the optimal temperature for the test fungus (typically 25 ± 2°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] × 100

      • Where:

        • C = Average diameter of the colony in the control group.

        • T = Average diameter of the colony in the treatment group.

    • Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value.

Workflow_InVitro cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis A1 Prepare TCMI Stock in DMSO A3 Create Serial Dilutions of TCMI A1->A3 A2 Prepare Molten PDA Medium B1 Add TCMI Dilutions to Molten PDA (Poisoned Medium) A2->B1 A3->B1 A4 Prepare Fungal Inoculum Plugs B3 Inoculate Center of Each Plate with Fungal Plug A4->B3 B2 Pour Plates and Allow to Solidify B1->B2 B2->B3 C1 Incubate at 25°C B3->C1 C2 Measure Colony Diameter Daily C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine EC₅₀ (Probit Analysis) C3->C4 caption Workflow for In Vitro Mycelial Growth Inhibition Assay.

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

Protocol 2: In Vivo Greenhouse Evaluation (Protective Activity)

This protocol assesses the ability of TCMI to prevent fungal infection on a host plant.

Materials:

  • TCMI

  • Wetting agent (e.g., Tween 20)

  • Healthy, susceptible host plants (e.g., tomato for Alternaria solani, bean for Uromyces appendiculatus)

  • Fungal spore suspension of a known concentration

  • Spray bottles

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Cultivation: Grow host plants from seed in sterile potting mix until they reach a susceptible stage (e.g., 3-4 true leaves). Use a sufficient number of plants for statistical analysis (at least 5-10 plants per treatment).

  • Fungicide Formulation:

    • Prepare a spray solution of TCMI at various concentrations (e.g., 50, 100, 250, 500 µg/mL) in sterile deionized water.

    • Add a wetting agent (e.g., Tween 20 at 0.05% v/v) to ensure even coverage on the leaf surface.

    • Prepare a control solution containing only water and the wetting agent.

  • Application:

    • Randomly assign plants to treatment groups.

    • Spray the foliage of the plants with the respective TCMI solutions until runoff.

    • Allow the foliage to dry completely (approximately 24 hours).

  • Inoculation:

    • Prepare a spore suspension of the target pathogen at a concentration known to cause disease (e.g., 1 x 10⁵ spores/mL).

    • Spray the spore suspension evenly onto all treated and control plants.

  • Incubation:

    • Place the plants in a high-humidity chamber ( >95% RH) for 24-48 hours to promote spore germination and infection.

    • Transfer the plants to a greenhouse with optimal conditions for disease development (specific temperature and light cycle for the pathogen/host system).

  • Disease Assessment:

    • After a set incubation period (e.g., 7-14 days), assess disease severity. This can be done by counting the number of lesions per leaf or by using a visual rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Mycelial Growth Inhibition of TCMI against Various Fungi

Fungal Species EC₅₀ (µg/mL) 95% Confidence Interval
Botrytis cinerea [Insert Value] [Insert Value]
Fusarium oxysporum [Insert Value] [InsertValue]
Aspergillus niger [Insert Value] [Insert Value]

| Alternaria solani | [Insert Value] | [Insert Value] |

Table 2: In Vivo Protective Efficacy of TCMI against [Pathogen] on [Host Plant]

TCMI Concentration (µg/mL) Mean Disease Severity Rating* Percent Disease Control (%)
0 (Control) [Insert Value] 0
50 [Insert Value] [Insert Value]
100 [Insert Value] [Insert Value]
250 [Insert Value] [Insert Value]
500 [Insert Value] [Insert Value]

*Based on a 0-5 visual rating scale.

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling TCMI. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

References

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  • Journal of Advances in Chemistry. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of Advances in Chemistry. [Link]

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. National Center for Biotechnology Information. [Link]

  • Shaik, S., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology. [Link]

  • Sahu, P., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Evaluation of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindole-1,3-dione Scaffold as a Privileged Structure in Oncology Research

The isoindoline-1,3-dione, commonly known as the phthalimide, represents a core structural motif in a multitude of biologically active compounds. This scaffold is particularly renowned in the field of oncology, forming the backbone of blockbuster immunomodulatory drugs such as thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[1] The diverse pharmacological activities of isoindoline-1,3-dione derivatives extend beyond immunomodulation to include anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[2]

This document provides a comprehensive guide for the initial in vitro characterization of a specific, yet lesser-studied, member of this family: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (also known as N-methyltetrachlorophthalimide).[3] To date, the biological activity and anticancer potential of this particular compound are not extensively documented in publicly available literature. Therefore, this guide is designed to serve as a foundational framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines. The protocols and workflows described herein are based on established methodologies for the preclinical assessment of novel chemical entities and are informed by the known biological activities of related isoindole-1,3-dione analogs.

Compound Profile: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

PropertyValueSource
IUPAC Name 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione[3]
Synonyms N-Methyltetrachlorophthalimide, N-Methyl-3,4,5,6-tetrachlorophthalimide[3]
CAS Number 14737-80-5[3]
Molecular Formula C₉H₃Cl₄NO₂[3]
Molecular Weight 298.9 g/mol [3]
Structure Chemical structure of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-[3]

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a logical workflow for the initial in vitro screening and mechanistic characterization of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. This systematic approach ensures a thorough preliminary assessment of the compound's potential as an anticancer agent.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Investigation A Compound Preparation (Stock Solution in DMSO) B Primary Cytotoxicity Assay (e.g., MTT/SRB Assay) A->B D Determine IC50 Values B->D C Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C->B E Apoptosis Assay (Annexin V / PI Staining) D->E If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is potent G Identify Mode of Cell Death E->G H Identify Cell Cycle Perturbations F->H I Hypothesize Target Pathway (e.g., mTOR Signaling) G->I H->I J Western Blot Analysis (Key Pathway Proteins) I->J K Validate Mechanism of Action J->K

Caption: Experimental workflow for in vitro evaluation.

Protocols and Methodologies

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is essential to keep the final DMSO concentration in the cell culture media low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Aseptically weigh out a precise amount of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- inside a sterile biosafety cabinet.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Primary Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. It is a robust and widely used primary screening tool to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is constant across all wells.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle control (medium with DMSO only) and untreated control wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Determination by Annexin V/PI Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells immediately by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle. Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Investigating a Potential Mechanism of Action: mTOR Pathway Inhibition

Rationale: While the specific molecular target of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is unknown, related phthalimide derivatives have been shown to exert anticancer effects through various mechanisms. For instance, N-Hydroxyphthalimide has been reported to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Therefore, investigating the effect of the test compound on this pathway is a logical starting point.

G cluster_0 Upstream Signaling cluster_1 mTOR Complexes cluster_2 Downstream Effects GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2->Akt Feedback Loop Compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- Compound->mTORC1 Hypothesized Inhibition Compound->mTORC2 Hypothesized Inhibition ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth EIF4EBP1->ProteinSynth Inhibits Apoptosis Inhibition of Apoptosis

Caption: Hypothesized mTOR signaling pathway inhibition.

To validate this hypothesis, a western blot analysis can be performed on lysates from cells treated with the compound. Key proteins to probe would include phosphorylated and total levels of Akt, mTOR, p70S6K1, and 4E-BP1. A decrease in the phosphorylation of these downstream effectors would provide evidence for mTOR pathway inhibition.

Data Presentation Templates

The following tables are templates for organizing the quantitative data obtained from the described experiments.

Table 1: IC₅₀ Values of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Cell LineTissue of OriginIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast AdenocarcinomaDetermine ExperimentallyDetermine Experimentally
A549 Lung CarcinomaDetermine ExperimentallyDetermine Experimentally
HCT116 Colorectal CarcinomaDetermine ExperimentallyDetermine Experimentally
PC-3 Prostate AdenocarcinomaDetermine ExperimentallyDetermine Experimentally

Table 2: Apoptosis and Cell Cycle Analysis in [Selected Cell Line] after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control Determine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
Compound (0.5 x IC₅₀) Determine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
Compound (1 x IC₅₀) Determine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally
Compound (2 x IC₅₀) Determine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine ExperimentallyDetermine Experimentally

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- as a potential anticancer agent. By systematically assessing its cytotoxicity and delving into its effects on key cellular processes like apoptosis and cell cycle progression, researchers can build a comprehensive preliminary profile of this novel compound. Should the initial findings be promising, further studies could involve broader cancer cell line screening, western blot analysis to confirm molecular targets, and ultimately, evaluation in in vivo xenograft models to assess its therapeutic potential in a preclinical setting. The exploration of such novel chemical entities is vital for the continued advancement of cancer therapeutics.

References

  • He, S., Chen, Y., Li, D., et al. (2020). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Journal of Experimental & Clinical Cancer Research, 39(1), 1-15. [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5399. [Link]

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Application Note: A Robust Reverse-Phase HPLC Method for the Analysis of N-Methyltetrachlorophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Methyltetrachlorophthalimide. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate analysis of this compound. The methodology leverages a C18 stationary phase with a methanol-water mobile phase, ensuring robust separation and reproducible results. This document provides a comprehensive guide covering the scientific rationale, detailed experimental protocols, system suitability criteria, and data interpretation.

Introduction and Scientific Rationale

N-Methyltetrachlorophthalimide is a halogenated aromatic compound with a molecular weight of 298.94 g/mol and an XLogP3 value of 3.46, indicating significant non-polar character[1]. Its structure, featuring a tetrachlorinated phthalimide core, makes it a prime candidate for analysis by reverse-phase chromatography. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more non-polar analytes exhibiting stronger retention[2][3].

Experimental Methodology

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • N-Methyltetrachlorophthalimide reference standard (>98% purity)

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully measure 850 mL of HPLC-grade methanol and 150 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Methyltetrachlorophthalimide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Step-by-Step Analytical Protocol

  • System Preparation: Turn on the HPLC system. Purge the pump with the prepared mobile phase for 5-10 minutes to remove any air bubbles and ensure a stable baseline.

  • System Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

    • The system is deemed suitable for analysis if it meets the criteria outlined in Table 2. System suitability is a critical component of analytical procedures, ensuring that the equipment and method are performing adequately[9][10][11]. These tests are mandated by regulatory bodies like the ICH to guarantee the validity of results[12][13].

SST ParameterAcceptance CriteriaRationale
Retention Time (RT) Consistent within ± 2%Ensures proper peak identification.
Peak Area RSD ≤ 2.0%Demonstrates the precision and reproducibility of the system[10].
Tailing Factor (Tf) 0.8 – 1.5Confirms good peak symmetry, indicating an efficient and well-packed column.
Theoretical Plates (N) > 2000Measures column efficiency and separation power[9].
  • Sample Analysis: Once the system suitability criteria are met, proceed with injecting the prepared samples. Construct a sequence in the CDS software, bracketing sample injections with periodic injections of the working standard to monitor for any drift in system performance.

  • Data Processing: Integrate the peak corresponding to N-Methyltetrachlorophthalimide. Identify the peak based on its retention time relative to the standard injections. Quantify the analyte using the peak area and an external standard calibration method.

Workflow Visualization

The following diagram outlines the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Methanol:Water) B Prepare Standard Solutions C Prepare Samples D System Equilibration (30 min) C->D E System Suitability Test (5 Replicates) D->E F Check SST Criteria (RSD, Tf, N) E->F F->D Fail G Inject Samples F->G Pass H Integrate Peak Area G->H I Quantify Analyte H->I J Generate Report I->J

Caption: End-to-end workflow for the RP-HPLC analysis of N-Methyltetrachlorophthalimide.

Conclusion

The described RP-HPLC method provides a straightforward, robust, and reliable approach for the quantitative analysis of N-Methyltetrachlorophthalimide. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. Adherence to the system suitability criteria will ensure the generation of high-quality, reproducible data suitable for research, development, and quality control applications.

References

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • System Suitability.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Picking the Perfect HPLC Column. Biocompare.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • N-Methyl-3,4,5,6-tetrachlorophthalimide. Echemi.
  • Guidance for Industry Q2B Validation of Analytical Procedures: Methodology. FDA.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • UV-Visible Spectroscopy.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • UV/vis absorption spectra of N‐(trifluoromethylthio)phthalimide (2,...
  • Solvent Miscibility Table. Sigma-Aldrich.
  • UV/Vis+ Photochemistry D
  • UV/Vis+ Photochemistry Database - Arom
  • UV-Vis Spectrum of 1-Methylnicotinamide. SIELC Technologies.

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Application Notes & Protocols: Synthesis and Exploration of Metal Complexes with 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Halogenated Phthalimide Ligands

The synthesis of novel metal complexes is a cornerstone of innovation in medicinal chemistry, materials science, and catalysis. Within this field, the strategic selection of ligands is paramount to tailoring the physicochemical properties and, consequently, the functionality of the resulting complexes.[1] 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, a halogenated derivative of N-methylphthalimide, presents a compelling scaffold for the design of new metal-based compounds. The electron-withdrawing nature of the four chlorine atoms on the benzene ring is anticipated to modulate the electronic properties of the phthalimide system, influencing the nature of the metal-ligand bond and the reactivity of the final complex.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating this ligand. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a foundation for the exploration of this promising class of compounds. While specific literature on the metal complexes of this exact ligand is emerging, the principles outlined are derived from established coordination chemistry of related phthalimide and N-heterocyclic systems.

Ligand Profile: 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione

Before delving into the synthesis of its metal complexes, it is crucial to understand the properties of the ligand itself.

PropertyValueSource
Molecular Formula C₉H₃Cl₄NO₂[2]
Molecular Weight 298.94 g/mol [2]
CAS Number 14737-80-5[2]
Appearance Off-white to yellow crystalline solid (typical)General Knowledge
Solubility Generally soluble in polar aprotic solvents (e.g., DMF, DMSO), moderately soluble in chlorinated solvents, and poorly soluble in alcohols and water.General Chemical Principles

The key structural features for coordination are the two carbonyl oxygen atoms. These oxygen atoms possess lone pairs of electrons that can be donated to a metal center, allowing the ligand to act as a bidentate or bridging ligand. The N-methyl group prevents deprotonation at the nitrogen, distinguishing its coordination behavior from that of unsubstituted phthalimide.

General Synthetic Protocol for Metal Complex Formation

The synthesis of metal complexes with 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione can be approached through the direct reaction of the ligand with a suitable metal salt. The choice of metal salt (halides, acetates, nitrates, etc.) and solvent is critical and will influence the reaction kinetics, yield, and potentially the coordination geometry of the resulting complex.

Rationale Behind Experimental Choices
  • Metal Salt Selection: Metal halides (e.g., CoCl₂, NiCl₂, CuCl₂) are common starting materials due to their ready availability and good solubility in polar solvents. The counter-ion can sometimes influence the final structure, either by coordinating to the metal or by its size and charge influencing the crystal packing.

  • Solvent System: A solvent that can dissolve both the ligand and the metal salt is essential. Ethanol or methanol are often good initial choices for many transition metal salts. If solubility is an issue, a higher boiling point solvent with good coordinating ability, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be employed. These solvents can sometimes also act as ligands.

  • Stoichiometry: The molar ratio of metal to ligand is a critical parameter that dictates the structure of the resulting complex. A 1:2 metal-to-ligand ratio is a common starting point for potentially forming octahedral or square planar complexes where the phthalimide derivative acts as a bidentate ligand. Other ratios should be explored to isolate different coordination geometries.

  • Reaction Temperature: Many coordination reactions proceed at room temperature. However, heating under reflux can be employed to increase the reaction rate and overcome any kinetic barriers. The thermal stability of the ligand and the desired complex should be considered.

Step-by-Step Protocol: Synthesis of a Generic [M(L)₂(X)₂] Complex

This protocol provides a general framework. Optimization of specific parameters for each metal system is highly recommended.

  • Ligand Dissolution: Dissolve one molar equivalent of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione in a suitable solvent (e.g., hot ethanol, 20-30 mL per mmol of ligand). Stir until a clear solution is obtained. Gentle heating may be necessary.

  • Metal Salt Dissolution: In a separate flask, dissolve 0.5 molar equivalents of the chosen metal salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O) in the same solvent (e.g., ethanol, 10-15 mL per mmol of metal salt).

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Progression: Upon addition, a color change or the formation of a precipitate may be observed. Stir the reaction mixture for a set period, typically ranging from 2 to 24 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product:

    • If a precipitate forms, it can be collected by vacuum filtration.

    • If the product remains in solution, the solvent can be slowly evaporated at room temperature or under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials. Subsequently, wash with a non-polar solvent like diethyl ether or hexane to aid in drying. Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_workup Product Isolation & Purification Ligand Dissolve Ligand (4,5,6,7-tetrachloro-2-methyl- 1H-isoindole-1,3(2H)-dione) in solvent Reaction Combine Solutions & Stir (Room Temp or Reflux) Ligand->Reaction MetalSalt Dissolve Metal Salt (e.g., MCl₂, M(OAc)₂) in solvent MetalSalt->Reaction Isolation Isolate Product (Filtration or Evaporation) Reaction->Isolation Washing Wash with Cold Solvent & Non-polar Solvent Isolation->Washing Drying Dry Product (Desiccator or Vacuum Oven) Washing->Drying Characterization Characterization Drying->Characterization

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Synthesized Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A key diagnostic feature is the shift in the carbonyl (C=O) stretching frequency. In the free ligand, the C=O bands are typically observed in the range of 1700-1780 cm⁻¹. Upon coordination to a metal center, these bands are expected to shift to a lower frequency (a redshift) due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds.

  • UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the coordination environment around the metal ion, particularly for transition metals. The d-d transitions observed are characteristic of the specific metal ion and its coordination geometry (e.g., octahedral, tetrahedral, square planar).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand within the complex. Shifts in the resonances of the protons and carbons near the coordination site, compared to the free ligand, can provide evidence of complex formation.

Analytical and Physical Methods
  • Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should be in close agreement with the calculated values for the proposed molecular formula, which helps to confirm the stoichiometry of the complex.

  • Molar Conductivity Measurements: Measuring the molar conductivity of a solution of the complex can help determine whether the complex is an electrolyte or non-electrolyte. This is useful for establishing if any of the anions from the metal salt are part of the coordination sphere or act as counter-ions.

  • Magnetic Susceptibility: This measurement determines the magnetic properties of the complex, which can help to deduce the oxidation state and spin state of the metal ion, and in turn, its coordination geometry.

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Physicochemical Analysis SynthesizedComplex Synthesized Complex IR FT-IR Spectroscopy (Confirm Coordination) SynthesizedComplex->IR UVVis UV-Visible Spectroscopy (Determine Geometry) SynthesizedComplex->UVVis NMR NMR Spectroscopy (For Diamagnetic Complexes) SynthesizedComplex->NMR Elemental Elemental Analysis (CHN) (Confirm Stoichiometry) SynthesizedComplex->Elemental Conductivity Molar Conductivity (Electrolytic Nature) SynthesizedComplex->Conductivity Magnetic Magnetic Susceptibility (Electronic Structure) SynthesizedComplex->Magnetic Structure Structure Elucidation IR->Structure UVVis->Structure NMR->Structure Elemental->Structure Conductivity->Structure Magnetic->Structure

Caption: Workflow for the characterization of synthesized complexes.

Potential Applications in Drug Development and Catalysis

While the specific applications of metal complexes with 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione are an active area of research, insights can be drawn from related compounds.

  • Antimicrobial Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands.[3][4][5][6][7] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes. The coordinated metal ion itself can also be a source of toxicity to microbial cells. Given the known antimicrobial properties of some phthalimide derivatives, their metal complexes are promising candidates for the development of new antimicrobial drugs.

  • Anticancer Agents: The design of metal-based anticancer drugs is a significant area of research.[1] The mechanism of action can involve DNA binding and cleavage, enzyme inhibition, or the generation of reactive oxygen species. The planar nature of the phthalimide ligand could facilitate intercalation with DNA, a property that could be enhanced and tuned by the choice of the central metal ion and the overall geometry of the complex.

  • Catalysis: Tetrachlorophthalimides have been shown to act as effective organocatalytic acceptors in electron donor-acceptor (EDA) complex photoactivation.[8][9][10][11] This suggests that their metal complexes could also possess interesting catalytic properties, potentially in photoredox catalysis or other radical-mediated transformations. The metal center could provide an additional level of control and reactivity.

Conclusion and Future Outlook

The synthesis of metal complexes with 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione represents a fertile ground for the discovery of new compounds with potentially valuable applications in medicine and catalysis. The protocols and characterization strategies outlined in this guide provide a robust starting point for researchers to explore this area. Future work should focus on systematically synthesizing a range of complexes with different transition metals, thoroughly characterizing their structures, and evaluating their biological activities and catalytic potential. The insights gained from such studies will undoubtedly contribute to the advancement of coordination chemistry and its impact on various scientific disciplines.

References

  • Zhou, W., & Wu, S. (2022). Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor Complex Photoactivation. Journal of the American Chemical Society, 144(20), 8914-8919. [Link]

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The Unseen Workhorse: Application Notes for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Catalog Number

To the dedicated researcher, a chemical compound is more than just a name and a CAS number. It is a key that can unlock new functionalities, a building block for next-generation materials, and a solution to persistent challenges. This guide is dedicated to one such unassuming yet potent molecule: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (hereafter referred to as TCMPI). While its name may be a mouthful, its potential applications in materials science are both profound and wide-ranging.

This document deviates from rigid templates to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the "why" behind experimental choices, grounding every protocol in established principles. Our aim is to equip you not just with instructions, but with a deep understanding of how to leverage the unique properties of TCMPI in your own research endeavors.

Unveiling the Potential: A Molecule of Contrasts

TCMPI is a derivative of phthalimide, a well-known scaffold in medicinal chemistry and polymer science.[1][2] However, the specific substitutions on TCMPI—four chlorine atoms on the benzene ring and a methyl group on the nitrogen—impart a unique combination of properties that make it particularly attractive for materials science.

The tetrachlorinated benzene ring introduces several key features:

  • Electron Deficiency: The four electron-withdrawing chlorine atoms render the phthalimide core highly electron-deficient. This property is central to its application in organic electronics, where it can function as an n-type material or an electron acceptor.

  • Thermal Stability: Halogenation, in general, enhances the thermal stability of organic molecules.[3] The robust C-Cl bonds and the rigid isoindole structure suggest that TCMPI and polymers derived from it will exhibit high decomposition temperatures, a critical requirement for high-performance materials.[4][5]

  • Flame Retardancy: Chlorinated compounds are known flame retardants.[6] TCMPI can be incorporated into polymer matrices to enhance their fire resistance, a crucial safety feature in many applications.

The N-methyl group offers:

  • Solubility and Processability: The methyl group can improve the solubility of the molecule in organic solvents compared to its unsubstituted counterpart, facilitating its use in solution-based processing techniques for thin-film deposition.

  • Modified Reactivity: The presence of the methyl group alters the electronic properties and reactivity of the imide nitrogen, which can be a site for further chemical modification.

These inherent properties position TCMPI as a versatile building block for a range of advanced materials.

Core Applications & Protocols

This section will detail the primary applications of TCMPI in materials science, providing both the theoretical underpinnings and detailed experimental protocols.

Organic Electronics: Crafting the Next Generation of Devices

The electron-deficient nature of the tetrachlorinated phthalimide core makes TCMPI a prime candidate for use in organic electronics, particularly in organic thin-film transistors (OTFTs) and organic solar cells (OSCs). Phthalimide-based polymers have already demonstrated high charge carrier mobilities and efficiencies in these devices.[7][8]

2.1.1. Application as an n-Type Semiconductor in OTFTs

  • Causality: In an n-type semiconductor, the majority charge carriers are electrons. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of TCMPI, a direct consequence of its tetrachlorinated ring, facilitates the injection and transport of electrons. When incorporated into a polymer backbone or used as a small molecule active layer, it can enable efficient n-channel transistor behavior.

Protocol 1: Fabrication of a TCMPI-based OTFT

Objective: To fabricate and characterize a bottom-gate, top-contact OTFT using TCMPI as the active layer.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate/dielectric)

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (TCMPI)

  • High-purity organic solvent (e.g., chloroform, dichlorobenzene)

  • Octadecyltrichlorosilane (OTS) for surface modification

  • Gold (Au) for source/drain electrodes (99.99% purity)

Workflow Diagram:

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrode Electrode Deposition & Characterization S1 Si/SiO₂ Wafer Cleaning (Sonication in Acetone, IPA) S2 OTS Self-Assembled Monolayer (SAM) Treatment S1->S2 Surface Hydrophobization A1 TCMPI Solution Preparation (e.g., 5 mg/mL in Chloroform) A2 Spin-Coating of TCMPI Solution A1->A2 Controlled Thickness A3 Thermal Annealing A2->A3 Morphology Optimization E1 Thermal Evaporation of Au (Source/Drain Electrodes) E2 Electrical Characterization (Probe Station) E1->E2 Device Completion Flame_Retardant_PC cluster_prep Blend Preparation cluster_molding Sample Molding cluster_testing Characterization P1 Drying of PC and TCMPI P2 Melt Blending in Twin-Screw Extruder P1->P2 Homogeneous Mixture P3 Pelletization of the Blend P2->P3 M1 Injection Molding of Test Bars P3->M1 T1 UL 94 Vertical Burn Test M1->T1 T2 Thermogravimetric Analysis (TGA)

Caption: Workflow for preparing and testing a flame-retardant PC blend.

Step-by-Step Procedure:

  • Preparation:

    • Dry the PC pellets and TCMPI powder in a vacuum oven at 80 °C for 4 hours to remove any moisture.

    • Prepare blends with varying concentrations of TCMPI (e.g., 1, 3, and 5 wt%).

    • Melt-blend the PC and TCMPI using a co-rotating twin-screw extruder at a temperature profile of 240-260 °C.

    • Pelletize the extruded strands.

  • Sample Molding:

    • Injection mold the pellets into standard test bars for UL 94 and TGA analysis.

  • Characterization:

    • Perform the UL 94 vertical burn test to classify the flame retardancy of the material (V-0, V-1, or V-2).

    • Conduct TGA to evaluate the thermal stability and char yield of the blends in comparison to pure PC.

Quantitative Data Summary:

SampleTCMPI (wt%)UL 94 RatingTd,5% (°C) (N₂)Char Yield at 700°C (%) (N₂)
Pure PC0V-245025
PC-TCMPI-11V-145528
PC-TCMPI-33V-046032
PC-TCMPI-55V-046235

(Note: The data in this table are illustrative and represent expected trends.)

Photophysical Applications: Harnessing Light Emission

The halogenation of phthalimides has been shown to influence their photophysical properties, including promoting room temperature phosphorescence (RTP). [9]The heavy chlorine atoms in TCMPI can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescent emission.

2.3.1. Application as a Phosphorescent Emitter

  • Causality: The "heavy atom effect" of chlorine increases spin-orbit coupling, which facilitates the formally spin-forbidden process of intersystem crossing. This populates the triplet state, from which phosphorescent emission can occur. This property can be exploited in applications such as bioimaging, anti-counterfeiting, and organic light-emitting diodes (OLEDs).

Protocol 3: Characterization of the Photophysical Properties of TCMPI

Objective: To investigate the fluorescence and phosphorescence properties of TCMPI in a polymer matrix.

Materials:

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (TCMPI)

  • Poly(methyl methacrylate) (PMMA)

  • Dichloromethane (DCM)

  • Quartz substrates

  • Fluorometer with time-resolved capabilities

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a stock solution of PMMA in DCM (e.g., 100 mg/mL).

    • Prepare a stock solution of TCMPI in DCM (e.g., 1 mg/mL).

    • Create a doped PMMA solution by adding a small amount of the TCMPI stock solution to the PMMA solution (e.g., 1 wt% TCMPI in PMMA).

    • Drop-cast the doped PMMA solution onto a quartz substrate and allow the solvent to evaporate slowly to form a clear film.

  • Photophysical Measurements:

    • Measure the absorption spectrum of the film using a UV-Vis spectrophotometer.

    • Measure the steady-state emission spectrum using a fluorometer, exciting at a wavelength corresponding to an absorption maximum.

    • Measure the time-resolved emission decay to determine the lifetime of the excited state. A long lifetime (microseconds to milliseconds) is indicative of phosphorescence.

    • Measure the emission spectrum at low temperature (77 K) to confirm the phosphorescent nature of any long-lived emission.

Expected Outcome: TCMPI is expected to exhibit a long-lived emission in the visible spectrum when dispersed in a rigid matrix like PMMA, which minimizes non-radiative decay pathways. This emission can be attributed to room temperature phosphorescence.

Synthesis of TCMPI: A Foundational Protocol

A reliable supply of high-purity TCMPI is essential for its application in materials science. The following is a general protocol for its synthesis, adapted from procedures for similar N-substituted phthalimides.

Protocol 4: Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Objective: To synthesize TCMPI from tetrachlorophthalic anhydride and methylamine.

Reaction Scheme:

Tetrachlorophthalic anhydride + Methylamine → 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- + Water

Materials:

  • Tetrachlorophthalic anhydride

  • Methylamine solution (e.g., 40% in water)

  • Glacial acetic acid

  • Ethanol

Workflow Diagram:

Synthesis_TCMPI cluster_reaction Reaction cluster_workup Work-up and Purification R1 Dissolve Tetrachlorophthalic Anhydride in Acetic Acid R2 Add Methylamine Solution Dropwise R1->R2 R3 Reflux the Mixture R2->R3 W1 Cool and Pour into Water R3->W1 W2 Filter the Precipitate W1->W2 W3 Wash with Water W2->W3 W4 Recrystallize from Ethanol W3->W4

Caption: Workflow for the synthesis of TCMPI.

Step-by-Step Procedure:

  • Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve tetrachlorophthalic anhydride (1 equivalent) in glacial acetic acid.

    • Slowly add methylamine solution (1.1 equivalents) dropwise to the stirred solution.

    • Reflux the reaction mixture for 4-6 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water to remove any remaining acetic acid and salts.

    • Recrystallize the crude product from ethanol to obtain pure TCMPI. [10] * Dry the purified product in a vacuum oven.

Characterization: The identity and purity of the synthesized TCMPI should be confirmed by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Concluding Remarks: A Call to Exploration

This guide has laid the groundwork for utilizing 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- in materials science. The protocols provided are starting points, and the true potential of this molecule will be unlocked through the ingenuity and curiosity of researchers like you. We encourage you to explore variations in these protocols, to incorporate TCMPI into novel material systems, and to push the boundaries of what is currently possible. The confluence of thermal stability, electron-accepting character, and potential photophysical activity makes TCMPI a compelling candidate for discovery and innovation.

References

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available from: [Link]

  • Halogen Impact on the Supramolecular Organization of Chiral Phthalimide Emitters Displaying Room Temperature Phosphorescence. PMC. Available from: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. PubChem. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, a key intermediate in various chemical and pharmaceutical applications. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our guidance is rooted in fundamental chemical principles to ensure you not only execute the synthesis but also understand the causality behind each step.

Reaction Overview and Mechanism

The most reliable and high-yielding synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (also known as N-methyl tetrachlorophthalimide) involves the reaction of tetrachlorophthalic anhydride with methylamine.[1] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: The primary amine (methylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the tetrachlorophthalic anhydride. This leads to the opening of the anhydride ring to form a tetrachlorophthalamic acid intermediate.

  • Intramolecular Cyclization (Dehydration): The intermediate undergoes a subsequent intramolecular condensation reaction. The carboxylic acid and amide functional groups react, eliminating a molecule of water to form the stable five-membered imide ring. This step is often the rate-limiting step and can be effectively catalyzed by an acid, such as glacial acetic acid, which also serves as the solvent.[1][2]

Below is a diagram illustrating the reaction pathway.

reaction_mechanism TPA Tetrachlorophthalic Anhydride Intermediate N-methyl-tetrachlorophthalamic acid (Intermediate) TPA->Intermediate Nucleophilic Attack & Ring Opening + CH₃NH₂ MA Methylamine (CH₃NH₂) Product 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- Intermediate->Product Intramolecular Cyclization (Dehydration, Acid Catalyzed) - H₂O Water H₂O

Caption: Reaction mechanism for N-methyl tetrachlorophthalimide synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

This is a common issue that can typically be traced to one of three factors: reaction conditions, reagent integrity, or the reaction equilibrium.

  • Possible Cause A: Incomplete Dehydration of the Intermediate

    • Explanation: The final ring-closing step to form the imide requires the elimination of water. Without sufficient heat or catalysis, the reaction can stall at the N-methyl-tetrachlorophthalamic acid intermediate.

    • Solution: The most effective solution is to use glacial acetic acid as the solvent. It acts as both a solvent and an acid catalyst, driving the dehydration step to completion.[1] Refluxing the reaction at the boiling point of acetic acid (around 110-118°C) for several hours (e.g., 5 hours) is crucial for pushing the reaction to completion and achieving near-quantitative yields.[1]

  • Possible Cause B: Hydrolysis of Tetrachlorophthalic Anhydride

    • Explanation: Anhydrides are susceptible to hydrolysis, reacting with water to form the corresponding dicarboxylic acid. Tetrachlorophthalic acid is significantly less reactive than its anhydride and will not readily form the imide under these conditions, thus reducing the yield.[1] This was a major limitation of older methods that required strictly anhydrous conditions.

    • Solution: While it seems counterintuitive, using an aqueous solution of methylamine in glacial acetic acid is a highly effective and patented method.[1] The acidic environment and high temperature strongly favor the intramolecular cyclization of the phthalamic acid intermediate over the competing hydrolysis of the anhydride, resulting in excellent yields.[1] If not using acetic acid, ensure all reagents and solvents are anhydrous.

  • Possible Cause C: Incorrect Stoichiometry

    • Explanation: An insufficient amount of methylamine will leave unreacted tetrachlorophthalic anhydride.

    • Solution: Use a slight molar excess of methylamine (e.g., 1.15 equivalents) to ensure the complete consumption of the limiting reagent, tetrachlorophthalic anhydride.[1]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurity issues usually arise from side products or unreacted starting materials.

  • Contaminant A: Unreacted Tetrachlorophthalic Anhydride

    • Explanation: This occurs if an insufficient amount of methylamine was used or if the reaction was not allowed to proceed to completion.

    • Purification: The desired product is typically a crystalline solid that precipitates upon cooling the acetic acid reaction mixture.[1] Washing the collected solid with cold acetic acid and then water can effectively remove unreacted anhydride and other soluble impurities. For higher purity, recrystallization from a solvent like ethyl acetate is effective.[3]

  • Contaminant B: N-methyl-tetrachlorophthalamic acid

    • Explanation: This is the ring-opened intermediate. Its presence indicates that the final dehydration/cyclization step is incomplete.

    • Purification: If present in significant amounts, it may be necessary to re-subject the crude product to the reaction conditions (reflux in acetic acid) to drive the cyclization. Otherwise, this more polar impurity can often be removed during recrystallization.

  • Analytical Verification: Purity should be assessed using methods like Gas Chromatography (GC)[1], High-Performance Liquid Chromatography (HPLC)[4], or NMR spectroscopy.[5]

Question 3: I'm having trouble with the workup and product isolation. Can you suggest a robust procedure?

  • Explanation: The solubility of the product and byproducts dictates the isolation strategy. Fortunately, in the recommended acetic acid procedure, the product has low solubility in the cold reaction medium.

  • Recommended Procedure:

    • After the reflux period is complete, allow the reaction flask to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize the precipitation of the product.

    • Collect the white crystalline product by vacuum filtration using a sintered funnel.[1]

    • Wash the filter cake with a small amount of cold glacial acetic acid to remove soluble impurities.[1]

    • Wash the filter cake thoroughly with water to remove residual acetic acid and any salts.

    • Dry the product under high vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.[1]

troubleshooting_workflow Start Low Yield or Impure Product Check_Conditions Verify Reaction Conditions: - Temp: ~110-113°C? - Time: 5+ hours? - Solvent: Glacial Acetic Acid? Start->Check_Conditions Check_Reagents Check Reagents: - Anhydride Purity? - Molar Ratio? (MeNH₂ excess?) Check_Conditions->Check_Reagents Yes Incomplete_Reaction Issue: Incomplete Reaction Solution: Increase reflux time/temp. Ensure proper catalysis. Check_Conditions->Incomplete_Reaction No Hydrolysis Issue: Anhydride Hydrolysis Solution: Use Glacial Acetic Acid to drive cyclization. Check_Reagents->Hydrolysis No Purification Impurity Detected (Check TLC/GC/HPLC) Check_Reagents->Purification Yes Success High Yield & Purity Product Incomplete_Reaction->Success Hydrolysis->Success Recrystallize Solution: Recrystallize (e.g., from Ethyl Acetate). Wash filter cake properly. Purification->Recrystallize Yes Purification->Success No Recrystallize->Success

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

  • Q1: Is it absolutely necessary to use glacial acetic acid?

    • While other aprotic solvents can be used, glacial acetic acid is highly recommended for its dual role as a solvent and a catalyst, which simplifies the procedure and consistently produces high yields, even when using aqueous methylamine.[1] Using other solvents may necessitate stricter anhydrous conditions and potentially higher temperatures or longer reaction times.

  • Q2: What safety precautions should I take?

    • Tetrachlorophthalic anhydride and glacial acetic acid are corrosive. Methylamine is a flammable and corrosive gas/solution. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q3: Can this method be used for other primary amines?

    • Yes, the reaction of phthalic anhydrides with primary amines is a general method for synthesizing N-substituted phthalimides.[2][3] Reaction times and temperatures may need slight optimization depending on the nucleophilicity and steric bulk of the amine.

  • Q4: How can I confirm the identity of my product?

    • The identity and structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[5][6][7] The melting point can also be compared to literature values (e.g., 153-155°C).[1]

Optimized Experimental Protocol

This protocol is adapted from a validated, high-yield procedure.[1]

Reagent Table
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Tetrachlorophthalic Anhydride285.9010.0 g0.0351.0
Methylamine (40% in water)31.063.2 mL0.040~1.15
Glacial Acetic Acid60.05~25 mL-Solvent
Step-by-Step Procedure
  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: Add tetrachlorophthalic anhydride (10.0 g, 0.035 mol) to the flask, followed by glacial acetic acid (25 mL).

  • Addition of Amine: With stirring, carefully add the 40% aqueous methylamine solution (3.2 mL, 0.040 mol) to the suspension. An initial exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~120-125°C, internal temperature ~110-113°C) and maintain reflux with stirring for 5 hours.

  • Crystallization: After 5 hours, turn off the heat and allow the flask to cool to room temperature. The white, crystalline product will begin to precipitate. To maximize recovery, cool the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small portion of cold glacial acetic acid (~10 mL) and then with deionized water (2 x 20 mL).

  • Drying: Dry the purified product under high vacuum at 40-50°C until a constant weight is achieved. The expected yield is approximately 10.3 g (99%).

References
  • Ali, I. A. I., et al. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. [Link]

  • Riggs, J. A., & Shulman, J. I. (2000). Process for making cyclic imides. U.S.
  • Inner Mongolia Yuanhong Fine Chemical Co ltd. (2020). Synthesis process of 3,4,5,6-tetrafluoro-N-methylphthalimide.
  • Ali, I. A. I., et al. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. Molbank, M610. [Link]

  • Riggs, J. A. (2001). Process for making fluorophthalimides. U.S.
  • West, F. L., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules, 27(11), 3426. [Link]

  • Clark, J. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds. Chemistry LibreTexts. [Link]

  • Li, J. T., et al. (2010). 4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2432. [Link]

  • SIELC Technologies. (2018). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]

  • Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-180. [Link]

  • Al-wsahaty, F. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. [Link]

  • Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]

  • Pyka-Pająk, A., et al. (2023). The synthesis of the new 1H-isoindole-1,3(2H)-dione derivatives 1a and 1b. ResearchGate. [Link]

  • Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]

  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212. [Link]

  • Sipos, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]

  • PrepChem. Synthesis of N-methylphthalimide. [Link]

  • Pyka-Pająk, A., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • LookChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. [Link]

  • Le, C., et al. (2022). Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor–Acceptor Complex Photoactivation. Journal of the American Chemical Society, 144(20), 9116-9125. [Link]

  • Wolfe, S., & Hasan, S. K. (1970). Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen. Canadian Journal of Chemistry, 48(22), 3572-3579. [Link]

  • Wang, M., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 11(26), 15811-15814. [Link]

  • Wang, D., et al. (2020). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications, 56(73), 10732-10735. [Link]

  • Le, C., et al. (2022). Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor (EDA) Complex Photoactivation. RECERCAT. [Link]

  • Huntress, E. H., & Shriner, R. L. (1932). 4-nitrophthalimide. Organic Syntheses, 12, 58. [Link]

  • Man, H. W., et al. (2015). Processes for preparing isoindoline-1,3-dione compounds. U.S.
  • Khodadadi, M., et al. (2023). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. RSC Advances, 13(1), 1-15. [Link]

Sources

Technical Support Center: Purification of Crude N-Methyltetrachlorophthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-Methyltetrachlorophthalimide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, grounded in established chemical principles and practical laboratory experience.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude N-Methyl- tetrachlorophthalimide Initial_Assessment Initial Purity Assessment (TLC, ¹H NMR) Crude->Initial_Assessment Dissolve in appropriate solvent Impurity_ID Identify Primary Impurity (e.g., Amic Acid, Starting Material) Initial_Assessment->Impurity_ID Method_Selection Select Purification Method Impurity_ID->Method_Selection Recrystallization Recrystallization Method_Selection->Recrystallization High initial purity or solubility difference Chromatography Column Chromatography Method_Selection->Chromatography Multiple impurities or similar polarities Pure_Product Pure N-Methyl- tetrachlorophthalimide Recrystallization->Pure_Product Chromatography->Pure_Product Final_Analysis Final Purity Analysis (Melting Point, NMR, HPLC) Pure_Product->Final_Analysis

Caption: A generalized workflow for the purification of crude N-Methyltetrachlorophthalimide.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-Methyltetrachlorophthalimide in a question-and-answer format.

Question 1: My crude product is a sticky solid or an oil, and it won't crystallize. What is the likely cause and how can I fix it?

Answer:

This is a common issue often indicative of a significant percentage of the ring-opened amic acid, N-methyl-3,4,5,6-tetrachlorophthalamic acid . This primary impurity is more polar and often has a lower melting point or exists as an amorphous solid, leading to the observed physical properties of your crude product. The formation of this amic acid is favored by the presence of water during the synthesis.

Immediate Actions:

  • Confirm the Presence of Amic Acid: A simple Thin Layer Chromatography (TLC) analysis can often confirm this. The amic acid will typically have a lower Rf value (be more polar) than the desired N-Methyltetrachlorophthalimide. You can also use ¹H NMR spectroscopy; the amic acid will show distinct carboxylic acid and amide protons that are absent in the imide.

  • In-situ Cyclization: Before attempting a complex purification, you can try to convert the amic acid back to the desired imide. This is achieved by heating the crude product in a suitable solvent with a dehydrating agent. A common laboratory method is to reflux the crude material in toluene with a Dean-Stark trap to remove water.[1] Alternatively, chemical dehydrating agents like acetic anhydride can be used, though this may introduce new impurities that need to be removed.

Preventative Measures for Future Syntheses:

  • Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and glassware.

  • A patent for a similar process suggests that using acetic acid as a solvent can favor the formation of the cyclic imide over ring-opened impurities.[2]

Question 2: I performed a recrystallization, but the purity of my N-Methyltetrachlorophthalimide did not significantly improve. What went wrong?

Answer:

An unsuccessful recrystallization typically points to an inappropriate choice of solvent or procedural errors. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System:

    • For N-alkylated tetrachlorophthalimides, solvents like dichloromethane and tetrahydrofuran have been shown to be effective.[5]

    • Consider a two-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or acetone) at an elevated temperature, and then add a poor solvent (like hexanes or heptane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]

  • Optimize the Cooling Process:

    • Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization if it is slow to start.

  • Ensure Purity of the "Insoluble" Impurity: If an impurity is insoluble in the hot recrystallization solvent, it should be removed via hot filtration before allowing the solution to cool.

Data Table: Suggested Recrystallization Solvents

Solvent SystemRationale
Dichloromethane/HexaneDichloromethane is a good solvent, while hexane is a poor solvent, allowing for controlled precipitation.
TolueneThe higher boiling point allows for dissolution of less soluble materials, and it is a good solvent for aromatic compounds.
Ethyl Acetate/HexaneA common polar/non-polar mixture for recrystallizing moderately polar compounds.
Acetone/WaterAcetone is a strong solvent, and the addition of water can induce crystallization. Use with caution due to the potential for hydrolysis.

Question 3: I am running a silica gel column to purify my product, but I am getting poor separation or the product is not eluting.

Answer:

Column chromatography on silica gel separates compounds based on polarity.[7][8] Failure to achieve good separation or elution is usually due to an incorrect mobile phase composition.

Diagram: Troubleshooting Column Chromatography

ChromatographyTroubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation No_Elution Product Not Eluting Start->No_Elution Solvent_Too_Polar Solvent is too polar. Decrease polarity. Poor_Separation->Solvent_Too_Polar Rf values are too high Co_elution Impurities co-elute. Use a shallower gradient. Poor_Separation->Co_elution Rf values are too close Streaking Streaking on column. Compound may be degrading on silica. Poor_Separation->Streaking Solvent_Too_Nonpolar Solvent is too non-polar. Increase polarity. No_Elution->Solvent_Too_Nonpolar Product stuck at the top

Caption: A decision tree for troubleshooting common column chromatography problems.

Detailed Solutions:

  • Optimize Your Eluent System with TLC: Before running a column, always determine the optimal solvent system using TLC. The ideal eluent should give your desired product an Rf value of approximately 0.25-0.35.

  • Starting Point for Eluent: A published method for a similar N-substituted tetrachlorophthalimide used a mobile phase of 5% triethylamine in a 25:1 mixture of toluene/ethyl acetate on a silica gel column.[9] The triethylamine is likely added to prevent the streaking of any residual acidic impurities.

  • Gradient Elution: If you have multiple impurities, a gradient elution is often more effective than an isocratic (constant solvent mixture) one. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

  • Product Degradation on Silica: N-Methyltetrachlorophthalimide is generally stable, but if you suspect degradation on the acidic silica gel, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N-Methyltetrachlorophthalimide?

A1: The most common impurities are:

  • N-methyl-3,4,5,6-tetrachlorophthalamic acid: The ring-opened hydrolysis product.

  • Tetrachlorophthalic anhydride: Unreacted starting material.

  • Methylamine: Excess reagent (usually removed during workup).

  • Hexachlorobenzene: A potential impurity from the synthesis of the starting material, tetrachlorophthalic anhydride.[10]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (210-212 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • ¹H NMR Spectroscopy: This will confirm the structure and can be used to detect proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[11]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the theoretical values for the pure compound.

Q3: Can I use sublimation to purify N-Methyltetrachlorophthalimide?

A3: Sublimation can be a viable purification technique for compounds that have a sufficiently high vapor pressure below their decomposition temperature. While the starting material, tetrachlorophthalic anhydride, can be purified by sublimation, the viability for N-Methyltetrachlorophthalimide would need to be determined experimentally.[6] It is a technique worth considering for final purification to obtain highly pure crystals, especially if other methods fail to remove trace, non-volatile impurities.

Q4: Are there any specific safety precautions I should take when handling N-Methyltetrachlorophthalimide and its precursors?

A4: Yes, standard laboratory safety procedures should be strictly followed:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tetrachlorophthalic anhydride is a respiratory irritant and can cause allergic reactions. Avoid inhalation of dust.

  • Consult the Safety Data Sheet (SDS) for N-Methyltetrachlorophthalimide and all other reagents before starting any experimental work.

Experimental Protocols

Protocol 1: Recrystallization of N-Methyltetrachlorophthalimide

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: In a small test tube, add approximately 20 mg of your crude product. Add a few drops of a test solvent (e.g., toluene). If it dissolves readily at room temperature, it is not a good recrystallization solvent. If it is sparingly soluble, heat the test tube. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place 1.0 g of the crude N-Methyltetrachlorophthalimide in a 50 mL Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 10-15 mL of toluene) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of N-Methyltetrachlorophthalimide

This protocol is adapted from a procedure for a similar compound and serves as an excellent starting point.[9]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel (e.g., 30-40 g for 1 g of crude product) in the initial, less polar eluent.

  • Column Packing: Pack a chromatography column with the silica slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve the crude N-Methyltetrachlorophthalimide (1.0 g) in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) to remove non-polar impurities like hexachlorobenzene.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient could be from 95:5 to 80:20 hexane:ethyl acetate.

  • Elution of Product: Based on TLC analysis, the N-Methyltetrachlorophthalimide should elute at a moderate polarity. A solvent system similar to 25:1 toluene/ethyl acetate with 5% triethylamine can be used to elute the product.[9]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-Methyltetrachlorophthalimide.

References

  • Ali, I. A. I., El-Gazzar, A. B. A., & Gaafar, A. M. (2009). Synthesis of N-substituted-3,4,5,6-tetrachlorophthalimide using trichloroacetimidate C-C bond formation method. ARKIVOC, 2009(xiii), 193-199. [Link]

  • Clark, J. (2015).
  • Dow Chemical Company. (2000). Process for making cyclic imides. U.S. Patent No. 6,037,476. Washington, DC: U.S.
  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Columbia University. (n.d.). Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler-Toledo. (n.d.). 7 Steps of Recrystallization. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. [Link]

  • Kusumoto, S., Suzuki, R., Tachibana, M., Sekine, Y., Kim, Y., & Hayami, S. (2022). Recrystallization solvent-dependent elastic/plastic flexibility of an n-dodecyl-substituted tetrachlorophthalimide. Chemical Communications, 58(35), 5411–5414. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Sumitomo Chemical Company. (1995). Process for purifying tetrachlorophthalic anhydride and high-purity tetrachlorophthalic anhydride.
  • MIT OpenCourseWare. (2010). Column Chromatography [Video]. YouTube. [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. 12(3), 567-578. [Link]

  • Journal of Analytical Toxicology. (2003). Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. 27(5), 280-291. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. 11, 1649–1655. [Link]

  • National Pet Center. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • Journal of Chemical Sciences. (2005). Recent developments in analytical techniques for characterization of ultra pure materials—An overview. 117(5), 445-452. [Link]

  • U.S. Patent and Trademark Office. (2009). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. U.S.
  • Beilstein Journal of Organic Chemistry. (2015). Fates of imine intermediates in radical cyclizations of N -sulfonylindoles and ene-sulfonamides. 11, 1649–1655. [Link]

  • Molecules. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one. 19(12), 20994–21003. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1982). Synthesis of alkyl iodides. 1901-1903. [Link]

Sources

Technical Support Center: Optimization of HPLC Conditions for 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed protocol for method optimization.

Analyte Overview

4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione is a halogenated organic compound. Its structure and properties are summarized below.

PropertyValueSource
Chemical Formula C₉H₃Cl₄NO₂[1][2]
Molecular Weight 298.94 g/mol [1][2]
CAS Number 14737-80-5[1][2]
Appearance Likely a solid (based on similar compounds)
Polarity Expected to be moderately polar due to the presence of carbonyl and chloro groups.

A foundational understanding of the analyte's properties is the first step in developing a robust HPLC method.[3] The tetrachlorinated ring and the isoindole-dione structure suggest that this compound will have specific chromatographic behaviors that we will address.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione.

Q1: What is a good starting point for an HPLC method for this compound?

A1: A published method for this analyte uses a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[4] This is an excellent starting point. For mass spectrometry applications, it is recommended to replace phosphoric acid with formic acid.[4]

Q2: What are the expected challenges in the analysis of this compound?

A2: Given its structure, potential challenges include:

  • Poor solubility: Halogenated compounds can have limited solubility in highly aqueous mobile phases.

  • Peak tailing: The presence of polar functional groups may lead to interactions with residual silanols on the column, causing peak tailing.

  • Method sensitivity: Achieving low limits of detection (LOD) and quantitation (LOQ) may require careful optimization of the detector wavelength and mobile phase composition.

Q3: How do I prepare my sample for analysis?

A3: Sample preparation is critical for accurate and reproducible results.

  • Solubility Testing: Experimentally determine the solubility of your compound in potential diluents. Start with the mobile phase composition. If solubility is low, explore higher percentages of organic solvents like acetonitrile or methanol.

  • Diluent Selection: Whenever possible, dissolve and inject your sample in the initial mobile phase of your gradient or the isocratic mobile phase. This minimizes peak distortion.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column or system.[3]

Q4: What detection wavelength should I use?

A4: To determine the optimal detection wavelength, run a UV-Vis scan of the analyte in your chosen mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. Without experimental data, a starting point could be in the lower UV range (e.g., 220-260 nm), but this must be empirically verified.

HPLC Optimization and Troubleshooting Guide

This section is structured in a question-and-answer format to address specific issues you may encounter during method development and routine analysis.

Peak Shape Issues

Q: My peak is tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5]

  • Causality: The lone pair electrons on the nitrogen and oxygen atoms in your analyte can interact with acidic silanol groups on the silica backbone of the column. This is particularly problematic for basic compounds.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Decrease the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). This will suppress the ionization of the silanol groups, reducing their interaction with the analyte.[5]

    • Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping. Columns like the Newcrom R1 are designed to have low silanol activity.[4]

    • Increase Buffer Strength: If using a buffer, increasing its concentration can sometimes improve peak shape.[5]

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing and typically points to column overload or an issue with the sample solvent.

  • Causality: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front. Injecting in a solvent significantly stronger than the mobile phase can also cause this.

  • Troubleshooting Steps:

    • Reduce Injection Concentration: Dilute your sample and reinject.

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.

Retention Time Variability

Q: My retention times are drifting or shifting between injections. What should I check?

A: Unstable retention times compromise the reliability of your method.

  • Causality: Drifting retention times can be caused by changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.

  • Troubleshooting Workflow:

start Retention Time Drift Observed check_equilibration Is the column fully equilibrated? start->check_equilibration equilibrate Equilibrate for 10-20 column volumes. check_equilibration->equilibrate No check_temp Is the column temperature stable? check_equilibration->check_temp Yes equilibrate->start use_oven Use a thermostatted column compartment. check_temp->use_oven No check_mobile_phase Is the mobile phase composition correct? check_temp->check_mobile_phase Yes use_oven->start remake_mp Prepare fresh mobile phase. check_mobile_phase->remake_mp No check_pump Is the pump functioning correctly? check_mobile_phase->check_pump Yes remake_mp->start pump_maintenance Check for leaks and perform pump maintenance. check_pump->pump_maintenance No resolved Problem Resolved check_pump->resolved Yes pump_maintenance->start

Caption: Troubleshooting workflow for retention time drift.

Sensitivity and Baseline Issues

Q: I am observing a noisy or drifting baseline. What are the potential sources?

A: A stable baseline is crucial for accurate integration and quantification.

  • Causality: Baseline issues can stem from the mobile phase, the detector, or the pump. Contaminated solvents, an improperly mixed mobile phase, or a failing detector lamp are common culprits.

  • Troubleshooting Steps:

    • Mobile Phase: Use high-purity, HPLC-grade solvents. Degas the mobile phase to remove dissolved air. If preparing the mobile phase online, ensure the mixer is functioning correctly.

    • Detector: Check the detector lamp energy. A low or fluctuating lamp energy can cause noise.

    • System Contamination: Flush the system with a strong solvent to remove any contaminants.

Experimental Protocol: Method Development and Validation

This section provides a step-by-step guide to developing and validating an HPLC method for 4,5,6,7-tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione, in line with ICH guidelines.[6]

Initial Method Development

Objective: To achieve a symmetric peak for the analyte with adequate retention and resolution from any impurities.

Starting Conditions:

ParameterRecommended SettingRationale
Column Newcrom R1, 4.6 x 150 mm, 5 µmA column with low silanol activity is recommended to minimize peak tailing.[4]
Mobile Phase A Water with 0.1% Phosphoric AcidAcidified mobile phase to control silanol interactions.[4]
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in reversed-phase HPLC.[4]
Gradient 50-95% B over 15 minutesA broad gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CFor improved reproducibility.
Detection UV at λmax (to be determined)
Injection Vol. 5 µLA small volume to prevent overload.

Workflow for Method Optimization:

start Initial Scouting Gradient eval1 Evaluate Peak Shape and Retention start->eval1 adjust_gradient Adjust Gradient Slope and Range eval1->adjust_gradient Sub-optimal eval2 Re-evaluate Chromatography adjust_gradient->eval2 adjust_organic Change Organic Modifier (e.g., to Methanol) eval2->adjust_organic Co-elution or Poor Resolution adjust_ph Modify Mobile Phase pH eval2->adjust_ph Poor Peak Shape final_method Optimized Method eval2->final_method Acceptable eval3 Assess Selectivity Change adjust_organic->eval3 eval3->adjust_ph eval4 Check Impact on Peak Shape and Retention adjust_ph->eval4 eval4->final_method Acceptable

Caption: HPLC method development workflow.

Method Validation (per ICH Q2(R2) Guidelines)

Once an optimized method is established, it must be validated for its intended purpose.[7][8]

1. Specificity/Selectivity:

  • Protocol: Analyze a blank (diluent), a placebo (if in a formulation), the analyte, and any known related substances or degradation products.

  • Acceptance Criteria: The analyte peak should be well-resolved from all other components, and the blank and placebo should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Protocol:

    • Repeatability (Intra-day): Inject six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak.

  • Acceptance Criteria:

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

6. Robustness:

  • Protocol: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the retention time should not significantly shift.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Retrieved from [Link]

  • ChemBK. (2024). 4,5,6,7-tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Retrieved from [Link]

Sources

identifying and minimizing side reactions in the synthesis of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to identify and minimize side reactions, thereby optimizing your synthetic outcomes.

Introduction

The synthesis of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, a substituted phthalimide, is a crucial reaction in the development of various pharmaceuticals and functional materials. The primary route involves the condensation of 4,5,6,7-tetrachlorophthalic anhydride with methylamine. While seemingly straightforward, this reaction is susceptible to side reactions that can impact yield, purity, and overall success. This guide provides a comprehensive overview of potential issues and their solutions, grounded in established chemical principles.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione, providing explanations and actionable solutions.

Issue 1: Low Product Yield

Q1: My final product yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction between the tetrachlorophthalic anhydride and methylamine.

    • Causality: The reaction involves a nucleophilic attack of the amine on the anhydride carbonyls, followed by cyclization and dehydration. Insufficient reaction time or temperature can halt the reaction at the intermediate phthalamic acid stage.

    • Solution: Ensure the reaction is heated to a mild reflux, typically around 110-113°C in a solvent like glacial acetic acid, for a sufficient duration (e.g., 5 hours) to drive the cyclization to completion.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material.

    • Causality: While a 1:1 molar ratio is theoretically required, using a slight excess of the amine can sometimes drive the reaction to completion. However, a large excess can lead to side product formation.

    • Solution: A common protocol suggests using a slight excess of methylamine (e.g., 1.15 moles per mole of anhydride) to ensure complete consumption of the limiting reagent.[1]

  • Product Loss During Work-up and Purification: Mechanical losses during filtration, washing, and recrystallization can significantly reduce the isolated yield.

    • Causality: The product may have some solubility in the washing solvents.

    • Solution: After cooling the reaction mixture, collect the product on a sintered funnel and wash with a minimal amount of cold acetic acid to remove impurities without dissolving a significant amount of the product.[1] Ensure complete transfer of the product at each step.

Issue 2: Presence of Impurities in the Final Product

Q2: My NMR/MS analysis shows the presence of impurities. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a key challenge. Understanding their origin is crucial for mitigation.

  • Side Reaction 1: Formation of the Phthalamic Acid Intermediate

    • Mechanism: The reaction between an amine and a cyclic anhydride proceeds via a nucleophilic addition-elimination mechanism, initially forming a tetrahedral intermediate which then collapses to open the ring and form a phthalamic acid.[2][3] Insufficient heat or reaction time will result in the isolation of this intermediate instead of the desired imide.

      Side_Reaction_1 Reactants Tetrachlorophthalic Anhydride + Methylamine Intermediate Phthalamic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Product 4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione Intermediate->Product Cyclization (Heat)

      Formation of the phthalamic acid intermediate.
    • Minimization Strategy: As mentioned for low yield, ensuring adequate heating (reflux) and reaction time is critical for the cyclization of the phthalamic acid to the imide.[1] The removal of water formed during the cyclization can also drive the equilibrium towards the product.

  • Side Reaction 2: Hydrolysis of the Anhydride

    • Mechanism: Tetrachlorophthalic anhydride is susceptible to hydrolysis, especially in the presence of water, which can be introduced with the methylamine solution (if aqueous) or from atmospheric moisture. This forms the corresponding tetrachlorophthalic acid.[4][5]

      Side_Reaction_2 Anhydride Tetrachlorophthalic Anhydride Acid Tetrachlorophthalic Acid Anhydride->Acid Hydrolysis Water Water (H2O) Water->Acid

      Hydrolysis of the starting anhydride.
    • Minimization Strategy:

      • Use anhydrous solvents and reagents where possible.

      • If using an aqueous solution of methylamine, be aware of the water content and its potential impact. A patent describes a successful procedure using a 40% aqueous methylamine solution, indicating that the reaction can tolerate some water, but minimizing excess water is good practice.[1]

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Side Reaction 3: Reaction with Solvent

    • Mechanism: While glacial acetic acid is a common and effective solvent, other nucleophilic solvents could potentially react with the anhydride.

    • Minimization Strategy: Stick to recommended and relatively non-reactive solvents like glacial acetic acid.[1][6][7][8]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the final product. What are the recommended purification methods?

A3: Purification is essential to obtain a high-purity product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.

    • Protocol: After initial filtration and washing, the crude product can be recrystallized from a suitable solvent. Ethyl acetate is mentioned as a recrystallization solvent in a related synthesis.[6][7] Experiment with different solvents or solvent mixtures (e.g., ethanol, propanol-2) to find the optimal conditions for your product.[9]

    • Principle: The desired product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.

  • Column Chromatography: If recrystallization is ineffective in removing certain impurities, silica gel chromatography can be employed.

    • Protocol: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined by TLC analysis to achieve good separation between the product and impurities.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Solvent Glacial Acetic AcidFacilitates the reaction and is relatively non-reactive.[1][6][7]
Temperature Mild Reflux (~110-113°C)Provides sufficient energy for the cyclization of the phthalamic acid intermediate.[1]
Reaction Time ~5 hoursEnsures the reaction goes to completion.[1]
Methylamine Stoichiometry ~1.15 equivalentsA slight excess can help drive the reaction to completion.[1]

Experimental Protocols

Detailed Synthesis Protocol for 4,5,6,7-Tetrachloro-2-methylisoindole-1,3-dione

This protocol is adapted from a reliable synthetic procedure.[1]

  • Reaction Setup: In a 3-neck flask equipped with a condenser and a mechanical stirrer, suspend 4,5,6,7-tetrachlorophthalic anhydride (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add a 40% aqueous solution of methylamine (1.15 eq) to the suspension. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture to a mild reflux (approximately 110-113°C) and maintain this temperature for 5 hours.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to ambient temperature. The product should precipitate out of the solution.

  • Filtration and Washing: Collect the crystalline product by filtration using a sintered funnel. Wash the collected solid with a small amount of cold acetic acid.

  • Drying: Dry the product under high vacuum at 40-50°C to a constant weight.

Workflow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Product Yield Observed Check_Reaction Verify Reaction Completion (TLC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Stoichiometry Review Reagent Stoichiometry Complete->Check_Stoichiometry Increase_Time_Temp->Check_Reaction Incorrect_Stoichiometry Stoichiometry Incorrect Check_Stoichiometry->Incorrect_Stoichiometry Correct_Stoichiometry Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Adjust_Reagents Adjust Molar Ratios Incorrect_Stoichiometry->Adjust_Reagents Review_Workup Analyze Work-up & Purification Steps Correct_Stoichiometry->Review_Workup Adjust_Reagents->Start Optimize_Workup Optimize Washing & Filtration Review_Workup->Optimize_Workup End Improved Yield Optimize_Workup->End

Sources

Technical Support Center: Mass Spectrometry Analysis of Polychlorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polychlorinated compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of Polychlorinated Biphenyls (PCBs), Dioxins (PCDDs), Furans (PCDFs), and other related compounds. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common and complex issues encountered during experimental workflows.

Issues in Sample Preparation and Extraction

Sample preparation is arguably the most critical and error-prone stage in the analysis of polychlorinated compounds. The primary goal is to isolate the target analytes from complex matrices and remove interfering substances that can compromise chromatographic and mass spectrometric performance.

Question: I am seeing significant background noise and a high baseline in my chromatogram. What is the likely cause from my sample prep?

Answer: A high baseline and excessive background noise are classic indicators of incomplete matrix removal. Polychlorinated compounds are often analyzed from complex environmental or biological samples such as soil, sediment, tissue, or blood, which contain a high concentration of lipids, humic acids, and other organic matter.

The causality is twofold:

  • Ion Source Contamination: Non-volatile or semi-volatile matrix components co-extracted with your analytes will contaminate the ion source of the mass spectrometer over time. This leads to a gradual increase in background noise and reduced sensitivity.

  • Chromatographic Interference: Co-eluting matrix components can create a rising baseline and obscure small analyte peaks, making integration and quantification unreliable.

Troubleshooting Protocol:

  • Assess Your Extraction Method: Ensure your solvent extraction method (e.g., Soxhlet, Pressurized Liquid Extraction) is appropriate for your sample matrix.

  • Implement a Multi-Stage Cleanup: A single cleanup step is rarely sufficient. A robust cleanup protocol is essential and often involves sequential use of different adsorbent materials. A common and effective approach is to use a multi-layer silica gel column.

  • Consider Gel Permeation Chromatography (GPC): For samples with very high lipid content, such as adipose tissue, GPC is an effective technique for size-based separation of large lipid molecules from smaller analyte molecules before further cleanup.

Detailed Protocol: Multi-Layer Silica Cleanup Column

This protocol is effective for removing many common interferences from environmental extracts.

  • Column Preparation:

    • Pack a glass chromatography column with glass wool at the bottom.

    • Add the following layers in order, tapping gently to settle each layer:

      • 1g Anhydrous Sodium Sulfate

      • 2g Activated Silica Gel

      • 4g Basic Silica Gel (silica gel coated with NaOH)

      • 2g Activated Silica Gel

      • 8g Acidic Silica Gel (silica gel coated with H₂SO₄)

      • 2g Activated Silica Gel

      • 2g Anhydrous Sodium Sulfate

  • Pre-Elution: Wash the column with 100 mL of hexane and discard the eluate. This removes any potential contaminants from the packing material.

  • Sample Loading & Elution:

    • Concentrate your sample extract to approximately 2 mL in hexane.

    • Carefully load the sample onto the top of the column.

    • Elute the target polychlorinated compounds with 150 mL of hexane.

    • Collect the eluate.

  • Concentration: Concentrate the collected fraction to the desired final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

Gas Chromatography (GC) Troubleshooting

The separation of complex mixtures of polychlorinated congeners is highly dependent on the performance of the gas chromatography system.

Question: My PCB congener peaks are showing significant tailing and are not baseline-resolved. What should I investigate?

Answer: Peak tailing and poor resolution are typically caused by issues within the GC system, specifically related to activity in the inlet or column, or suboptimal chromatographic conditions.

  • Active Sites: Polychlorinated compounds, despite being relatively inert, can interact with active sites in the GC pathway. These sites are points of unwanted chemical interaction (e.g., free silanol groups) that can cause analytes to "stick," resulting in tailing peaks. Common locations for active sites include the injection port liner, the front of the GC column, or contaminated carrier gas lines.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting or tailing and a loss of resolution.

  • Improper Oven Temperature Program: A ramp rate that is too fast will not allow sufficient time for congeners with similar boiling points to separate on the column, leading to co-elution.

Troubleshooting Workflow: Poor Peak Shape

Here is a logical workflow to diagnose the root cause of peak shape issues.

G Start Poor Peak Shape (Tailing/Fronting) CheckLiner Inspect & Replace GC Inlet Liner Start->CheckLiner Is liner dirty or old? ColumnMaintenance Clip 15-30 cm from front of GC Column CheckLiner->ColumnMaintenance No improvement ProblemSolved Problem Resolved CheckLiner->ProblemSolved Yes, resolved CheckOverload Dilute Sample & Re-inject ColumnMaintenance->CheckOverload No improvement ColumnMaintenance->ProblemSolved Yes, resolved OptimizeTemp Decrease Oven Ramp Rate CheckOverload->OptimizeTemp No improvement CheckOverload->ProblemSolved Yes, resolved OptimizeTemp->ProblemSolved Yes, resolved ContactSupport Consult Instrument Manufacturer OptimizeTemp->ContactSupport No improvement

Caption: A troubleshooting decision tree for poor chromatographic peak shape.

Mass Spectrometry (MS) Detection Issues

The mass spectrometer is responsible for the detection and confirmation of the analytes. For polychlorinated compounds, ensuring accurate isotope ratios is critical for confident identification.

Question: The isotope pattern for my chlorinated analyte is incorrect. For a compound with 4 chlorine atoms, I'm not seeing the expected M, M+2, M+4, M+6 pattern. Why?

Answer: An incorrect isotope pattern is a serious issue that can lead to false negatives or positives. The characteristic isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a powerful tool for identification. Deviation from the theoretical pattern can be caused by several factors:

  • Co-eluting Interferences: A common cause is a matrix compound or another analyte co-eluting with your target compound. If the interfering compound has ions at the same nominal mass as some of your target isotopes, it will distort the observed ratios. High-resolution mass spectrometry (HRMS) can often resolve these interferences.

  • Detector Saturation: If the concentration of your analyte is too high, the most abundant isotope peak (e.g., the monoisotopic peak, M) can saturate the detector. This saturation clips the top of the peak, making it appear less intense relative to the other isotopes and thus distorting the ratio.

  • Poor Ion Statistics (Low Signal): At very low concentrations, the ion signal for the less abundant isotopes (e.g., M+6, M+8) may be too weak to be reliably measured above the background noise, leading to inaccurate ratios.

Troubleshooting Steps:

  • Check for Co-elution: Carefully examine the chromatogram. Extract the ion chromatograms for each isotope individually. If they do not all maximize at the exact same retention time, a co-elution is likely. Improve chromatographic separation or use a more selective MS scan mode (e.g., MRM).

  • Dilute the Sample: If detector saturation is suspected, dilute your sample extract (e.g., 10-fold or 100-fold) and re-inject. The isotope ratios should return to their expected values if saturation was the issue.

  • Improve Signal-to-Noise: If the signal is too low, try injecting a larger volume, using a less aggressive cleanup that improves recovery, or adjusting MS parameters to increase sensitivity (e.g., increasing dwell time).

Table 1: Common MS Parameters for PCB Analysis (GC-MS/MS)
ParameterTypical SettingRationale
Ionization ModeElectron Ionization (EI)Provides characteristic fragmentation patterns for structural confirmation.
Ion Source Temp.230 - 280 °CBalances efficient ionization with minimizing thermal degradation.
Electron Energy70 eVStandardized energy that produces reproducible fragmentation and spectra.
Scan ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)MRM provides higher selectivity and sensitivity by monitoring specific fragmentation transitions, reducing matrix interference.
Dwell Time25 - 100 msThe time spent monitoring each ion. Longer times improve signal-to-noise but reduce the number of data points across a peak.

Frequently Asked Questions (FAQs)

Q1: Why do I need to use isotopically labeled internal standards for quantification?

A1: Polychlorinated compound analysis often suffers from variable analyte loss during the extensive sample preparation and potential matrix-induced suppression in the ion source. Isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PCBs) are chemically identical to the native analytes and will therefore behave identically throughout the entire process. By adding a known amount of these standards at the very beginning of the sample preparation, any losses or suppression effects can be corrected for, leading to highly accurate and reliable quantification.

Q2: My instrument sensitivity seems to be decreasing over several runs. What is the first thing I should check?

A2: The most common cause of gradually decreasing sensitivity, especially when analyzing complex samples, is contamination of the GC inlet liner and the MS ion source. The inlet liner is a consumable part that should be replaced regularly. The ion source should be cleaned according to the manufacturer's recommended schedule and procedures. A dirty ion source will have reduced ionization efficiency and ion transmission, directly impacting sensitivity.

Q3: Can I use a liquid chromatography (LC)-MS system to analyze PCBs?

A3: While technically possible, it is highly unconventional and generally not recommended for routine analysis of PCBs, dioxins, and furans. These compounds are highly nonpolar and hydrophobic, making them perfectly suited for gas chromatography. Achieving adequate separation of the numerous congeners with LC is extremely challenging. Furthermore, standard LC-MS ionization techniques like Electrospray Ionization (ESI) are very inefficient for these nonpolar compounds, leading to poor sensitivity compared to Electron Ionization (EI) used in GC-MS.

References

  • U.S. Environmental Protection Agency. (2008). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • Agilent Technologies. (2011). Troubleshooting Your GC System. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons. [Link]

  • Restek Corporation. (n.d.). GC Troubleshooting. [Link]

  • U.S. Environmental Protection Agency. (1999). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]

Technical Support Center: Enhancing the Biological Activity of 1H-Isoindole-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Isoindole-1,3(2H)-dione derivatives, commonly known as phthalimides. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and evaluation of these versatile compounds. Our goal is to empower you with the expertise to overcome experimental hurdles and effectively enhance the biological activity of your target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 1H-Isoindole-1,3(2H)-dione derivatives.

Q1: What makes the 1H-Isoindole-1,3(2H)-dione scaffold a "privileged structure" in medicinal chemistry?

The phthalimide scaffold is considered a privileged structure due to its recurrence in a multitude of biologically active compounds.[1] Its rigid, planar structure and hydrophobic nature facilitate its ability to cross biological membranes.[1] Furthermore, the imide nitrogen can be readily substituted, allowing for the introduction of a wide array of pharmacophores to modulate biological activity and target specificity.[2] This chemical tractability has led to the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4]

Q2: What are the key structural features of 1H-Isoindole-1,3(2H)-dione derivatives that I should focus on to enhance a specific biological activity?

The biological activity of phthalimide derivatives is highly dependent on the nature and position of substituents on both the phthalimide ring and the N-substituted moiety.[5] For instance:

  • Anticancer Activity: Halogenation of the phthalimide ring, particularly with bromine, has been shown to increase anticancer activity.[6] Additionally, the incorporation of bulky silyl ether groups can enhance cytotoxicity against various cancer cell lines.[5]

  • Cholinesterase Inhibition: For activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a key feature is a linker of appropriate length connecting the phthalimide core to a secondary or tertiary amine, often an arylpiperazine moiety.[2] The length of the alkyl chain linker is critical, with studies showing optimal activity with linkers of specific lengths.[2]

  • Analgesic and Anti-inflammatory Activity: The introduction of an arylpiperazine group via a linker to the imide nitrogen is a common strategy.[7] The nature of the substituent on the aryl ring of the piperazine can significantly influence the activity profile.[8]

A thorough understanding of the structure-activity relationship (SAR) for your desired biological target is crucial for rational drug design.

Q3: What are the most common synthetic routes to prepare N-substituted 1H-Isoindole-1,3(2H)-dione derivatives?

The most prevalent method involves the condensation of phthalic anhydride or its derivatives with a primary amine.[9] This reaction is often carried out in a solvent like acetic acid, sometimes with a catalyst.[9] Another common approach is the Gabriel synthesis, which utilizes the phthalimide anion as a nucleophile to displace a halide from an alkyl halide, followed by deprotection to yield a primary amine. Variations of these methods, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and biological evaluation of 1H-Isoindole-1,3(2H)-dione derivatives.

Guide 1: Synthetic Challenges

Problem: Low Yield of N-Substituted Phthalimide Derivative

  • Potential Cause 1: Incomplete Reaction. The condensation reaction between phthalic anhydride and the primary amine may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like DMF or employing microwave irradiation to drive the reaction to completion.[9]

  • Potential Cause 2: Reversibility of the Reaction. The initial formation of the phthalamic acid intermediate is reversible.

    • Solution: Ensure efficient removal of the water byproduct formed during the cyclization of the phthalamic acid to the imide. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.

  • Potential Cause 3: Steric Hindrance. A bulky primary amine may react slowly with phthalic anhydride.

    • Solution: Employ more forcing reaction conditions (higher temperature, longer reaction time). Alternatively, consider a two-step procedure where the phthalamic acid is first isolated and then cyclized in a separate step using a dehydrating agent like acetic anhydride or a carbodiimide.

Problem: Difficulty in Product Purification

  • Potential Cause 1: Presence of Unreacted Starting Materials. Incomplete reaction can lead to contamination with phthalic anhydride or the primary amine.

    • Solution: If the starting amine is basic, an acidic wash (e.g., dilute HCl) can remove it. Unreacted phthalic anhydride can sometimes be removed by recrystallization from a suitable solvent.

  • Potential Cause 2: Formation of Phthalamic Acid Byproduct. Incomplete cyclization will result in the presence of the phthalamic acid intermediate.

    • Solution: The phthalamic acid is acidic and can be removed by a basic wash (e.g., saturated sodium bicarbonate solution). However, be cautious as some phthalimide derivatives may be susceptible to hydrolysis under basic conditions.

Guide 2: Biological Evaluation Challenges

Problem: Poor Solubility of the Synthesized Compound in Aqueous Buffers

  • Potential Cause: High Lipophilicity. The phthalimide scaffold is inherently hydrophobic.[1] The addition of lipophilic substituents can further decrease aqueous solubility.

    • Solution 1: Salt Formation. If your compound contains a basic nitrogen atom (e.g., in a piperazine ring), consider converting it to a hydrochloride or other pharmaceutically acceptable salt to improve solubility.

    • Solution 2: Formulation Strategies. Use co-solvents such as DMSO or ethanol in your assay buffer. However, be mindful of the final concentration of the organic solvent as it may affect the biological assay. The use of solubilizing agents like cyclodextrins can also be explored.

    • Solution 3: Structural Modification. In subsequent design iterations, consider incorporating polar functional groups (e.g., hydroxyl, carboxyl) or ionizable moieties to enhance solubility.

Problem: Low or No Biological Activity

  • Potential Cause 1: Inappropriate Structural Features. The synthesized derivative may lack the key pharmacophoric features required for binding to the biological target.

    • Solution: Re-evaluate the structure-activity relationship (SAR) for the target.[2][5] Perform molecular docking studies to understand the potential binding mode of your compound and identify key interactions.[3] This can guide the design of new derivatives with improved activity.

  • Potential Cause 2: Poor Membrane Permeability. The compound may not be reaching its intracellular target.

    • Solution: Assess the physicochemical properties of your compound, such as LogP. While some lipophilicity is required for membrane transport, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[6] Balance lipophilicity and hydrophilicity in your molecular design.

  • Potential Cause 3: Metabolic Instability. The compound may be rapidly metabolized in the in vitro assay system.

    • Solution: Conduct metabolic stability assays using liver microsomes or S9 fractions to assess the metabolic fate of your compound. If metabolic instability is an issue, identify the metabolic "soft spots" in the molecule and modify the structure to block or reduce metabolism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of N-Arylpiperazinyl Phthalimide Derivatives

This protocol is a generalized procedure based on common synthetic methods for preparing 1H-Isoindole-1,3(2H)-dione derivatives with potential biological activity.[7][10]

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid.

  • Step 2: Addition of Amine. To the stirred solution, add the desired N-arylpiperazine (1.0 equivalent).

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 4: Work-up. After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Step 5: Isolation. Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Step 6: Purification. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Step 7: Characterization. Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][3]

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric assay to evaluate the AChE inhibitory activity of your synthesized derivatives.[2]

  • Step 1: Reagent Preparation. Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Step 2: Assay Setup. In a 96-well plate, add the buffer, DTNB solution, and a solution of your test compound at various concentrations.

  • Step 3: Enzyme Addition. Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Step 4: Substrate Addition. Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Step 5: Measurement. Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the structure-activity relationship for a series of hypothetical 1H-Isoindole-1,3(2H)-dione derivatives as AChE inhibitors, illustrating the impact of linker length and aryl substituents.

Compound IDLinker (n)R-group on ArylpiperazineAChE IC50 (µM)
1a 2H5.2
1b 3H2.1
1c 4H8.9
2a 34-OCH₃1.5
2b 34-Cl3.8
2c 34-NO₂6.4

Data is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of 1H-Isoindole-1,3(2H)-dione derivatives.

SAR_Concept Core 1H-Isoindole-1,3(2H)-dione (Phthalimide Core) Linker Linker (e.g., Alkyl Chain) Core->Linker N-substitution Substituent Substituents (e.g., Halogens, -OCH3) Core->Substituent Ring Substitution Pharmacophore Pharmacophore (e.g., Arylpiperazine) Linker->Pharmacophore Pharmacophore->Substituent Modulation Troubleshooting_Workflow Start Low Biological Activity Observed Check_SAR Review Structure-Activity Relationship (SAR) Start->Check_SAR Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Evaluate Membrane Permeability (e.g., LogP) Start->Check_Permeability Redesign Rational Redesign of New Derivatives Check_SAR->Redesign Check_Solubility->Redesign Check_Permeability->Redesign Synthesize Synthesize and Purify New Compounds Redesign->Synthesize Re_evaluate Re-evaluate Biological Activity Synthesize->Re_evaluate

Caption: A workflow for troubleshooting low biological activity in novel 1H-Isoindole-1,3(2H)-dione derivatives.

References

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anticancer Agents Med Chem, 20(13), 1585-1603. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). Molecules, 27(11), 3593. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). Molecules, 28(11), 4387. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Chemistry & Biodiversity, 20(8), e202300451. [Link]

  • A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Int J Mol Sci, 22(14), 7678. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2023). Mol Biol Rep, 50(6), 5149-5160. [Link]

  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. (2023). Pharmaceuticals (Basel), 16(10), 1459. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). Int J Mol Sci, 22(14), 7678. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). Molecules, 27(21), 7248. [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2019). Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to the quantification of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results.

Introduction: The Imperative for Validated Quantification

The foundation of our approach is rooted in the harmonized guidelines established by the International Council for Harmonisation (ICH), specifically the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3] These principles are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), forming the global standard for ensuring that an analytical procedure is fit for its intended purpose.[4][5][6][7][8]

Analyte Characterization: Understanding the Molecule

Before developing a quantitative method, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate choices regarding solvents, column chemistry, and detection techniques.

PropertyValueSource
IUPAC Name 4,5,6,7-tetrachloro-2-methylisoindole-1,3-dionePubChem[9]
Molecular Formula C₉H₃Cl₄NO₂PubChem[9]
Molecular Weight 298.9 g/mol PubChem[9]
CAS Number 14737-80-5PubChem[9]
Structure Chemical StructurePubChem[9]
Predicted LogP 3.4PubChem[9]
Predicted Water Solubility Low (Implied by high LogP)Inferred

The molecule's tetrachlorinated phthalimide core imparts significant hydrophobicity (as indicated by the predicted LogP), making it an ideal candidate for reverse-phase chromatography. Its chromophore suggests that UV-Visible spectrophotometry is a viable detection method.

Comparison of Core Analytical Methodologies

Several analytical techniques can be employed for the quantification of this molecule. The choice of methodology is a critical decision driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity High, especially with gradient elution. Can resolve impurities from the main analyte.Very high. Provides mass fragmentation patterns for definitive identification.
Sensitivity (LOQ) Moderate (ng/mL range).High (pg/mL range), especially in Selected Ion Monitoring (SIM) mode.
Linearity (R²) Excellent (>0.999 achievable).Excellent (>0.995 achievable).
Sample Volatility Not required. Analyte is dissolved in a suitable solvent.Requires analyte to be volatile and thermally stable. Derivatization may be necessary.
Matrix Effects Can be significant; requires careful sample preparation and specificity studies.Can be significant, but mitigated by mass-selective detection.
Throughput Moderate. Typical run times are 5-15 minutes.Lower. Longer run times due to temperature programming.
Cost & Complexity Lower initial and operational cost. Simpler to operate.Higher initial and operational cost. More complex instrumentation.

Expert Rationale: For routine quality control (e.g., assay and purity testing), HPLC-UV is the superior choice. Its robustness, lower cost, and high precision make it ideal for this purpose. The analyte possesses a strong UV chromophore, ensuring adequate sensitivity. GC-MS serves as an excellent orthogonal method for confirmation, impurity identification, or when very low detection limits are required, provided the analyte demonstrates sufficient thermal stability.

The Analytical Validation Workflow

The validation process is a systematic demonstration that the analytical method is suitable for its intended use. The workflow follows the principles outlined in ICH Q2(R2).[10]

G Dev Method Development (Selectivity, Sensitivity) Proto Validation Protocol (Define Parameters & Criteria) Dev->Proto Finalize Method Exec Method Validation (Execution of Experiments) Proto->Exec Approve Protocol Report Validation Report (Summarize Results) Exec->Report Analyze Data Lifecycle Method Lifecycle (Monitoring, Revalidation) Report->Lifecycle Implement Method

Caption: A streamlined workflow for analytical method validation.

Experimental Protocol: Validated RP-HPLC-UV Method

This section provides a detailed, self-validating protocol for the quantification of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

5.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase is chosen for its hydrophobic interaction with the tetrachlorinated analyte.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS grade).

  • Reference Standard: Certified 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (>99.5% purity).

5.2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% v/v Phosphoric Acid. The acid is critical to maintain a consistent pH and suppress the ionization of any residual silanols on the column packing, thereby improving peak shape.

  • Mobile Phase B: Acetonitrile with 0.1% v/v Phosphoric Acid.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control is essential for reproducible retention times.

  • Detection Wavelength: 230 nm. This wavelength was selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

5.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the mobile phase at the initial gradient composition (40:60 A:B).

5.4. System Suitability Test (SST) Before any sample analysis, the system's performance must be verified. This is a self-validating step. A mid-range standard (e.g., 50 µg/mL) is injected six replicate times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Confirms pump and system stability.

Executing the Validation Parameters: A Practical Guide

The following protocols detail the experimental execution for each core validation characteristic as mandated by ICH Q2(R2).[1][3]

G Core Core Validation Parameters Spec Specificity Core->Spec Lin Linearity & Range Core->Lin Acc Accuracy Core->Acc Prec Precision Core->Prec Limit LOD & LOQ Core->Limit Robust Robustness Core->Robust Lin->Limit Derived from

Caption: Interrelation of core analytical validation parameters.

6.1. Specificity The ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Analyze a blank (diluent), a placebo (sample matrix without analyte), the reference standard, and a sample spiked with known impurities or degradation products. Degradation samples can be generated by exposing the analyte to stress conditions (acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. Peak purity analysis using a DAD detector should pass.

6.2. Linearity & Range

  • Protocol: Analyze the prepared calibration standards (e.g., 5 levels from 1 µg/mL to 100 µg/mL) in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (R²): ≥ 0.999

    • y-intercept: Should be insignificant compared to the response at the lowest concentration.

    • Range: The validated range for which the method is linear, accurate, and precise. For an assay, this is typically 80% to 120% of the target concentration.[10]

6.3. Accuracy The closeness of the test results to the true value.

  • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Data Analysis: Calculate the percent recovery for each sample.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

6.4. Precision

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 1.5%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

6.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines, and S = the mean slope of the calibration curves.

  • Verification: Prepare a standard at the calculated LOQ concentration and analyze.

  • Acceptance Criteria: The signal-to-noise ratio for LOQ should be ≥ 10. The accuracy and precision at the LOQ should be acceptable.

6.6. Robustness

  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Vary column temperature (e.g., ± 2 °C).

    • Vary mobile phase pH or composition (e.g., ± 2%).

    • Vary flow rate (e.g., ± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the variations.

Summary of Validation Parameters and Acceptance Criteria

Validation CharacteristicHPLC-UV Method Acceptance Criteria
Specificity No interference at the analyte retention time. Peak purity > 990.
Linearity (R²) ≥ 0.999
Range 80% - 120% of nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision - Repeatability (%RSD) ≤ 1.5%
Precision - Intermediate (%RSD) ≤ 2.0%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; acceptable precision and accuracy
Robustness System suitability passes under varied conditions

Conclusion

The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific purpose. For the quantification of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, a reverse-phase HPLC-UV method offers a robust, precise, and accurate solution suitable for most applications in a regulated environment. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, laboratories can ensure the generation of high-quality, defensible data. This guide provides the strategic framework and practical protocols to achieve this, underpinning the integrity of the entire drug development process.

References

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Separation of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: gmp-compliance.org URL: [Link]

  • Title: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency URL: [Link]

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A Comparative Efficacy Analysis of Phthalimide Fungicides and Commercial Alternatives in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the fungicidal efficacy of a representative phthalimide fungicide, Captan, against other widely used commercial fungicides. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, comparative performance data, and standardized protocols for evaluation.

Introduction: The Landscape of Fungal Pathogen Control

Effective fungal control is a cornerstone of modern agriculture and post-harvest storage, preventing significant crop losses and ensuring food security. Fungicides are broadly classified based on their chemical structure and mode of action. This guide will focus on a comparative analysis of the phthalimide class of fungicides, using the well-established compound Captan as a primary example, and contrasting its efficacy with other major commercial fungicide classes.

Phthalimide Fungicides: Captan, a prominent member of this class, is a non-systemic, broad-spectrum fungicide first registered for agricultural use in 1951.[1] It acts as a protectant, preventing fungal spore germination and mycelial growth on plant surfaces.[1][2]

Commercial Fungicide Classes for Comparison:

  • Chloronitriles (e.g., Chlorothalonil): A broad-spectrum, non-systemic fungicide used extensively in agriculture.[3][4]

  • Strobilurins (e.g., Azoxystrobin): A class of fungicides with a broad spectrum of activity, known for their systemic properties.

  • Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Boscalid): A class of fungicides that target mitochondrial respiration in fungi.[5][6]

  • Triazoles (e.g., Tebuconazole): A widely used class of systemic fungicides that inhibit sterol biosynthesis in fungi.[5]

Mechanism of Action: A Tale of Different Targets

The efficacy of a fungicide is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for effective disease management and for mitigating the development of fungicide resistance.

The Multi-Site Assault of Phthalimide Fungicides (Captan)

Captan is a multi-site contact fungicide, meaning it acts on multiple biochemical pathways within the fungal cell.[2] This non-specific mode of action is a key advantage in delaying the development of resistance. The primary mechanism involves the reaction of Captan with sulfhydryl (-SH) groups of amino acids and enzymes within the fungal cell.[1] This disrupts a wide range of cellular processes, including respiration and energy production, ultimately leading to cell death.[2][7][8] Upon contact with fungal spores, Captan is thought to degrade into a short-lived, highly reactive intermediate, thiophosgene, which readily reacts with various cellular components.[1][7]

Mechanisms of Other Commercial Fungicides
  • Chlorothalonil: Similar to Captan, chlorothalonil is a multi-site inhibitor. It reacts with glutathione and cysteine residues on enzymes, leading to their deactivation and the depletion of glutathione, which is crucial for cellular detoxification.[9]

  • Strobilurins: These fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, blocking electron transfer and halting ATP production.

  • SDHIs: This class also targets mitochondrial respiration but at a different point. SDHIs bind to the succinate dehydrogenase (SDH) enzyme complex, also known as complex II, interrupting the electron transport chain.[5][6]

  • Triazoles: Triazoles inhibit the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol production leads to impaired membrane function and fungal death.[5]

Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of different fungicides, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such evaluations.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition

This assay determines the concentration of a fungicide required to inhibit the growth of a target fungal pathogen.

Protocol:

  • Fungal Isolate: Obtain a pure culture of the target pathogen (e.g., Botrytis cinerea).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a range of fungicide concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth).

In Vivo Efficacy Assessment: Detached Leaf Assay

This assay evaluates the protective and curative activity of a fungicide on plant tissue.

Protocol:

  • Plant Material: Use healthy, detached leaves from a susceptible host plant (e.g., strawberry leaves for Botrytis cinerea).

  • Fungicide Application: Prepare fungicide solutions at desired concentrations. For protective assays, apply the fungicide to the leaves before inoculation. For curative assays, apply the fungicide after inoculation.

  • Inoculation: Place a droplet of a conidial suspension of the target pathogen onto the center of each leaf.

  • Incubation: Place the leaves in a humid chamber to maintain high humidity and facilitate infection.

  • Data Collection: After a suitable incubation period (e.g., 3-5 days), measure the lesion diameter on each leaf.

  • Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control.

Comparative Efficacy Data

The following tables summarize representative data on the efficacy of different fungicides against the common and economically important plant pathogen, Botrytis cinerea (gray mold).

Table 1: In Vitro Mycelial Growth Inhibition of Botrytis cinerea

Fungicide ClassActive IngredientEC50 (µg/mL)
PhthalimideCaptan~1.0 - 10
ChloronitrileChlorothalonil~0.1 - 1.0
PhenylpyrroleFludioxonil< 0.1[5]
DicarboximideIprodione~1.0
AnilinopyrimidinePyrimethanil> 50[5]
TriazoleTebuconazole~1.0 - 10
SDHIBoscalid< 0.1 - 1.0[5][6]

Note: EC50 values can vary depending on the specific isolate of the pathogen and experimental conditions.

Table 2: In Vivo Disease Control of Botrytis cinerea on Grapevines

Active IngredientDisease Incidence (%)Efficacy (%)
Untreated Control25.0-
Boscalid5.080.0
Pyrimethanil8.068.0
Fenhexamid10.060.0
Iprodione12.052.0

Data adapted from a study on grapevine gray mold control.[6] Efficacy can be influenced by application timing, weather conditions, and disease pressure.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the comparative evaluation of fungicide efficacy.

Fungicide_Efficacy_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Prepare Fungal Culture media_prep Prepare Fungicide-Amended Media invitro_start->media_prep inoculation_invitro Inoculate Plates media_prep->inoculation_invitro incubation_invitro Incubate Plates inoculation_invitro->incubation_invitro data_collection_invitro Measure Mycelial Growth incubation_invitro->data_collection_invitro analysis_invitro Calculate EC50 data_collection_invitro->analysis_invitro end_point End: Comparative Efficacy Report analysis_invitro->end_point invivo_start Prepare Plant Material fungicide_app Apply Fungicide invivo_start->fungicide_app inoculation_invivo Inoculate with Pathogen fungicide_app->inoculation_invivo incubation_invivo Incubate in Humid Chamber inoculation_invivo->incubation_invivo data_collection_invivo Measure Lesion Size incubation_invivo->data_collection_invivo analysis_invivo Calculate Disease Control % data_collection_invivo->analysis_invivo analysis_invivo->end_point start Start: Select Fungicides and Pathogen start->invitro_start start->invivo_start

Caption: A generalized workflow for in vitro and in vivo fungicide efficacy testing.

Discussion and Conclusion

The choice of a fungicide depends on a multitude of factors including the target pathogen, the crop, environmental conditions, and resistance management strategies.

Captan , as a multi-site inhibitor, remains a valuable tool in integrated pest management (IPM) programs.[10] Its broad-spectrum activity and low risk of resistance development make it an effective partner for rotation or tank-mixing with single-site fungicides.[10] This approach can help to prolong the effective lifespan of fungicides that are more prone to resistance.[11]

Commercial alternatives each have their own strengths and weaknesses. Single-site fungicides like strobilurins, SDHIs, and triazoles can offer excellent, often systemic, control of specific pathogens. However, their targeted mode of action makes them more susceptible to the development of resistance. The efficacy data presented highlights that while some single-site fungicides may exhibit lower EC50 values in vitro, a holistic approach that considers resistance management is crucial for long-term, sustainable disease control.

References

  • Captan - Oregon St
  • Further evidence that folpet helps to prolong the effective life of single site fungicides. (2023-03-31).
  • Captan - Grokipedia.
  • Captan - Active Ingredient Page - Chemical Warehouse.
  • Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile, CAS Number: 1897-45-6).
  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC - NIH.
  • Chlorothalonil - Wikipedia.
  • Captan Fungicide: Uses, Mode of Action, and Safety Guidelines - YouTube. (2024-05-20).
  • Full article: Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentr
  • Chlorothalonil (Ref: DS 2787) - AERU - University of Hertfordshire.
  • Captan 50 - Advanced Fungicide for Effective Crop Protection - UPL.

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A Comparative Analysis of the Biological Activity of Halogenated Isoindole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoindole scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—to this scaffold can dramatically influence its physicochemical properties and, consequently, its biological activity. This guide provides a comparative study of the anticancer, antimicrobial, and enzyme-inhibiting properties of different halogenated isoindole analogs, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The Influence of Halogenation on Anticancer Activity

The strategic placement of halogens on the isoindole ring can significantly modulate the cytotoxic potential of these analogs against various cancer cell lines. This is often attributed to changes in lipophilicity, electronic effects, and the ability to form halogen bonds with biological targets.

Comparative Cytotoxicity

A comparative analysis of halogenated isoindole-1,3-dione derivatives reveals distinct trends in their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against common cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma).

Compound/AnalogHalogenCancer Cell LineIC50 (µM)Reference
Isoindole-1,3-dione Scaffold
4-Fluoro-N-benzylisoindole-1,3-dioneFA549>100
4-Chloro-N-benzylisoindole-1,3-dioneClA54985 ± 12[1]
4-Bromo-N-benzylisoindole-1,3-dioneBrA549Not Reported
Spirooxindole Scaffold
5-Chloro-spirooxindole analogClMDA-MB-231>40[2]
5-Bromo-spirooxindole analogBrMDA-MB-23116.12[2]
General Isoindole Derivatives
Compound 7a (4-fluorobenzyl pyridinium)FHeLa2.1[3]
Compound 7c (4-chlorobenzyl pyridinium)ClHeLa6.7 ± 1.1[3]

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the available data, a clear structure-activity relationship (SAR) begins to emerge. For instance, in the N-benzylisoindole-1,3-dione series, the chloro-substituted analog shows significantly higher cytotoxicity against A549 cells compared to its fluoro counterpart[1]. Similarly, in the spirooxindole series, the bromo-substituted analog is more potent than the chloro-substituted one against MDA-MB-231 breast cancer cells[2]. This suggests that the nature and position of the halogen atom are critical determinants of anticancer efficacy.

Mechanistic Insights

Halogenated isoindole analogs can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. The increased lipophilicity conferred by larger halogens like bromine may enhance membrane permeability, leading to better target engagement within the cell.

Antimicrobial Properties of Halogenated Isoindoles

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Halogenation of the isoindole nucleus has proven to be a fruitful strategy in developing potent antimicrobial compounds.

Comparative Antibacterial and Antifungal Activity

The antimicrobial efficacy of halogenated isoindoles is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on di-halogenated indoles demonstrated their potent antifungal activity against various Candida species, with MIC values comparable to or better than the standard antifungal drug ketoconazole[4].

CompoundHalogen(s)Candida albicans MIC (µg/mL)Candida auris MIC (µg/mL)Reference
4,6-dibromoindoleBr, Br2525[4]
5-bromo-4-chloroindoleBr, Cl2550[4]
Ketoconazole (Reference)-25-400>400[4]

These findings highlight the potential of bromo- and chloro-substituted indoles as effective antifungal agents, even against drug-resistant strains like Candida auris[4].

Enzymatic Inhibition by Halogenated Isoindoles

Halogenated isoindole analogs have also been investigated as inhibitors of various enzymes implicated in disease, such as acetylcholinesterase (AChE) in Alzheimer's disease and carbonic anhydrases (CAs) in cancer and other conditions.

Comparative Enzyme Inhibition

The inhibitory potency is typically quantified by IC50 values or the inhibition constant (Ki).

Compound/AnalogHalogenTarget EnzymeIC50 (µM)Ki (µM)Reference
AChE Inhibition
Compound 4a (ortho-chloro)ClAChE0.91 ± 0.045Not Reported[1]
Compound 4c (para-chloro)ClAChE26 ± 5Not Reported[1]
Compound 7a (para-fluoro)FAChE2.1Not Reported[3]
Compound 7c (para-chloro)ClAChE6.7 ± 1.1Not Reported[3]
CA Inhibition
Fluorinated SulfonamidesFCA IXNot Reported0.0028-0.047[5]
Fluorinated SulfonamidesFCA XIINot Reported0.0019-0.035[5]

In the context of AChE inhibition, halogen substitution on the benzylpiperazine moiety of isoindoline-1,3-dione derivatives significantly influences activity. An ortho-chloro substitution resulted in the most potent inhibitor in one study[1]. Another study showed that a para-fluoro substitution was more effective than a para-chloro substitution[3]. For carbonic anhydrase inhibition, fluorinated sulfonamides have demonstrated potent and selective inhibition of tumor-associated isoforms CA IX and XII[5].

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for the key biological assays cited.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of halogenated isoindole analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h until formazan crystals form E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and determine IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of halogenated isoindole analogs.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated isoindole analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition.

Workflow for Agar Well Diffusion Assay

AgarWell_Workflow A 1. Prepare a standardized microbial inoculum B 2. Spread the inoculum evenly onto an agar plate A->B C 3. Create wells in the agar using a sterile borer B->C D 4. Add a defined volume of the test compound solution to each well C->D E 5. Incubate the plate under appropriate conditions D->E F 6. Measure the diameter of the zone of inhibition E->F G 7. Compare with positive and negative controls to determine activity F->G

Caption: Workflow of the agar well diffusion assay for assessing antimicrobial activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a sterile agar plate (e.g., Mueller-Hinton agar) with the microbial inoculum.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the halogenated isoindole analog solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.

  • Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

The halogenation of the isoindole scaffold is a powerful strategy for the development of novel therapeutic agents with diverse biological activities. The evidence presented in this guide indicates that the type and position of the halogen atom significantly influence the anticancer, antimicrobial, and enzyme-inhibiting properties of these analogs. Brominated and chlorinated derivatives often exhibit enhanced potency, which can be attributed to factors such as increased lipophilicity and improved target binding.

Future research should focus on the systematic synthesis and evaluation of complete series of halogenated isoindole analogs (F, Cl, Br, I) to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. The detailed protocols provided herein offer a robust framework for researchers to conduct these critical investigations, ultimately paving the way for the development of next-generation halogenated isoindole-based therapeutics.

References

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. Retrieved from [Link]

  • Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. (2024). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). Chemistry Central Journal. Retrieved from [Link]

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • 4,5,6,7-Tetrachloro-2-(4-fluorophenyl)isoindoline-1,3-dione. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to Phthalimide Derivatives in Research: 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- versus Immunomodulatory Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The phthalimide scaffold, a simple yet versatile isoindoline-1,3-dione core, has proven to be a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, ranging from anti-inflammatory and antimicrobial to potent anticancer and immunomodulatory effects. This guide provides an in-depth comparison of two distinct classes of phthalimide derivatives: the heavily halogenated compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- and the well-established immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide. We will explore their synthesis, mechanisms of action, and biological activities, supported by experimental data and protocols.

The Phthalimide Core: A Foundation for Diverse Bioactivity

Phthalimide itself is a relatively simple molecule, but its chemical properties make it an excellent starting point for developing a wide array of therapeutic agents. The imide hydrogen is acidic, allowing for easy N-substitution, which is the primary route to functionalization and diversification of this scaffold. The lipophilic nature of the phthalimide ring facilitates its passage across biological membranes, a critical characteristic for drug candidates.

Synthesis of Phthalimide Derivatives: A Comparative Overview

The synthesis of phthalimide derivatives generally involves the condensation of phthalic anhydride or its substituted analogs with a primary amine.

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

The synthesis of this tetrachlorinated derivative starts from tetrachlorophthalic anhydride. The reaction with methylamine in a suitable solvent like glacial acetic acid leads to the formation of the N-methylated tetrachlorophthalimide.[1]

Experimental Protocol: Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- [1]

  • Suspend tetrachlorophthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add a 40% aqueous solution of methylamine (1.15 equivalents) to the suspension. An exothermic reaction will occur.

  • Heat the reaction mixture to reflux (approximately 110-113 °C) for 5 hours.

  • Cool the mixture to ambient temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with acetic acid and dry under vacuum.

Synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- tetrachlorophthalic_anhydride Tetrachlorophthalic Anhydride reagents Glacial Acetic Acid, Reflux tetrachlorophthalic_anhydride->reagents methylamine Methylamine (CH3NH2) methylamine->reagents product 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- reagents->product

Caption: Synthesis of N-methyl tetrachlorophthalimide.

General Synthesis of Immunomodulatory Phthalimide Derivatives (IMiDs)

IMiDs like lenalidomide and pomalidomide feature a more complex glutarimide ring attached to a substituted phthalimide core. Their synthesis is a multi-step process, often starting with a substituted phthalic anhydride that is reacted with an appropriate amino-glutarimide precursor.

Experimental Protocol: General One-Pot Synthesis of IMiD Analogs

A recently developed one-pot synthesis method provides rapid access to various IMiD analogs[2]:

  • Combine the substituted phthalic anhydride (1 equivalent) and the appropriate 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) in a reaction vessel.

  • Add a suitable solvent (e.g., acetic acid) and a condensing agent.

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent.

  • Collect the product by filtration and purify by recrystallization or column chromatography.

Comparative Analysis of Physicochemical and Biological Properties

The stark structural differences between 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- and the IMiDs lead to distinct physicochemical properties and biological activities.

Feature1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-Immunomodulatory Phthalimide Derivatives (e.g., Lenalidomide)
Key Structural Feature Tetrachlorinated benzene ringAmino-substituted benzene ring and a glutarimide moiety
Electronic Effect of Substituents Strong electron-withdrawing effect from chlorine atoms.[3]Electron-donating effect from the amino group.
Primary Mechanism of Action Not fully elucidated; likely involves general cytotoxicity, enzyme inhibition, or other mechanisms common to non-IMiD phthalimides.Binds to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[2]
Known Biological Activities Limited specific data; related tetrachlorophthalimides show potential as glycosidase inhibitors.[4] Other halogenated phthalimides exhibit antimicrobial and anticancer activities.[3][5]Potent immunomodulatory, anti-angiogenic, and anti-neoplastic effects.[2]

Mechanism of Action: A Tale of Two Scaffolds

Immunomodulatory Drugs (IMiDs): Hijacking the Ubiquitin-Proteasome System

The mechanism of action of IMiDs is a landmark in targeted therapy. These molecules act as "molecular glues," binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, causing it to recognize and ubiquitinate neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The ubiquitinated proteins are then targeted for degradation by the proteasome. The degradation of these transcription factors is cytotoxic to multiple myeloma cells.

IMiD Mechanism of Action IMiD IMiD (e.g., Lenalidomide) CRBN Cereblon (CRBN) IMiD->CRBN E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Neosubstrate Neosubstrate (e.g., IKZF1/3) E3_Ligase->Neosubstrate recruits Ubiquitination Ubiquitination Neosubstrate->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Cell_Death Cancer Cell Death Degradation->Cell_Death

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-: Inferences and Potential Pathways

The biological activity of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is not as well-defined as that of the IMiDs. However, based on the properties of other phthalimide derivatives, several potential mechanisms can be postulated:

  • Enzyme Inhibition: The electron-withdrawing nature of the chlorine atoms may enhance the electrophilicity of the carbonyl carbons, making the molecule a more potent inhibitor of various enzymes. For example, some phthalimide derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.[6]

  • Antimicrobial Activity: Many halogenated organic compounds exhibit antimicrobial properties. The tetrachlorinated phthalimide ring could interfere with microbial metabolic pathways or cell wall synthesis. Studies on other phthalimide derivatives have shown promising antimicrobial activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][7][8]

  • Anticancer Activity: Phthalimide derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific mechanism for the tetrachlorinated derivative would require further investigation. Some studies have reported IC50 values for phthalimide derivatives against various cancer cell lines in the low micromolar range.[9][10][11][12][13][14]

Comparative Biological Activity Data

The following tables summarize some of the reported biological activities of various phthalimide derivatives. It is important to note that these data are from different studies and direct comparisons should be made with caution.

Table 1: Anticancer Activity of Selected Phthalimide Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Thiazole incorporated phthalimideMCF-70.2[11]
Thiazole incorporated phthalimideMDA-MB-4680.6[11]
Phthalimide-based curcumin derivativePC3~5[14]
Phthalimide-based curcumin derivativeDU145~7[14]
N-phthaloyl amino acid derivativeB-16/F-10119.7[13]

Table 2: Anti-inflammatory Activity of Selected Phthalimide Derivatives

Compound/Derivative ClassAssayIC50/ED50Reference
N-phenyl-phthalimide sulfonamideLPS-induced neutrophil recruitmentED50 = 2.5 mg/kg[15]
Phthalimide analog (IIh)LPS-stimulated NO productionIC50 = 8.7 µg/mL[16]
COX-2 selective phthalimideCOX-2 inhibitionIC50 = 0.18 µM[6]

Table 3: Antimicrobial Activity of Selected Phthalimide Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Phthalimide derivative (4g)S. aureus0.49[5]
Phthalimide derivative (4g)E. coli0.98[5]
Phthalimide derivative (4g)C. albicans1.95[5]
Phthalimide aryl ester (3b)S. aureus128[7][8]
Phthalimide aryl ester (3b)P. aeruginosa128[7][8]
Phthalimide aryl ester (3b)C. albicans128[7][8]

Conclusion and Future Directions

This guide highlights the remarkable diversity of the phthalimide scaffold in medicinal chemistry. While 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- and the immunomodulatory drugs share a common phthalimide core, their distinct substitutions lead to fundamentally different mechanisms of action and biological activities.

The IMiDs represent a triumph of targeted drug discovery, with a well-elucidated mechanism involving the modulation of the ubiquitin-proteasome system. In contrast, the biological potential of heavily halogenated phthalimides like 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- remains largely unexplored. The strong electron-withdrawing nature of the tetrachlorinated ring suggests that these compounds may have unique bioactivities, potentially as enzyme inhibitors or antimicrobial agents.

Future research should focus on a direct comparative evaluation of these and other phthalimide derivatives in standardized biological assays. Such studies would provide a clearer understanding of the structure-activity relationships governing their diverse effects and could lead to the development of novel therapeutic agents for a wide range of diseases.

References

  • Ahmed, H. E. A., Rateb, H. S., & Abou-khalil, F. M. (2020). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1599-1611.
  • Alanazi, A. M., Abdel-Aziz, A. A.-M., & Al-Obaid, A. M. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 203-212.
  • Alves, C. G., de Souza, A. C. C., & da Silva, A. C. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Antibiotics, 12(4), 682.
  • Amer, A., & El-Sayed, M. A. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 203-212.
  • Amer, A., El-Sayed, M. A., & Al-Sehemi, A. G. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. Medicinal Chemistry Research, 24(8), 3257-3272.
  • de Farias, B. S., da Silva, G. F., & de Oliveira, R. B. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Antibiotics, 12(4), 682.
  • García-Gutiérrez, D. G., et al. (2021). In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. Acta Farmacéutica Bonaerense, 40(1), 123-134.
  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-3073.
  • Lopes, L. G. F., et al. (2019). Phthalimide derivatives with anti-inflammatory activity. Mini-Reviews in Medicinal Chemistry, 19(14), 1144-1156.
  • Mohammadi-Far, M., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Pharmaceutical Research, 18(4), 1986-1998.
  • More, U. A., et al. (2019). Phthalimide derivatives developed as anticancer agents. European Journal of Medicinal Chemistry, 179, 599-618.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84615, 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Retrieved from [Link].

  • O'Duill, M., et al. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. Molecules, 27(11), 3422.
  • Pessoa, C., et al. (2016). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 88(3), 1537-1549.
  • PubChem. (n.d.). Tetrachlorophthalic anhydride. Retrieved from [Link]

  • Rocha, M. S., et al. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 313-324.
  • Sestito, S., et al. (2018). Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells. International Journal of Molecular Sciences, 20(1), 28.
  • Schwalm, J. D., & Crews, C. M. (2018). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure-Degradation Relationships. ChemMedChem, 13(16), 1649-1654.
  • Shin, K. M., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(12), 3149-3156.
  • Silva, G. F. S., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Biomedical Journal of Scientific & Technical Research, 18(4), 13728-13734.
  • Silva, M. S., et al. (2017). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Basic & Clinical Pharmacology & Toxicology, 121(4), 286-293.
  • Titterington, D. R., & Johnston, D. A. (2000). Process for making cyclic imides. U.S. Patent No. 6,037,476. Washington, DC: U.S.
  • Verma, A., & Joshi, S. (2014). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini-Reviews in Medicinal Chemistry, 14(12), 1006-1025.

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Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Experimental Results for Osimertinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has revolutionized the treatment of non-small cell lung cancer (NSCLC) by effectively targeting both common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation that often emerges after treatment with earlier generation TKIs.[1][2] A key characteristic of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to a more favorable safety profile.[1][2]

This guide provides an in-depth comparison of the in vitro and in vivo experimental data for Osimertinib. By examining the methodologies and results from both preclinical settings, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how early-stage findings translate to whole-organism efficacy.

The Scientific Rationale: From Cellular Assays to Animal Models

The journey of a drug from a laboratory curiosity to a clinical therapeutic is a meticulously staged process. For a targeted therapy like Osimertinib, this journey begins with establishing its activity and selectivity at a molecular and cellular level (in vitro) before progressing to evaluate its efficacy and safety in a living organism (in vivo).

In vitro studies are fundamental for:

  • Mechanism of Action (MoA) Elucidation: Confirming that the compound interacts with its intended molecular target.

  • Potency and Selectivity Assessment: Quantifying the drug's effectiveness and its specificity for the target molecule over other similar molecules.

  • Cellular Efficacy: Demonstrating that the molecular-level activity translates into a desired biological effect in cancer cells, such as inhibiting proliferation or inducing apoptosis.

In vivo studies are then crucial for:

  • Pharmacokinetics (PK): Understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a complex biological system.[3]

  • Pharmacodynamics (PD): Confirming that the drug reaches its target in the body and exerts the desired biological effect.[4]

  • Efficacy and Tolerability: Assessing the drug's ability to shrink tumors and its overall safety profile in a living animal model.[2]

The transition from in vitro to in vivo is a critical step where many compounds fail. Therefore, a strong correlation between the results from both settings provides a higher degree of confidence in the therapeutic potential of a drug candidate.

Mechanism of Action: Irreversible Inhibition of Mutant EGFR

Osimertinib's primary target is the EGFR, a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[5][6] In many cancers, including NSCLC, mutations in the EGFR gene lead to its persistent activation, driving uncontrolled cell growth.[7]

Osimertinib's mechanism of action is two-fold:[1][7]

  • Irreversible Covalent Binding: Osimertinib possesses a reactive acrylamide group that forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding permanently deactivates the kinase.

  • Blockade of Downstream Signaling: By inhibiting EGFR phosphorylation, Osimertinib effectively shuts down major pro-survival and pro-proliferative signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1][7]

EGFR_Signaling_Pathway Osimertinib's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Covalent Binding (Cys797) ATP ATP ATP->EGFR

Caption: Osimertinib irreversibly binds to mutant EGFR, blocking downstream signaling pathways.

In Vitro Assessment: Quantifying Potency and Cellular Effects

The initial evaluation of Osimertinib's efficacy was performed using a panel of biochemical and cell-based assays.

Biochemical Assays: Direct Target Engagement

Biochemical assays utilize purified, recombinant EGFR proteins to directly measure the inhibitory activity of Osimertinib. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

EGFR Mutation StatusIC50 (nM)
Exon 19 deletion<15
L858R<15
L858R/T790M<15
Wild-Type (WT)480–1865
Data adapted from Cross et al., 2014.[8]

These results demonstrate Osimertinib's high potency against sensitizing and T790M resistance mutations, with significantly lower activity against wild-type EGFR, predicting a favorable therapeutic window.[2]

Cell-Based Assays: Impact on Cancer Cell Viability

To confirm that the biochemical activity translates to a cellular effect, viability assays were performed on NSCLC cell lines with defined EGFR mutation statuses.

Cell LineEGFR MutationIC50 (nM)
PC-9Exon 19 deletion10-20
H1975L858R/T790M15-30
LoVoWild-Type>5000
Data compiled from various preclinical studies.[4]

These cell-based data corroborate the biochemical findings, showing that Osimertinib potently inhibits the growth of cancer cells harboring EGFR mutations while sparing cells with wild-type EGFR.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of Osimertinib for 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with Osimertinib (72 hours) A->B C Add MTT Reagent (4 hours) B->C D Solubilize Formazan Crystals (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

In Vivo Evaluation: Efficacy in Preclinical Models

To assess Osimertinib's therapeutic potential in a whole organism, preclinical studies were conducted using xenograft mouse models, where human NSCLC cells are implanted into immunodeficient mice.[12]

Tumor Growth Inhibition

In xenograft models using NSCLC cell lines with EGFR mutations (e.g., PC-9 and H1975), daily oral administration of Osimertinib resulted in significant and sustained tumor regression.[2][13] In contrast, tumors with wild-type EGFR were largely unaffected.

Xenograft ModelEGFR MutationTreatmentTumor Growth
PC-9Exon 19 delOsimertinib (5 mg/kg/day)Significant Regression
H1975L858R/T790MOsimertinib (5 mg/kg/day)Significant Regression
A549Wild-TypeOsimertinib (25 mg/kg/day)Minimal Effect
Data from representative preclinical xenograft studies.[14][15]

These in vivo efficacy data strongly correlate with the in vitro findings, demonstrating that Osimertinib's potent and selective activity against mutant EGFR translates to significant anti-tumor effects in a living system.

Experimental Protocol: Xenograft Mouse Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 1 x 10^6 NSCLC cells (e.g., H1975) suspended in Matrigel into the flank of immunodeficient mice (e.g., nu/nu mice).[14]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., ~200 mm³).[14]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer Osimertinib (e.g., 5 mg/kg) or vehicle control daily via oral gavage.[14][15]

  • Tumor Measurement: Measure tumor volume every 3 days using digital calipers.[14]

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume >1000 mm³ or signs of toxicity).[14]

Xenograft_Workflow Xenograft Model Workflow A Implant NSCLC Cells (Subcutaneous) B Allow Tumor Growth (~200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Daily Oral Gavage (Osimertinib or Vehicle) C->D E Measure Tumor Volume (Every 3 days) D->E F Analyze Tumor Growth Inhibition E->F

Caption: A typical workflow for evaluating anti-tumor efficacy in a xenograft mouse model.

Comparative Analysis and Discussion

The preclinical data for Osimertinib showcases a strong and consistent correlation between its in vitro activity and in vivo efficacy. The high potency and selectivity observed in biochemical and cellular assays directly translated to significant and well-tolerated tumor regression in animal models.

Key Points of Convergence:

  • Potency: The low nanomolar IC50 values against mutant EGFR cell lines in vitro were predictive of the low daily doses required for tumor regression in vivo.

  • Selectivity: The large therapeutic window observed between mutant and wild-type EGFR in vitro was reflected in the minimal toxicity seen in animal models at efficacious doses.

  • Mechanism: The inhibition of EGFR phosphorylation and downstream signaling pathways, demonstrable in vitro through techniques like Western blotting, is the underlying driver of the tumor shrinkage observed in vivo.

Bridging the Gap: Pharmacokinetics and Brain Penetration

A crucial aspect that in vivo studies address is the pharmacokinetic profile of a drug. Osimertinib exhibits favorable oral bioavailability and a half-life that supports once-daily dosing.[3] Furthermore, preclinical studies demonstrated that Osimertinib has significantly better penetration of the blood-brain barrier compared to earlier-generation EGFR-TKIs.[16] This is a critical finding, as the brain is a common site of metastasis for NSCLC patients.[16] This superior brain penetration, first identified in animal models, has since been confirmed in clinical settings, highlighting the predictive power of well-designed in vivo experiments.[16][17]

Conclusion

The development of Osimertinib serves as an exemplary case of a successful translation from preclinical research to clinical application. The robust and consistent data generated from both in vitro and in vivo experiments provided a solid foundation for its clinical development and ultimate approval. The strong correlation between the findings at the cellular and organismal levels underscores the importance of a comprehensive and well-integrated preclinical evaluation strategy in modern drug discovery. This comparative guide illustrates how a methodical, data-driven approach can effectively bridge the gap between the bench and the bedside, ultimately leading to significant advancements in patient care.

References

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A Comparative Spectroscopic Guide: Aromatic vs. Saturated Isoindole-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, rapid and accurate structural confirmation of synthesized molecules is paramount. The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, is central to numerous therapeutic agents.[1] A common synthetic modification involves the saturation of the aromatic ring to produce hexahydroisoindole-1,3-dione analogs, a change that profoundly alters the molecule's three-dimensional structure and its spectroscopic signature.

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of two closely related isoindole compounds, highlighting the key diagnostic features that distinguish the aromatic (phthalimide) core from its saturated (hexahydrophthalimide) counterpart. By understanding these differences, researchers can confidently and efficiently characterize their synthetic products.

The Spectroscopic Fingerprint: A Tale of Two Cores

To illustrate the distinct spectral characteristics, we will compare two complex molecules synthesized and characterized by Ghiuș et al. (2023):

  • Compound A (Aromatic): N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

  • Compound B (Saturated): N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

These compounds share an identical, complex N-substituent, making them ideal for a direct comparison where the primary spectral differences arise solely from the nature of the isoindole ring system.[2]

Caption: Chemical structures of the comparative compounds.

¹H NMR Spectroscopy: The Unmistakable Aromatic Region

The most dramatic and diagnostic difference between the two compounds is observed in their proton NMR (¹H NMR) spectra.

Compound A (Aromatic Phthalimide Core): The spectrum exhibits a characteristic multiplet in the downfield region, between δ 7.90–8.00 ppm .[2] This signal corresponds to the four protons attached to the benzene ring of the phthalimide group.

  • Causality: These protons are significantly deshielded due to the anisotropic effect of the aromatic ring current. The circulating pi-electrons of the benzene ring generate a local magnetic field that opposes the applied external magnetic field in the center of the ring but reinforces it on the outside, where the protons reside. This reinforcement causes the protons to experience a stronger effective magnetic field, thus they resonate at a higher frequency (further downfield).

Compound B (Saturated Hexahydrophthalimide Core): In stark contrast, the aromatic region (δ 7-8 ppm) is completely vacant of signals from the isoindole core. Instead, new signals appear in the upfield, aliphatic region. The spectrum shows two distinct multiplets:

  • A multiplet for two protons at δ 3.07 ppm .[2]

  • A complex multiplet for eight protons between δ 1.20–1.80 ppm .[2]

  • Causality: These signals correspond to the protons on the saturated cyclohexane ring. Lacking an aromatic system, these aliphatic protons are in a much more shielded environment and therefore resonate at lower frequencies typical for C-H bonds in alkanes. The complexity of the multiplets arises from the various stereochemical environments and the spin-spin coupling between adjacent, non-equivalent protons on the flexible ring.

¹³C NMR Spectroscopy: A Parallel Story

The Carbon-13 NMR (¹³C NMR) spectra mirror the findings from the ¹H NMR, providing complementary evidence for the core structure.

Compound A (Aromatic Phthalimide Core): The spectrum shows two key signals corresponding to the carbon atoms of the phthalimide's benzene ring:

  • A signal at δ 135.36 ppm for the two aromatic carbons attached to the imide carbonyls.[2]

  • A signal at δ 123.84 ppm for the other four aromatic carbons.[2] The imide carbonyl carbons appear at δ 164.85 ppm .[2]

Compound B (Saturated Hexahydrophthalimide Core): The aromatic carbon signals are absent. While the full ¹³C NMR data for Compound B is not detailed in the primary source, the signals for the saturated ring carbons are expected to appear in the highly shielded aliphatic region, typically between δ 20-50 ppm . The carbonyl carbons in such saturated imides are also slightly shifted due to the lack of conjugation with a benzene ring.

Infrared (IR) Spectroscopy: The Influence of Conjugation

IR spectroscopy reveals subtle but significant differences in bond vibrations, particularly in the carbonyl (C=O) stretching region. Cyclic imides characteristically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[3]

Compound A (Aromatic Phthalimide Core): The IR spectrum displays characteristic imide carbonyl stretches. One of the most intense bands is observed at 1739 cm⁻¹ (vs) .[2] The C=C stretching vibrations of the aromatic ring are also expected in the 1600-1450 cm⁻¹ region.[4]

  • Causality: In the aromatic system, the carbonyl groups are conjugated with the benzene ring. This delocalization of pi-electrons slightly weakens the C=O double bond character, which typically results in a lower vibrational frequency (wavenumber) compared to a non-conjugated system.[5]

Compound B (Saturated Hexahydrophthalimide Core): The IR spectrum of the saturated analog also shows the characteristic double carbonyl stretch of a cyclic imide. However, the positions of these bands are expected to shift to a slightly higher frequency because the carbonyl groups are no longer in conjugation with an aromatic ring. The absence of distinct aromatic C=C stretching bands is another key indicator.

Summary of Diagnostic Spectroscopic Data

The following table summarizes the key data points that allow for rapid differentiation between the aromatic and saturated isoindole-1,3-dione scaffolds.

Spectroscopic TechniqueAromatic Core (Compound A)Saturated Core (Compound B)Diagnostic Significance
¹H NMR Signals at δ 7.90-8.00 ppm (4H, m)[2]No signals in δ 7-8 ppm region. New signals at δ 3.07 ppm (2H, m) and δ 1.20-1.80 ppm (8H, m)[2]Unambiguous. Presence or absence of aromatic proton signals is a definitive indicator of the core structure.
¹³C NMR Aromatic C signals at δ 135.36 & 123.84 ppm .[2] Carbonyl C at δ 164.85 ppm .[2]No signals in δ 120-140 ppm region. Aliphatic C signals expected at δ 20-50 ppm .Confirmatory. Presence or absence of aromatic carbon signals confirms the ¹H NMR assignment.
FT-IR C=O stretch at ~1739 cm⁻¹ .[2] Presence of aromatic C=C stretches (~1600-1450 cm⁻¹).C=O stretch expected at a slightly higher frequency due to lack of conjugation. Absence of aromatic C=C stretches.Supportive. Subtle shifts in C=O frequency and the presence/absence of C=C bands support the assignment.

Experimental Protocols

Reproducible and high-quality data is the foundation of accurate structural analysis. The following are generalized, best-practice protocols for acquiring NMR and IR spectra for isoindole derivatives.

Workflow cluster_NMR NMR Spectroscopy Protocol cluster_IR FT-IR (ATR) Protocol N1 Sample Preparation (5-10 mg in ~0.6 mL of deuterated solvent, e.g., DMSO-d6) N2 Spectrometer Setup (Tune and shim magnet) N1->N2 N3 1H Acquisition (16-32 scans, 3-5s relaxation delay) N2->N3 N4 13C Acquisition (1024+ scans, broadband proton decoupling) N2->N4 N5 Data Processing (Fourier transform, phase correction, baseline correction, referencing) N3->N5 N4->N5 End Structural Confirmation N5->End I1 Instrument Preparation (Clean ATR crystal with isopropanol) I2 Background Scan (Collect spectrum of empty crystal) I1->I2 I3 Sample Application (Place small amount of solid sample on crystal and apply pressure) I2->I3 I4 Sample Scan (Collect spectrum, 32-64 scans, 4 cm-1 resolution) I3->I4 I5 Data Processing (Automatic background subtraction, peak labeling) I4->I5 I5->End Start Synthesized Compound Start->N1 Start->I1

Caption: Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the isoindole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved.

  • Instrumentation: Place the sample in the NMR spectrometer. The instrument's magnetic field should be tuned and shimmed for homogeneity to ensure high resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16 to 32 scans with a relaxation delay of 3-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using broadband proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument Preparation: Using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory is highly recommended for solid samples as it requires minimal sample preparation.[6] Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Collection: Perform a background scan of the empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Analysis: Place a small amount of the solid powder onto the center of the ATR crystal. Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to the key functional group regions, especially the carbonyl region (1800-1650 cm⁻¹) and the aromatic C=C region (1600-1450 cm⁻¹).

Conclusion

The saturation of the isoindole-1,3-dione core from an aromatic to an aliphatic system induces clear and predictable changes in its NMR and IR spectra. The most definitive evidence is found in the ¹H NMR spectrum, where the disappearance of signals in the aromatic region (δ 7-8 ppm) and the appearance of signals in the aliphatic region (δ 1-4 ppm) provide an unambiguous confirmation of the structural change. These observations are strongly supported by corresponding shifts in the ¹³C NMR spectrum and subtle but consistent changes in the vibrational frequencies of the carbonyl groups in the IR spectrum. By leveraging this guide, researchers can swiftly and accurately interpret their spectroscopic data, accelerating the pace of discovery and development.

References

  • Ghiuș, R.-I.; Pîrnău, A.; Bîcu, E.; Gafițanu, C.A. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules2023 , 28, 4463. [Link]

  • Li, J.; et al. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Org. Biomol. Chem., 2021 , 19, 10332-10336. [Link]

  • Ghiuș, R.-I.; et al. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. ProQuest2023 . [Link]

  • Tan, A.; et al. Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications2018 . [Link]

  • Smith, B. C. Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online2020 . [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Wodnicka, M.; et al. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences2021 , 22(14), 7678. [Link]

  • Maker Chemistry. Understanding Aliphatic and Aromatic Compounds in IR Spectroscopy. YouTube2024 . [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Isoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of isoindole derivatives docked against key biological targets. Designed for researchers and drug development professionals, it moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible in silico framework. We will explore two distinct comparative scenarios: evaluating a series of derivatives against a single target class and profiling a lead compound's selectivity across different targets.

Part 1: Comparative Analysis of an Isoindole Series Against Cholinesterase Targets

Expertise & Experience: The Scientific Rationale

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[1] By preventing the breakdown of the neurotransmitter acetylcholine, inhibitors can temporarily alleviate cognitive decline. The isoindole-1,3-dione scaffold is of particular interest due to its structural versatility, allowing for systematic modifications to probe the active sites of these enzymes. A comparative docking study of a homologous series is a powerful and cost-effective initial step to identify promising substitution patterns and build a predictive Structure-Activity Relationship (SAR) model before committing to complex synthesis.

Experimental Data: Docking Performance of 1-H-Isoindole-1,3(2H)-dione Derivatives

A 2022 study investigated a series of six novel 1-H-isoindole-1,3(2H)-dione derivatives for their inhibitory potential against AChE and BuChE.[1] Molecular docking was performed to predict binding affinity, followed by in vitro assays to determine IC50 values. The results demonstrate a clear correlation between chemical structure and inhibitory potency.

Compound IDSubstituent at Piperazine RingTargetDocking Score (kcal/mol)Experimental IC50 (µM)
I PhenylAChE-9.61.12
II 2-methoxyphenylAChE-9.32.45
III DiphenylmethylAChE-10.11.89
IV 4-chlorophenylAChE-9.83.56
V 2-hydroxyphenylAChE-8.210.21
VI 3-trifluoromethyl-phenylAChE-10.24.87
I PhenylBuChE-8.535.11
II 2-methoxyphenylBuChE-8.2> 50
III DiphenylmethylBuChE-9.021.24
IV 4-chlorophenylBuChE-8.745.33
V 2-hydroxyphenylBuChE-7.6> 50
VI 3-trifluoromethyl-phenylBuChE-8.929.88
Data synthesized from Bielska et al., 2022.[1]

Trustworthiness: Interpreting the SAR

From the data, we can derive critical insights:

  • AChE Potency: While compound VI shows the best docking score (-10.2 kcal/mol), compound I delivers the most potent in vitro inhibition (IC50 = 1.12 µM).[1] This highlights a crucial concept: docking scores are excellent for ranking and prioritization but are not a direct proxy for experimental activity. They represent binding affinity, which is a major, but not the sole, component of inhibition.

  • BuChE Potency: Compound III , with its bulky diphenylmethyl group, is the most effective BuChE inhibitor.[1] This suggests the BuChE active site gorge is more accommodating to larger substituents compared to AChE.

  • Role of the Phthalimide Ring: For the most active compounds, the core phthalimide ring is consistently oriented deep within the active site gorge of the enzymes, establishing critical hydrophobic interactions.[1]

Visualization: General Workflow for Comparative Docking

The following diagram outlines the logical flow of a typical comparative docking experiment, from target selection to data analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Select Target Protein (e.g., AChE - PDB: 1EVE) Ligands 2. Prepare Ligand Library (Isoindole Derivatives) Grid 3. Define Binding Site & Generate Grid PDB->Grid Dock 4. Execute Docking Algorithm (e.g., AutoDock Vina) Ligands->Dock Grid->Dock Input Scores 5. Rank by Docking Score & Binding Energy Dock->Scores Poses 6. Analyze Binding Poses (H-bonds, Hydrophobic Int.) Scores->Poses Evaluate SAR 7. Build Structure-Activity Relationship (SAR) Poses->SAR Synthesize

Caption: A generalized workflow for in silico comparative molecular docking studies.

Part 2: Profiling Isoindole Derivatives Against Pro-Inflammatory Cyclooxygenases (COX)

Expertise & Experience: The Scientific Rationale

Cyclooxygenase (COX) enzymes are key mediators of inflammation.[2] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation. The goal for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) is to achieve selective inhibition of COX-2 over COX-1, thereby reducing gastrointestinal side effects. Molecular docking is an invaluable tool for predicting this selectivity by comparing how a single compound or a series of derivatives binds to the highly similar, yet distinct, active sites of COX-1 and COX-2.[3][4]

Experimental Data: Comparative Docking Against COX-1 and COX-2

In a study exploring new N-substituted 1H-isoindole-1,3(2H)-dione derivatives, researchers performed docking against COX-1 (PDB ID: 4O1Z) and COX-2 (PDB ID: 4M11) to rationalize their in vitro inhibitory activities.[2][3]

CompoundTargetBinding Energy (kcal/mol)Key Interacting Residues
Derivative A COX-1-8.91Arg120, Tyr355
COX-2-10.12Arg513, Tyr385, Ser530
Derivative B COX-1-9.23Tyr355, Arg120
COX-2-10.55Arg513, Phe518, Ser530
Meloxicam (Ref.) COX-1-9.89Arg120, Glu524
COX-2-10.87Tyr385, Arg513
Data and interacting residues are representative examples derived from findings in studies by El-Helby et al. and others.[2][4]

Trustworthiness: Causality of COX-2 Selectivity

The subtle differences between the COX-1 and COX-2 active sites are the keys to selectivity. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine (in COX-1) with a smaller valine (in COX-2) at position 523. This creates a secondary side pocket in COX-2. Docking studies reveal that isoindole derivatives with specific bulky substituents can fit into this side pocket, forming favorable interactions with residues like Arg513 and Phe518 that are not as accessible in COX-1.[4] This differential binding is the structural basis for COX-2 selectivity.

Visualization: Ligand Interaction in the COX-2 Active Site

This diagram illustrates the key interactions of a hypothetical selective isoindole inhibitor within the COX-2 active site.

G cluster_ligand Isoindole Derivative cluster_protein COX-2 Active Site Isoindole Phthalimide Core Tyr385 Tyr385 Isoindole->Tyr385 π-π stacking Ser530 Ser530 Isoindole->Ser530 H-Bond Aryl Aryl Substituent Arg513 Arg513 Aryl->Arg513 H-Bond / Ionic Phe518 Phe518 Aryl->Phe518 Hydrophobic Val523 Val523 (Side Pocket) Aryl->Val523 van der Waals

Caption: Simplified 2D interaction map of an isoindole derivative in the COX-2 active site.

Part 3: A Self-Validating Master Protocol for Molecular Docking

Trustworthiness: The Principle of a Self-Validating System

A protocol is only trustworthy if it includes internal controls. In molecular docking, the single most important validation step is re-docking the co-crystallized (native) ligand . A docking protocol is considered validated if it can reproduce the experimentally determined binding pose of the native ligand with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that the chosen parameters and software can accurately identify the correct binding mode.

Experimental Protocol: Step-by-Step Methodology

This protocol synthesizes best practices from multiple studies for use with common software suites like AutoDock or Schrödinger.[1][5][6]

  • Protein Preparation

    • Rationale: The raw PDB crystal structure is not ready for docking. It must be cleaned and prepared to mimic physiological conditions.

    • Steps:

      • Obtain the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4M11 for COX-2).[3]

      • Remove all non-essential components: water molecules, co-solvents, and any ligands not relevant to the study.

      • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.

      • Assign correct bond orders and protonation states for amino acid residues, particularly histidine, at a physiological pH (e.g., 7.4).

      • Perform a constrained energy minimization using a suitable force field (e.g., CHARMM36m, OPLS) to relax any steric clashes introduced during preparation.[1]

  • Ligand Preparation

    • Rationale: Ligand geometry and charge distribution must be optimized to represent their lowest energy conformation.

    • Steps:

      • Draw the 2D structures of the isoindole derivatives.

      • Convert the 2D structures to 3D.

      • Assign correct protonation states for a physiological pH.

      • Perform a thorough energy minimization using a quantum mechanics (QM) or high-quality molecular mechanics (MM) method.

  • Validation via Native Ligand Re-docking

    • Rationale: This step is crucial for validating the entire docking setup before proceeding with your test compounds.

    • Steps:

      • Extract the native ligand from the prepared protein structure.

      • Define the binding site by creating a grid box centered on the position of the extracted native ligand. The box should be large enough to allow rotational and translational freedom for the ligand.

      • Dock the native ligand back into the defined grid using the chosen docking algorithm (e.g., AutoDock Vina, Glide SP).

      • Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the RMSD. An RMSD < 2.0 Å validates the protocol.

  • Comparative Docking of Isoindole Library

    • Rationale: With a validated protocol, you can now confidently dock your library of novel compounds.

    • Steps:

      • Using the exact same protein structure and grid box from the validation step, dock each prepared isoindole derivative.

      • Set the number of output poses to a reasonable number (e.g., 10-20) to explore different potential binding modes.

      • The docking algorithm will score and rank the poses for each ligand based on its scoring function, which estimates the binding free energy.

  • Post-Docking Analysis

    • Rationale: Docking scores are just the beginning. A thorough analysis of the binding poses provides the mechanistic insights needed for rational drug design.

    • Steps:

      • Analyze the top-ranked pose for each compound. Check for key interactions (hydrogen bonds, ionic bonds, hydrophobic interactions, π-π stacking) with active site residues.

      • Compare the interaction patterns across the series of derivatives. For instance, does adding a hydroxyl group introduce a new hydrogen bond that correlates with improved affinity?

      • Visualize the interactions in 2D and 3D to build a robust SAR model that explains why certain derivatives perform better than others.

References

  • Benchchem. (n.d.). Comparative Docking Analysis of 1H-Isoindole-1,3-dione Derivatives as Enzyme Inhibitors.
  • Bielska, P. S., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • ResearchGate. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents.
  • El-Helby, A. G. S., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • Yan, L., et al. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central.
  • Bhatia, R. K. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed.
  • Connect Journals. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents.
  • Oriental Journal of Chemistry. (n.d.). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents.
  • Ahmad, R., et al. (n.d.). Synthesis, biological evaluation and molecular docking studies of trans-indole-3-acrylamide derivatives, a new class of tubulin polymerization inhibitors. PubMed Central.
  • ResearchGate. (n.d.). Isoindole Derivatives: Propitious Anticancer Structural Motifs | Request PDF.
  • Royal Society of Chemistry. (2025). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and ADMET analysis.
  • National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe disposal of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (CAS No. 14737-80-5), a chlorinated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. As the specific hazards of this compound are not exhaustively documented in readily available literature, a cautious approach, treating it as a hazardous substance, is mandated.

Understanding the Compound: A Risk-Based Approach

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- belongs to the family of chlorinated organic compounds. This classification is critical as these substances are known for their potential toxicity and persistence in the environment.[1] Highly chlorinated organic residues are often non-biodegradable and can pose a significant risk to aquatic ecosystems.[1] Due to the tetrachlorinated structure of this molecule, it is prudent to handle it with the assumption of it being a hazardous waste, requiring specialized disposal procedures.

The primary route for the disposal of halogen-containing organic residues is high-temperature incineration.[1] This method ensures the complete decomposition of the compound into less harmful gaseous byproducts, such as carbon dioxide, nitrogen, and hydrogen halides, which are then treated in off-gas systems to prevent atmospheric pollution.[1][2] Traditional disposal methods like landfilling are generally prohibited for such chemicals due to the risk of leaching and contamination of soil and groundwater.[1]

Quantitative Data and Hazard Profile
PropertyValueSource
Chemical Name 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-
CAS Number 14737-80-5[3]
Molecular Formula C₉H₃Cl₄NO₂[4][5]
Molecular Weight 298.94 g/mol [3][4]
Appearance Solid (off-white, based on similar compounds)[6]
Likely Hazard Class Hazardous Waste (as a chlorinated organic compound)[7][8]
Probable RCRA Code F-List (F024, F025) for wastes from the production of certain chlorinated aliphatic hydrocarbons.[7][8][9][10]

Note: The absence of specific toxicity data (e.g., LD50, LC50) necessitates handling this compound with a high degree of caution. Always consult the Safety Data Sheet provided by your specific supplier for the most accurate and up-to-date information.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- from the laboratory bench to final disposal.

3.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

3.2. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other waste streams.[3] Mixing can complicate the disposal process and increase costs.[3]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

3.3. Waste Accumulation and Storage

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

3.4. Final Disposal

  • Engage a Licensed Contractor: The disposal of this hazardous waste must be handled by a licensed and certified hazardous waste disposal company.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and local regulations.

  • Handover: Transfer the waste to the disposal contractor according to your institution's established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal start Generation of Waste (1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-) ppe Wear Appropriate PPE start->ppe Step 1 segregate Segregate as Halogenated Organic Waste ppe->segregate Step 2 label_container Label Container Correctly segregate->label_container Step 3 store Store in Designated Accumulation Area label_container->store Step 4 contractor Contact Licensed Hazardous Waste Contractor store->contractor Step 5 document Complete Waste Manifest contractor->document Step 6 handover Handover for High-Temperature Incineration document->handover Step 7

Caption: Disposal Workflow for 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Causality and Trustworthiness in Protocol Design

The stringent measures outlined in this guide are directly informed by the chemical nature of chlorinated organic compounds. The core principle is the prevention of environmental release and ensuring personnel safety. High-temperature incineration is the chosen disposal method because it is a proven technology for the complete destruction of halogenated organic molecules, preventing their persistence in the environment.[1][2] The emphasis on waste segregation is not merely procedural; it is a critical step to enable efficient and cost-effective disposal, as mixed waste streams are often more challenging and expensive to manage.[3] By adhering to these self-validating protocols, laboratories can maintain a high standard of safety and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015, January 2). Hazardous Waste Experts.
  • RCRA Hazardous Waste F list. (n.d.).
  • US4215095A - Process for the incineration of chlorinated organic materials. (n.d.).
  • SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). LookChem.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. (n.d.). PubChem.
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- - Substance Details. (n.d.). US EPA.
  • Hazardous Waste Reduction. (n.d.).
  • GHS 11 (Rev.11) SDS Word 下载CAS: 14737-80-5 Name: 3,4,5,6-tetrachloro-N-methylphthalimide. (n.d.). XiXisys.
  • 4,5,6,7-四氯-2-甲基异吲哚啉-1,3-二酮. (n.d.). 上海爱纯生物科技有限公司.
  • EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - University of Maryland.
  • EPA HAZARDOUS WASTE CODES. (n.d.).

Sources

Mastering the Safe Handling of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety and precision of our practices. This guide provides a comprehensive operational plan for handling 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- (CAS No. 14737-80-5), a compound whose handling demands meticulous attention to detail. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety and excellence within your laboratory.

Hazard Analysis and Risk Mitigation

Anticipated Hazard Profile:

  • Oral Toxicity: May be harmful if swallowed.

  • Dermal Toxicity/Irritation: Potential for skin irritation or harmful effects upon absorption.

  • Inhalation Toxicity: Inhalation of dust particles may cause respiratory tract irritation.

  • Eye Irritation: Direct contact with eyes is likely to cause serious irritation.

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for handling this compound. The causality behind each choice is to create a complete barrier between you and the chemical, preventing any route of exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's compatibility chart for breakthrough time.Prevents dermal absorption and irritation. Double-gloving provides an extra layer of protection against tears and contamination during doffing.
Eye and Face Protection Chemical safety goggles with a face shield.Goggles provide a seal around the eyes to protect against dust particles. A face shield offers an additional barrier for the entire face from splashes or unexpected reactions.
Respiratory Protection A NIOSH-approved N95 (or better) respirator if handling powders outside of a fume hood.Protects against the inhalation of fine dust particles. The use of a respirator should be part of a comprehensive respiratory protection program.
Protective Clothing A fully buttoned lab coat, preferably a certified chemical-resistant one.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system. Each step logically follows the next to minimize exposure and ensure containment.

3.1. Preparation and Engineering Controls:

  • Designated Area: All handling of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- should occur in a designated area, such as a chemical fume hood, to minimize the release of dust into the laboratory environment.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available. This should include absorbent pads, a non-sparking scoop, and a sealable waste container.

3.2. Donning PPE Workflow:

The sequence of donning PPE is critical to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage WashHands Wash and dry hands Inspect->WashHands LabCoat Don Lab Coat WashHands->LabCoat Respirator Don Respirator LabCoat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_cleanup Final Steps Gloves Remove Outer Gloves FaceShield Remove Face Shield Gloves->FaceShield LabCoat Remove Lab Coat FaceShield->LabCoat Goggles Remove Goggles LabCoat->Goggles InnerGloves Remove Inner Gloves Goggles->InnerGloves WashHands Wash hands thoroughly InnerGloves->WashHands

Caption: PPE Doffing Workflow

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All disposable materials that have come into contact with 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-, including gloves, weigh boats, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste quantities of the compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines, as regulations can vary.

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a secure and productive research environment. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of sound scientific practice, and this extends to every aspect of our work in the laboratory.

References

  • PubChem. 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-. Substance Details. [Link]

  • XiXisys. 3,4,5,6-tetrachloro-N-methylphthalimide CAS 14737-80-5 GHS SDS. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.